6-Bromo-7-fluoroquinazolin-4-OL
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-7-fluoro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQBBYPXSOKJEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701513 | |
| Record name | 6-Bromo-7-fluoroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950577-02-3 | |
| Record name | 6-Bromo-7-fluoroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-7-fluoroquinazolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-7-fluoroquinazolin-4-ol: Properties, Synthesis, and Applications in Drug Discovery
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide range of biological activities.[1] This guide focuses on a specific, highly functionalized derivative, 6-Bromo-7-fluoroquinazolin-4-ol (CAS No. 950577-02-3).[2][3] We provide an in-depth analysis of its core physicochemical properties, validated synthetic protocols, and its critical role as a strategic intermediate in the development of targeted therapeutics, particularly protein kinase inhibitors.[4][5] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for next-generation drug discovery.
Introduction: The Significance of the Quinazolinone Core
Quinazolines, bicyclic heterocycles composed of fused benzene and pyrimidine rings, and their oxidized counterparts, quinazolinones, are of immense interest to the pharmaceutical industry.[1] Their structural framework is found in over 150 naturally occurring alkaloids and a multitude of synthetic compounds with proven pharmacological value.[1] The quinazolinone nucleus is a key pharmacophore in several FDA-approved drugs, primarily due to its ability to act as a bioisostere for the purine ring of ATP, enabling it to effectively target the ATP-binding sites of various enzymes, most notably protein kinases.[4][6]
The dysregulation of protein kinase signaling is a hallmark of numerous diseases, especially cancer, making them a major target for drug development.[4][7] Quinazoline-based tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib have revolutionized the treatment of certain cancers by targeting the Epidermal Growth Factor Receptor (EGFR).[5][8] this compound represents a strategically designed intermediate, where the halogen substituents are not merely passive additions but key functional handles that enable precise, late-stage molecular diversification.
Physicochemical and Basic Properties
Understanding the fundamental properties of this compound is crucial for its effective use in synthesis and formulation.
Structural and General Properties
| Property | Value | Source(s) |
| CAS Number | 950577-02-3 | [2][3] |
| Molecular Formula | C₈H₄BrFN₂O | [2][9] |
| Molecular Weight | 243.04 g/mol | [2] |
| IUPAC Name | 6-bromo-7-fluoro-3H-quinazolin-4-one | [9] |
| Monoisotopic Mass | 241.9491 Da | [9] |
| Predicted XlogP | 1.5 | [9] |
Basicity and pKa
The basicity of the quinazolinone core is a critical parameter influencing its solubility, crystal packing, and target engagement. The primary sites of protonation are the nitrogen atoms of the pyrimidine ring. The pKa of the unsubstituted quinazoline parent molecule is approximately 3.51.[10]
-
Electron-Withdrawing Effects : The bromine and fluorine atoms are electron-withdrawing groups. This effect reduces the electron density on the quinazoline ring system, including the nitrogen atoms.
-
Expected pKa : The reduced electron density makes the nitrogen atoms less likely to accept a proton, thus lowering the basicity compared to the unsubstituted core. The pKa is therefore expected to be lower than 3.51. Computational studies on variously substituted quinazolines have shown that electron-withdrawing groups consistently lower the pKa.[11][12] This weak basicity is a key consideration for designing purification strategies (e.g., acid/base extractions) and for understanding its behavior in physiological environments.
Synthesis and Characterization
The synthesis of this compound is straightforward and relies on established heterocyclic chemistry principles, starting from a substituted anthranilic acid.
Retrosynthetic Analysis and Strategy
The most logical and widely practiced approach for synthesizing 4-quinazolinones is the cyclization of a corresponding 2-aminobenzoic acid derivative. This places 2-amino-4-bromo-5-fluorobenzoic acid (CAS 1374208-42-0) as the key starting material.[13][14] The final C2-N1 bond of the pyrimidine ring can be formed using a simple one-carbon source like formamide or formic acid.
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system adapted from established procedures for quinazolinone synthesis.[15]
Step 1: Synthesis of 2-amino-4-bromo-5-fluorobenzoic acid (from the corresponding nitro compound)
This step involves the reduction of a nitro group, a standard and high-yielding transformation.
-
Vessel Preparation : To a nitrogen-purged hydrogenation vessel, add 4-bromo-5-fluoro-2-nitrobenzoic acid (1.0 eq).
-
Catalyst and Solvent : Add a suitable solvent such as isopropyl acetate or ethanol, followed by 5% Platinum on Carbon (Pt/C) catalyst (approx. 5-6 wt%, 50% wet).[13][16]
-
Hydrogenation : Purge the vessel headspace with nitrogen (3x) and then with hydrogen gas (3x). Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure to 50 psi) at room temperature.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 12-40 hours).[13]
-
Work-up : Once complete, carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Isolation : Concentrate the combined organic layers under reduced pressure. If needed, perform a solvent exchange to a less soluble solvent like toluene to induce crystallization.[16] Filter the resulting solid, wash with cold toluene, and dry under vacuum to yield 2-amino-4-bromo-5-fluorobenzoic acid as an off-white solid.[17]
Step 2: Cyclization to this compound
-
Reaction Setup : Combine 2-amino-4-bromo-5-fluorobenzoic acid (1.0 eq) with an excess of formamide (which acts as both reagent and solvent).
-
Heating : Heat the mixture to approximately 150-160 °C and maintain for 2-4 hours.
-
Monitoring : Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Isolation : Cool the reaction mixture to room temperature. Pour the mixture into cold water or onto crushed ice.
-
Purification : The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a cold non-polar solvent like diethyl ether or hexane to remove residual impurities.
-
Drying : Dry the solid product under vacuum to yield this compound.
Analytical Characterization
Standard analytical techniques are used to confirm the structure and purity of the final compound. While a full dataset for this specific molecule is not publicly available, representative data for similar 6-bromo-quinazolinones provide a strong reference.[18][19]
-
¹H NMR : Protons on the quinazolinone ring system would appear in the aromatic region (typically δ 7.5-8.5 ppm). The N-H proton of the lactam may appear as a broad singlet.
-
¹³C NMR : Signals for the carbon atoms of the fused ring system would be observed, with chemical shifts influenced by the halogen substituents. The carbonyl carbon (C4) is typically found downfield (δ > 160 ppm).[18]
-
Mass Spectrometry (MS) : ESI-MS would show the [M+H]⁺ ion at approximately m/z 242.9/244.9, reflecting the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br).[9]
Chemical Reactivity and Application in Drug Discovery
The true value of this compound lies in its functionality as a versatile chemical intermediate. The bromine atom at the C6 position is a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of molecular fragments.[20]
The Strategic Importance of the C6-Bromo Group
The C-Br bond on the quinazolinone core is an ideal site for Suzuki-Miyaura cross-coupling reactions.[21][22] This reaction is one of the most powerful and reliable methods for forming carbon-carbon bonds in modern organic synthesis.[20] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[23]
Protocol: Suzuki-Miyaura Cross-Coupling
This generalized protocol is based on well-established methods for coupling aryl bromides and should be optimized for specific substrates.[21][24]
-
Inert Atmosphere : To a Schlenk flask or sealed vial, add this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Degassing : Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition : Add a degassed solvent mixture, typically 1,4-dioxane/water or toluene/water (e.g., 4:1 v/v).[21][24]
-
Reaction : Heat the mixture with vigorous stirring to 80-110 °C for 4-16 hours.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 6-aryl-7-fluoroquinazolin-4-ol derivative.
Application in Kinase Inhibitor Synthesis
The 6-substituted quinazolinone scaffold is a validated core for targeting protein kinases. The C4-oxo group and N3-H act as hydrogen bond acceptors and donors, respectively, mimicking the interactions of the adenine base of ATP within the kinase hinge region. The substituent introduced at the C6 position via Suzuki coupling can be designed to extend into other pockets of the active site, enhancing potency and selectivity.[4][5][7] The fluorine atom at C7 can further modulate electronic properties and metabolic stability.
Conclusion
This compound is more than just a catalog chemical; it is a high-value, strategically designed building block for modern drug discovery. Its synthesis is robust and scalable, and its physicochemical properties are well-suited for further chemical modification. The true power of this intermediate is realized through its C6-bromo functionality, which provides a reliable entry point for diversification via palladium-catalyzed cross-coupling reactions. For research teams focused on the development of novel therapeutics, particularly kinase inhibitors, this compound offers a validated and efficient starting point for generating libraries of potent and selective drug candidates.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anaxlab.com [anaxlab.com]
- 3. This compound | C8H4BrFN2O | CID 135742367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. PubChemLite - this compound (C8H4BrFN2O) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]
- 12. researchgate.net [researchgate.net]
- 13. 2-AMINO-4-BROMO-5-FLUOROBENZOIC ACID CAS#: 1374208-42-0 [m.chemicalbook.com]
- 14. 2-Amino-4-bromo-5-fluorobenzoic acid | C7H5BrFNO2 | CID 67514961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 2-AMINO-4-BROMO-5-FLUOROBENZOIC ACID | 1374208-42-0 [chemicalbook.com]
- 17. echemi.com [echemi.com]
- 18. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 23. asianpubs.org [asianpubs.org]
- 24. researchgate.net [researchgate.net]
6-Bromo-7-fluoroquinazolin-4-OL chemical structure and IUPAC name
An In-depth Technical Guide: 6-Bromo-7-fluoroquinazolin-4-ol
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinazolinone core is a privileged scaffold found in numerous biologically active molecules, and the specific halogenation pattern of this derivative offers unique opportunities for synthetic diversification. This document details the compound's core chemical identity, including its structure and IUPAC nomenclature, explores a logical synthetic pathway, and elucidates its critical role as a versatile building block in the development of novel therapeutics, particularly through palladium-catalyzed cross-coupling reactions.
Core Chemical Identity
A precise understanding of a compound's structure and properties is fundamental to its application in research and development. This section delineates the essential chemical characteristics of this compound.
IUPAC Nomenclature and Tautomerism
The systematic IUPAC name for this compound is 6-bromo-7-fluoro-3H-quinazolin-4-one .[1][2] It is important to recognize that this compound exists in a tautomeric equilibrium with its enol form, this compound. The keto form (quinazolin-4-one) is generally the more stable and prevalent tautomer in solid and solution phases. For clarity and accuracy, this guide will primarily use the quinazolin-4-one nomenclature, while acknowledging the potential reactivity of the -ol tautomer.
Tautomeric Equilibrium:
Caption: Keto-enol tautomerism of the title compound.
Chemical Structure and Key Features
The molecular structure consists of a bicyclic quinazoline core. The key functional groups that dictate its reactivity and utility are:
-
A bromine atom at the 6-position.
-
A fluorine atom at the 7-position.
-
A hydroxyl group at the 4-position (in the enol form) or a carbonyl group (in the keto form).
The bromine atom is particularly significant as it provides a reactive handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions.[3]
Caption: Annotated chemical structure of 6-Bromo-7-fluoro-3H-quinazolin-4-one.
Physicochemical and Spectroscopic Properties
A summary of the key physical and chemical properties is presented below. These values are critical for experimental design, including solvent selection, reaction monitoring, and compound storage.
| Property | Value | Source |
| CAS Number | 950577-02-3 | [4][5][6] |
| Molecular Formula | C₈H₄BrFN₂O | [1][4] |
| Molecular Weight | 243.03 g/mol | [4] |
| Appearance | White to off-white solid powder (predicted) | [3] |
| Storage | Sealed in a dry environment at room temperature | [4] |
| SMILES | C1=C2C(=CC(=C1Br)F)N=CNC2=O | [1] |
| InChIKey | KBQBBYPXSOKJEI-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 1.5 | [1] |
Synthesis and Mechanistic Rationale
The synthesis of quinazolinone derivatives is well-established in organic chemistry. A common and reliable method involves the cyclization of an appropriately substituted anthranilic acid derivative.[3]
Retrosynthetic Analysis and Precursor Selection
A logical retrosynthetic approach identifies 2-amino-5-bromo-4-fluorobenzoic acid as the key starting material. The quinazolinone ring can be formed in a one-pot reaction using formamide, which serves as both the solvent and the source for the additional carbon and nitrogen atoms required to complete the heterocyclic ring.
Proposed Synthetic Protocol: Cyclization of Substituted Anthranilic Acid
This protocol describes a robust method for synthesizing 6-Bromo-7-fluoro-3H-quinazolin-4-one.
Materials:
-
2-amino-5-bromo-4-fluorobenzoic acid
-
Formamide
-
Deionized water
-
Ethanol
Procedure:
-
Combine 2-amino-5-bromo-4-fluorobenzoic acid (1.0 eq) and formamide (10-15 volumes) in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 150-160 °C with stirring.
-
Rationale: High temperature is required to drive the condensation and subsequent cyclization reaction, overcoming the activation energy for ring closure.
-
-
Maintain the temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of cold deionized water with stirring. A precipitate will form.
-
Rationale: The product is insoluble in water, causing it to precipitate out while the excess formamide and other water-soluble impurities remain in the aqueous phase.
-
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified 6-Bromo-7-fluoro-3H-quinazolin-4-one.
-
Dry the final product under vacuum.
Workflow Visualization: Synthesis
Caption: Synthetic workflow for 6-Bromo-7-fluoro-3H-quinazolin-4-one.
Applications in Medicinal Chemistry and Drug Development
The Quinazolinone Scaffold: A Privileged Structure
The quinazolinone ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. Derivatives have shown a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][7] This makes this compound a valuable starting point for developing new chemical entities (NCEs).[3]
Role as a Versatile Synthetic Intermediate
The primary utility of this compound lies in its role as a synthetic intermediate. The bromine atom at the C6 position is strategically placed for modification via palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: To form new carbon-carbon bonds with boronic acids/esters.
-
Sonogashira Coupling: To introduce alkyne moieties.
-
Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.
These reactions allow for the systematic synthesis of compound libraries to perform structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[3]
Case Study: Application in a Suzuki Cross-Coupling Reaction
This protocol provides a representative example of how this compound can be used as a substrate in a Suzuki coupling reaction to generate a more complex derivative.
Objective: To synthesize 6-Aryl-7-fluoro-3H-quinazolin-4-one.
Materials:
-
6-Bromo-7-fluoro-3H-quinazolin-4-one (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
To a reaction vessel, add 6-Bromo-7-fluoro-3H-quinazolin-4-one, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Rationale: The palladium catalyst is sensitive to oxygen, and removing it prevents catalyst deactivation and ensures efficient catalytic cycling.
-
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography to isolate the desired 6-Aryl-7-fluoro-3H-quinazolin-4-one product.
Workflow Visualization: Suzuki Coupling Application
Caption: General workflow for a Suzuki cross-coupling reaction.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its quinazolinone core provides a proven pharmacophore, while the strategically placed bromine and fluorine atoms offer fine-tuning of electronic properties and a robust handle for synthetic diversification. The synthetic and application protocols detailed in this guide underscore its utility as a foundational building block for creating novel and complex molecules with therapeutic potential.
References
The Alchemist's Keystone: A Technical Guide to 6-Bromo-7-fluoroquinazolin-4-ol in Modern Drug Discovery
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Application, and Strategic Importance of CAS Number 950577-02-3
Foreword: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinazoline ring system represents a cornerstone in the architecture of targeted therapeutics. Its rigid, bicyclic framework provides an ideal scaffold for presenting pharmacophoric elements in a defined three-dimensional space, enabling precise interactions with biological targets. Historically, this heterocycle has been the foundation for numerous approved drugs, particularly in oncology, where it has proven to be a highly effective ATP-mimetic core for kinase inhibitors.[1][2] The strategic functionalization of the quinazoline nucleus allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. It is within this context of high-stakes drug design that specific, strategically substituted intermediates become invaluable assets. 6-Bromo-7-fluoroquinazolin-4-ol is one such keystone molecule, a building block engineered for versatility and targeted application, particularly in the synthesis of irreversible kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) family.[3] This guide provides a comprehensive technical overview of its synthesis, properties, and critical role in the development of next-generation therapeutics.
Part 1: Physicochemical and Spectroscopic Profile
This compound, also known as 6-bromo-7-fluoro-3H-quinazolin-4-one, is a crystalline solid at room temperature. The presence of the bromine atom at the 6-position and the fluorine atom at the 7-position are not arbitrary; these halogens serve distinct and crucial roles. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments.[4] The electron-withdrawing fluorine atom at the adjacent position modulates the electronic properties of the aromatic system and can enhance binding interactions with target proteins.[3]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 950577-02-3 | [5] |
| Molecular Formula | C₈H₄BrFN₂O | Generic |
| Molecular Weight | 243.03 g/mol | Generic |
| Appearance | White to off-white solid | Generic |
| Purity | Typically >96% | [5] |
Predicted Spectroscopic Data
While a publicly available experimental spectrum was not identified in the literature reviewed, based on the analysis of closely related analogs and standard NMR prediction methodologies, the following represents the expected NMR and Mass Spectrometry data.
| ¹H NMR (400 MHz, DMSO-d₆) | Predicted δ (ppm) | Multiplicity | Coupling (J Hz) |
| H-2 | ~8.15 | s | - |
| H-5 | ~8.30 | d | ~8.0 (JH-F) |
| H-8 | ~7.60 | d | ~6.0 (JH-F) |
| N-H (3) | ~12.5 | br s | - |
| ¹³C NMR (100 MHz, DMSO-d₆) | Predicted δ (ppm) | Note |
| C-2 | ~145.0 | |
| C-4 | ~160.0 | Carbonyl |
| C-4a | ~120.0 | |
| C-5 | ~115.0 | d, JC-F ≈ 20 Hz |
| C-6 | ~118.0 | Brominated Carbon |
| C-7 | ~150.0 | d, JC-F ≈ 250 Hz |
| C-8 | ~130.0 | d, JC-F ≈ 10 Hz |
| C-8a | ~148.0 |
| Mass Spectrometry | Predicted m/z | Ion Type |
| ESI-MS (+) | 242.95, 244.95 | [M+H]⁺ |
| ESI-MS (-) | 240.94, 242.94 | [M-H]⁻ |
Part 2: Synthesis and Manufacturing
The construction of the this compound core is a critical process, demanding precise control over regiochemistry. The most logical and industrially scalable approach begins with a suitably substituted anthranilic acid derivative, which undergoes cyclization to form the quinazolinone ring system.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway from a nitrobenzoic acid precursor.
Step-by-Step Experimental Protocols
Protocol 2.1: Synthesis of Precursor 2-Amino-5-bromo-4-fluorobenzoic acid
This protocol is adapted from established procedures for the reduction of nitroaromatic compounds.[6][7]
-
Inerting the Reactor: To a suitable reaction vessel, add 4-bromo-5-fluoro-2-nitrobenzoic acid (1.0 eq) and a solvent such as isopropyl acetate.
-
Catalyst Addition: Add 5% Platinum on Carbon (Pt/C) catalyst (typically 5-6 wt%, 50% wet with water).
-
Hydrogenation: Seal the vessel and purge the headspace three times with nitrogen, followed by three purges with hydrogen gas.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically balloon pressure or slightly higher) at room temperature (approx. 25°C).
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed (typically 24-48 hours).
-
Work-up: Once complete, purge the vessel with nitrogen. Filter the reaction mixture to remove the Pt/C catalyst, rinsing the filter with the reaction solvent.
-
Isolation: Combine the organic filtrates and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization or trituration with a non-polar solvent like toluene to yield 2-amino-5-bromo-4-fluorobenzoic acid as a solid.[6][7]
Protocol 2.2: Synthesis of this compound
This procedure is a classic and robust method for forming the quinazolinone ring system from an anthranilic acid.[2][8]
-
Reaction Setup: In a flask equipped with a reflux condenser, combine 2-amino-5-bromo-4-fluorobenzoic acid (1.0 eq) and an excess of formamide (which acts as both reagent and solvent, typically >3 eq).
-
Heating: Heat the mixture to a high temperature (typically 130-160°C) and maintain for several hours.
-
Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Precipitation: Upon completion, cool the reaction mixture. The product will often precipitate from the formamide solution upon cooling or on the addition of water.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the crude product thoroughly with water, followed by a solvent like ethanol or isopropanol to remove residual formamide and other impurities.
-
Drying: Dry the purified this compound under vacuum to yield the final product.
Part 3: Application in Kinase Inhibitor Synthesis
The true value of this compound lies in its utility as a versatile intermediate. The bromine at the C6 position is primed for palladium-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry for creating C-C and C-N bonds. This allows for the strategic introduction of complex side chains that are crucial for achieving high-potency and selective inhibition of kinase targets like EGFR.
The Role in EGFR Inhibition
Many potent EGFR inhibitors, including the FDA-approved drug Afatinib, feature a substituted quinazoline core. The C4 position is typically occupied by an aniline moiety that binds deep within the ATP-binding pocket, while the C6 and C7 positions are functionalized to provide additional interactions and modulate solubility. This compound is a direct precursor for scaffolds that can be elaborated into such complex inhibitors.[3]
Caption: Logical workflow for elaborating the core intermediate.
Representative Experimental Protocol: Suzuki Coupling
The following protocol describes a representative Suzuki-Miyaura coupling reaction, a powerful method for forming a new carbon-carbon bond at the C6 position. This example is based on a reported synthesis utilizing this core for the preparation of an EGFR inhibitor.[3]
-
Reagent Preparation: To an oven-dried reaction vessel, add 6-bromo-7-fluoroquinazolin-4(3H)-one (1.0 eq), the desired aryl- or heteroaryl-boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent like 1,4-dioxane and water (e.g., a 4:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100°C.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the C6-arylated quinazolinone.
Conclusion: A Critical Tool for the Medicinal Chemist
This compound is more than just a chemical intermediate; it is a testament to the power of strategic design in medicinal chemistry. Its carefully chosen substituents provide a robust and flexible platform for the synthesis of complex, biologically active molecules. The ability to perform selective, high-yielding cross-coupling reactions at the C6 position makes it an indispensable tool for researchers developing targeted therapies, particularly in the competitive field of kinase inhibitors. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of well-designed, versatile building blocks like this compound will only increase, solidifying its place as a keystone in the alchemist's chest of modern drug discovery.
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. anaxlab.com [anaxlab.com]
- 6. 2-AMINO-4-BROMO-5-FLUOROBENZOIC ACID CAS#: 1374208-42-0 [m.chemicalbook.com]
- 7. 2-AMINO-4-BROMO-5-FLUOROBENZOIC ACID | 1374208-42-0 [chemicalbook.com]
- 8. mediresonline.org [mediresonline.org]
An In-Depth Technical Guide to the Synthesis of 6-Bromo-7-fluoroquinazolin-4-ol from Anthranilic Acid Derivatives
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 6-Bromo-7-fluoroquinazolin-4-ol, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis commences from a strategically substituted anthranilic acid derivative, 2-amino-4-bromo-5-fluorobenzoic acid, and proceeds via a classical cyclization reaction. This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth procedural details, mechanistic insights, and a discussion of the critical parameters that govern the successful execution of this synthesis.
Introduction: The Significance of the Quinazolinone Core
The quinazolinone moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The targeted compound, this compound, with its specific halogenation pattern, presents a versatile building block for the synthesis of novel therapeutic agents. The bromine atom at the 6-position serves as a handle for further functionalization through various cross-coupling reactions, while the fluorine atom at the 7-position can enhance metabolic stability and binding affinity to biological targets.
This guide will delineate a practical and efficient laboratory-scale synthesis of this valuable compound, emphasizing the underlying chemical principles and providing a detailed experimental protocol.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of this compound can be approached through the formation of the pyrimidinone ring onto a pre-functionalized benzene ring. A logical retrosynthetic disconnection points to the appropriately substituted anthranilic acid, 2-amino-4-bromo-5-fluorobenzoic acid, as the key starting material. The quinazolinone ring can then be constructed in a single step via the well-established Niementowski reaction.
Diagram 1: Retrosynthetic Analysis of this compound
The critical steps in this synthetic strategy are:
-
Synthesis of the key intermediate: Preparation of 2-amino-4-bromo-5-fluorobenzoic acid.
-
Cyclization: Formation of the quinazolinone ring system from the anthranilic acid derivative.
For the purpose of this guide, we will focus on the cyclization step, assuming the availability of the requisite 2-amino-4-bromo-5-fluorobenzoic acid. A common and effective method for the synthesis of this intermediate is the reduction of the corresponding nitro compound, 4-bromo-5-fluoro-2-nitrobenzoic acid.[2]
Synthesis of this compound: The Niementowski Reaction
The Niementowski reaction is a classic and widely utilized method for the synthesis of 4(3H)-quinazolinones, involving the condensation of an anthranilic acid with an amide.[1] For the synthesis of the parent quinazolin-4-one ring system, formamide serves as a convenient and effective reagent, acting as both a reactant and a solvent.[3] This reaction can be performed under conventional heating or, for improved efficiency, with microwave assistance.[4]
Reaction Mechanism
The reaction is believed to proceed through an initial acylation of the anthranilic acid by formamide, followed by an intramolecular cyclization and dehydration to yield the final quinazolinone product.
Diagram 2: Proposed Mechanism of the Niementowski Reaction
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of structurally related halo-substituted quinazolinones.[5]
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 2-amino-4-bromo-5-fluorobenzoic acid | C₇H₅BrFNO₂ | 234.02 | 2.34 g | 1.0 |
| Formamide | CH₃NO | 45.04 | 8.0 mL | ~18 |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-bromo-5-fluorobenzoic acid (2.34 g, 10.0 mmol).
-
Add formamide (8.0 mL, approx. 180 mmol) to the flask.
-
Heat the reaction mixture with stirring in a pre-heated oil bath at 130-140 °C for 4 hours.[1][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 100 mL of ice-cold water with stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).
-
Dry the crude product in a vacuum oven at 60 °C to a constant weight.
-
For further purification, the crude solid can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₈H₄BrFN₂O |
| Molecular Weight | 243.03 g/mol [6] |
| CAS Number | 950577-02-3[6] |
| Appearance | Expected to be a white to off-white solid |
| Predicted m/z | [M+H]⁺: 242.95638, [M+Na]⁺: 264.93832[7] |
| ¹H NMR | Spectral data can be obtained from commercial suppliers.[6] |
| ¹³C NMR | Spectral data can be obtained from commercial suppliers.[6] |
| LC-MS | Purity and mass confirmation can be obtained from commercial suppliers.[6] |
Safety and Handling Precautions
-
2-amino-4-bromo-5-fluorobenzoic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Formamide: Is a teratogen and can be harmful if inhaled, ingested, or absorbed through the skin. Work in a well-ventilated fume hood and wear appropriate PPE.
-
The reaction should be conducted in a well-ventilated fume hood due to the heating of formamide.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This technical guide has outlined a reliable and straightforward synthetic route to this compound, a valuable building block in drug discovery. The described Niementowski reaction, utilizing 2-amino-4-bromo-5-fluorobenzoic acid and formamide, provides a practical method for the laboratory-scale preparation of this important heterocyclic compound. The key to a successful synthesis lies in the careful control of reaction temperature and time, followed by a systematic workup and purification procedure. The versatility of the quinazolinone scaffold, coupled with the strategic placement of halogen atoms in the target molecule, ensures its continued importance in the development of novel bioactive molecules.
References
- 1. generis-publishing.com [generis-publishing.com]
- 2. 2-AMINO-4-BROMO-5-FLUOROBENZOIC ACID | 1374208-42-0 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 950577-02-3|this compound|BLD Pharm [bldpharm.com]
- 7. PubChemLite - this compound (C8H4BrFN2O) [pubchemlite.lcsb.uni.lu]
The Halogenated Quinazolinone Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities
Abstract
The quinazolinone core, a fused heterocyclic system, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3][4] The strategic incorporation of halogens onto this privileged scaffold has emerged as a powerful approach to modulate and enhance its biological efficacy. This in-depth technical guide provides a comprehensive exploration of the diverse biological activities of halogenated quinazolinones, with a particular focus on their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights, structure-activity relationships, and detailed experimental protocols to facilitate further investigation and therapeutic development in this promising area of chemical biology.
Introduction: The Quinazolinone Scaffold and the Influence of Halogenation
Quinazolinones are a class of compounds characterized by a bicyclic structure where a benzene ring is fused to a pyrimidine ring containing a carbonyl group.[5] Their structural versatility and ability to interact with a wide array of biological targets have established them as a significant pharmacophore in drug discovery.[1][4] The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) at various positions on the quinazolinone ring system profoundly influences the molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. These modifications can lead to enhanced binding affinity for target proteins, improved pharmacokinetic profiles, and ultimately, more potent and selective biological activity. This guide will delve into the specific applications of halogenated quinazolinones across key therapeutic areas.
Anticancer Activity: Targeting Key Oncogenic Pathways
Halogenated quinazolinones have demonstrated significant potential as anticancer agents, with several derivatives showing potent activity against various cancer cell lines.[1][5][6] A notable mechanism of action for many of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[7]
Mechanism of Action: Inhibition of EGFR Signaling
Overexpression and mutations of EGFR are common in many cancers, leading to constitutive activation of downstream signaling pathways such as the PI3K/Akt and RAS/RAF/MAPK cascades, which promote uncontrolled cell growth and survival.[7][8] Halogenated quinazolinones can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of these downstream pathways.[7]
Signaling Pathway: EGFR and Downstream PI3K/Akt Activation
Caption: EGFR signaling cascade and its inhibition by halogenated quinazolinones.
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of halogenated quinazolinones is significantly influenced by the nature, position, and number of halogen substituents.
| Position of Halogen | Halogen Type | Observed Activity | Reference |
| C6, C7 | Cl, F | Enhanced EGFR inhibition | [1] |
| C6 | Br | Potent activity against breast cancer cell lines | [9] |
| C7 | F | Increased potency and selectivity | [2] |
This table is a representative summary and not exhaustive.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[10][11][12]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated quinazolinone derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Experimental Workflow: MTT Assay
References
- 1. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]
- 2. ujpronline.com [ujpronline.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Putative Mechanism of Action of 6-Bromo-7-fluoroquinazolin-4-ol
This guide provides a comprehensive exploration of the probable mechanism of action for the novel compound 6-Bromo-7-fluoroquinazolin-4-ol. Drawing from the extensive body of research on the quinazolinone scaffold, this document synthesizes established principles to propose a primary hypothesis and outlines a rigorous, multi-faceted experimental strategy for its validation. This paper is intended for researchers, scientists, and drug development professionals seeking to characterize the biological activity of this and related small molecules.
Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery
The quinazolinone core, a bicyclic aromatic structure composed of fused benzene and pyrimidine rings, is a cornerstone of modern medicinal chemistry.[1][2][3][4] Its rigid framework and versatile substitution points have made it a "privileged scaffold," capable of interacting with a wide array of biological targets. This has led to the development of numerous therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][4]
Perhaps the most significant success of the quinazoline scaffold has been in the field of oncology, particularly as a backbone for potent protein kinase inhibitors.[5][6] Several U.S. FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, are built upon this core and function by targeting the ATP-binding site of tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[5][7][8]
The subject of this guide, this compound, is a specific derivative featuring halogen substitutions at the 6 and 7 positions. The presence of a bromine atom at position 6 and a fluorine atom at position 7 is significant; electron-withdrawing groups in these positions have been shown to modulate the inhibitory activity of quinazoline derivatives against various kinases.[7] This structural configuration strongly suggests that this compound is likely to exert its biological effects through the inhibition of one or more protein kinases.
Hypothesized Mechanism of Action: ATP-Competitive Kinase Inhibition
Based on the extensive precedent set by structurally related compounds, the primary hypothesized mechanism of action for this compound is the inhibition of protein tyrosine kinases.[5][6][9] These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[5] In many forms of cancer, these kinases are overexpressed or mutated, leading to uncontrolled cell division.[7][10]
The quinazolinone core is known to function as an ATP-mimetic, inserting into the ATP-binding pocket of the kinase domain.[5] This competitive inhibition prevents the binding of endogenous ATP, thereby blocking the phosphorylation of downstream substrate proteins and interrupting the oncogenic signaling cascade. The substitutions on the quinazoline ring are crucial for determining the binding affinity and selectivity towards specific kinases.[7]
Caption: Hypothesized mechanism of this compound as an ATP-competitive inhibitor of a Receptor Tyrosine Kinase.
Experimental Elucidation of the Mechanism of Action
To rigorously validate the hypothesized mechanism, a systematic and multi-tiered experimental approach is required. The following protocols are designed as a self-validating system, where the results of each experiment inform the design of the next.
Part A: Target Identification and Validation
The first objective is to identify the specific kinase(s) that this compound interacts with and to quantify the potency of this interaction.
Caption: Experimental workflow for identifying and validating the kinase targets of the compound.
-
Objective: To perform an initial screen of this compound against a large, diverse panel of purified human kinases to identify potential targets.
-
Methodology:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). The assay typically measures the remaining kinase activity after incubation with the compound at a fixed concentration (e.g., 1 µM or 10 µM).
-
The assay format is often a biochemical assay that quantifies ATP consumption or substrate phosphorylation via methods like fluorescence, luminescence, or radioactivity.
-
A known kinase inhibitor (e.g., Staurosporine) should be used as a positive control.
-
Results are typically expressed as percent inhibition relative to a DMSO vehicle control.
-
-
Causality and Interpretation: This initial screen is a discovery tool. A high percentage of inhibition (>50%) for a particular kinase suggests a direct interaction. This does not confirm potency or cellular activity but provides a crucial list of "hits" for further investigation.
-
Objective: To determine the potency of this compound against the specific kinase targets identified in the profiling screen.
-
Methodology:
-
For each "hit" kinase, perform a dose-response assay.
-
Serially dilute the compound to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Incubate each concentration with the purified kinase, a suitable substrate (e.g., a generic peptide), and a concentration of ATP near its Km value (to ensure competitive binding can be observed).
-
Quantify the kinase activity at each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
Data Presentation:
| Kinase Target | IC₅₀ (nM) [Hypothetical Data] |
| EGFR | 15.2 |
| HER2 | 45.8 |
| VEGFR2 | 120.5 |
| CDK2 | >10,000 |
-
Trustworthiness: This assay provides a quantitative measure of potency. A low nanomolar IC₅₀ value indicates a potent inhibitor. Comparing the IC₅₀ values for different kinases also provides a measure of selectivity.
Part B: Cellular Activity Assessment
After identifying potent kinase targets, the next step is to determine if the compound can engage these targets within a cellular environment and produce a biological effect.
-
Objective: To confirm that the compound inhibits the phosphorylation of downstream substrates of the target kinase in intact cells.
-
Methodology:
-
Select a cancer cell line known to be dependent on the identified target kinase (e.g., A549 or MCF-7 cells, which overexpress EGFR).[8][10]
-
Culture the cells and treat them with varying concentrations of this compound for a defined period (e.g., 2 hours).
-
Stimulate the signaling pathway if necessary (e.g., with EGF ligand to activate the EGFR pathway).
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Perform a Western blot using antibodies specific for both the phosphorylated form (e.g., p-EGFR) and the total form of the target protein.
-
A dose-dependent decrease in the phosphorylated protein signal (relative to the total protein) indicates successful target engagement and inhibition.
-
-
Authoritative Grounding: This experiment directly links the biochemical inhibition observed in Protocol 2 to a functional outcome within a biological system, providing strong evidence for the mechanism of action.
-
Objective: To measure the effect of the compound on the proliferation and viability of cancer cells.
-
Methodology:
-
Seed cancer cell lines (including those used in Protocol 3) in 96-well plates.
-
Treat the cells with a serial dilution of the compound for an extended period (e.g., 72 hours).
-
Assess cell viability using a standard method such as an MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®) that measures cellular ATP levels.
-
Calculate the GI₅₀ or IC₅₀ value (the concentration that inhibits cell growth or viability by 50%).
-
-
Interpretation: Potent cytotoxicity in a cell line known to be driven by the target kinase (e.g., high EGFR expression) further validates the proposed mechanism.[8][10] Comparing cytotoxicity in "target-dependent" vs. "target-negative" cell lines can also demonstrate on-target activity.
Part C: Secondary Mechanism Screening - Antimicrobial Activity
Given that quinazolinone derivatives have also shown antimicrobial properties, it is prudent to investigate this as a potential secondary mechanism.[1][11][12][13]
-
Objective: To determine the lowest concentration of the compound that prevents visible growth of a microorganism.
-
Methodology:
-
Use a broth microdilution method following CLSI (Clinical and Laboratory Standards Institute) guidelines.
-
Prepare a twofold serial dilution of the compound in a 96-well plate containing appropriate bacterial growth medium.
-
Inoculate each well with a standardized suspension of a test bacterium (e.g., Staphylococcus aureus, Escherichia coli).[14]
-
Include positive (bacterium only) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
-
-
Interpretation: A low MIC value would indicate that this compound possesses antibacterial activity, suggesting a potential secondary mechanism of action, possibly through inhibition of bacterial enzymes like topoisomerases.[15]
Conclusion
While direct experimental data on this compound is not yet widely available, its chemical structure provides a strong rationale for hypothesizing a mechanism of action centered on the inhibition of protein tyrosine kinases. The quinazolinone core is a well-validated pharmacophore for targeting the ATP-binding site of kinases like EGFR, and the specific halogenation pattern of this compound is consistent with features known to enhance inhibitory activity.[5][7]
The comprehensive experimental plan detailed in this guide provides a clear and robust pathway for elucidating the precise molecular mechanism. By systematically progressing from broad-panel screening to specific IC₅₀ determination, and from biochemical assays to cellular target engagement and functional outcomes, researchers can confidently characterize the biological activity of this promising compound. This structured approach ensures scientific integrity, providing a self-validating framework to confirm its primary targets and uncover its full therapeutic potential.
References
- 1. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eipublication.com [eipublication.com]
- 3. ujpronline.com [ujpronline.com]
- 4. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mediresonline.org [mediresonline.org]
- 12. Synthesis and Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. | European Journal of Applied Sciences [journals.scholarpublishing.org]
- 13. researchgate.net [researchgate.net]
- 14. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 7-Bromo-6-fluoroquinolin-4-ol | Benchchem [benchchem.com]
Topic: Potential Therapeutic Targets of 6-Bromo-7-fluoroquinazolin-4-OL
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quinazolin-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its broad spectrum of pharmacological activities.[1][2][3] This technical guide delves into the therapeutic potential of a specific, dually halogenated derivative, 6-Bromo-7-fluoroquinazolin-4-OL. By analyzing the structure-activity relationships (SAR) of analogous compounds, we extrapolate its most probable biological targets. The primary focus is on its predicted role as a protein kinase inhibitor, particularly targeting receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are critical in oncology.[1][4] Furthermore, we explore secondary potential applications in antimicrobial and central nervous system therapies based on established activities of the broader quinazolinone class.[3][5] This guide provides detailed experimental protocols for target validation, including kinase inhibition assays and antimicrobial susceptibility testing, to equip researchers with the foundational knowledge required to investigate this promising compound.
The Quinazolin-4-one Scaffold: A Privileged Core in Drug Discovery
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a versatile and highly valued scaffold in drug discovery.[6][7] Its derivatives, particularly the quinazolin-4-one core, are foundational to numerous therapeutic agents due to their ability to engage with a wide variety of biological targets.[7] This has led to the development of FDA-approved drugs for a range of diseases, from cancer to hypertension.[1][8]
The broad utility of quinazolinones stems from several key features:
-
Synthetic Tractability: The core can be readily synthesized and functionalized, allowing for the creation of large, diverse libraries for screening.[9][10]
-
Structural Rigidity: The planar, bicyclic structure provides a rigid framework that can be precisely oriented within the binding sites of target proteins.
-
Diverse Biological Activities: The quinazolinone nucleus is associated with a remarkable array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[1][11][12]
The Critical Role of Halogenation: Analyzing the 6-Bromo and 7-Fluoro Substitutions
The specific placement of halogen atoms on the quinazolinone ring is a well-established strategy for modulating pharmacological activity.[13][14] The subject of this guide, this compound, features two key halogen substitutions that are predicted to significantly influence its target affinity and pharmacokinetic properties.
-
The 6-Bromo Substitution: The presence of a bromine atom at the 6-position has been linked to enhanced cytotoxic activity in cancer cell lines.[15] Its electron-withdrawing nature and size can influence binding affinity and metabolic stability.
-
The 7-Fluoro Substitution: Fluorine substitution is a common tactic in medicinal chemistry to improve metabolic stability and binding interactions. Studies on similar scaffolds have shown that a halogen at the 7-position can be favorable for both anticonvulsant and antibacterial activity.[5][16]
The combination of these two halogens suggests a compound designed for high-affinity interactions with its biological targets, making it a compelling candidate for further investigation.
Table 1: Influence of Substitutions on Quinazolin-4-one Activity
| Position | Type of Substituent | Associated Biological Activity |
|---|---|---|
| 2 and 3 | Various heterocyclic or aromatic rings | Modulates primary activity (e.g., anticancer, antimicrobial)[3][6] |
| 4 | Substituted amines (anilino) | Potent kinase inhibition (e.g., EGFR, VEGFR)[1][4] |
| 6 and 8 | Halogens (e.g., Bromo, Chloro) | Can enhance antimicrobial and cytotoxic effects[3][15] |
| 7 | Halogens (e.g., Chloro, Fluoro) | Can enhance antibacterial and anticonvulsant activity[5][16] |
Primary Predicted Therapeutic Target Class: Protein Kinases
The most significant and well-documented therapeutic application of quinazoline derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2][4] The 4-anilinoquinazoline scaffold, in particular, is a classic template for ATP-competitive kinase inhibitors.[1] Based on this extensive precedent, the primary therapeutic targets for this compound are predicted to be within this enzyme family.
Epidermal Growth Factor Receptor (EGFR) Family
EGFR and its family members are prime targets for anticancer therapy, especially in non-small-cell lung cancer.[1] Several FDA-approved quinazoline-based drugs, such as Gefitinib and Erlotinib, function by inhibiting EGFR.[8] The core structure of this compound makes it a strong candidate for an EGFR inhibitor.
Vascular Endothelial Growth Factor Receptor (VEGFR) Family
VEGFRs are key mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Dual inhibition of EGFR and VEGFR is a powerful strategy in cancer treatment.[4] Many 4-anilinoquinazoline derivatives have shown potent activity against VEGFR-2.[4]
Caption: Predicted inhibition of RTK signaling by this compound.
Experimental Workflow for Target Validation: A Kinase Inhibition Cascade
To validate the predicted kinase targets, a systematic, multi-step approach is required. This workflow ensures that observations progress from broad, high-throughput screening to specific, cell-based functional assays.
Caption: Experimental workflow for validating kinase inhibitor candidates.
Protocol 4.1: Cell Viability Assessment via MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a crucial step to determine if the compound has a functional effect on cancer cells.[17]
Objective: To determine the concentration at which this compound inhibits 50% of cancer cell growth (GI50).
Materials:
-
Cancer cell line (e.g., A549 for lung, MCF-7 for breast).[13]
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
This compound, dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Microplate reader (570 nm wavelength).
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) and use a non-linear regression to determine the GI50 value.
Secondary Predicted Therapeutic Areas
While oncology is the most probable application, the quinazolinone scaffold's versatility suggests other potential uses.
Antimicrobial Activity
Quinazolinone derivatives have demonstrated significant antibacterial and antifungal properties.[3][12][18] The SAR of these compounds indicates that halogenation can be crucial for antimicrobial activity.[3] Therefore, this compound should be screened against a panel of pathogenic bacteria (especially Gram-positive strains like Staphylococcus aureus) and fungi.[9][16]
Protocol 5.1.1: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.
Materials:
-
Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans).
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole).
-
Bacterial/fungal inoculum standardized to 0.5 McFarland.
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in the appropriate broth directly in the 96-well plate.
-
Inoculum Preparation: Dilute the standardized 0.5 McFarland microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This compound is a synthetically accessible compound with high therapeutic potential, primarily as a protein kinase inhibitor for cancer therapy. The dual halogenation at positions 6 and 7 is a rational design choice to enhance potency and favorable drug-like properties. The immediate research priority should be to screen this compound against a broad panel of human kinases to identify high-affinity targets. Concurrently, its efficacy should be evaluated in cell-based cancer models and against a panel of microbial pathogens. Subsequent studies should focus on lead optimization, in vivo efficacy in animal models, and a comprehensive ADME/Tox profile to fully elucidate its potential as a next-generation therapeutic agent.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic progression of quinazolines as targeted chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijirt.org [ijirt.org]
- 8. mdpi.com [mdpi.com]
- 9. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 12. mediresonline.org [mediresonline.org]
- 13. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Halogen‐based quinazolin‐4(3H)‐one derivatives as MCF‐7 breast cancer inhibitors: Current developments and structure–activity relationship | Semantic Scholar [semanticscholar.org]
- 15. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
discovery and history of quinazolinone derivatives
An In-depth Technical Guide to the Discovery and History of Quinazolinone Derivatives
Abstract
The quinazolinone scaffold, a fused heterocyclic system of benzene and pyrimidine rings, represents one of the most significant "privileged structures" in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of drugs for a wide array of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[2][3][4][5] This technical guide provides a comprehensive exploration of the history of quinazolinone derivatives, from their initial synthesis in the 19th century to their evolution into targeted therapeutics in the 21st century. We will examine the foundational synthetic methodologies, the pivotal discovery of methaqualone and its societal impact, and the subsequent expansion of research that unlocked the scaffold's potential as an anticancer and antimicrobial agent. This paper will synthesize historical context with technical detail, including key reaction mechanisms, structure-activity relationships, and modern synthetic protocols, to offer a complete perspective for researchers and drug development professionals.
Foundational Syntheses: The Birth of a Scaffold
The journey of the quinazolinone core begins in the late 19th century, with early chemists exploring new heterocyclic structures. These foundational discoveries, while not immediately revealing the therapeutic potential of the scaffold, laid the essential groundwork for all subsequent research.
The Griess Synthesis (1869)
The first reported synthesis of a quinazolinone derivative was achieved by Peter Griess in 1869.[3][6][7] This pioneering work involved the reaction of anthranilic acid with cyanogen in ethanol.[4][6][7] The initial product, 2-cyano-3,4-dihydro-4-oxoquinazoline, could then be further reacted to yield other derivatives.[2][8] While historically significant, the use of highly toxic cyanogen limited the practicality and versatility of this method for broader chemical exploration.
The Niementowski Synthesis (1895)
A more robust and versatile method emerged in 1895 with the work of Stefan von Niementowski.[6][9][10] The Niementowski quinazolinone synthesis involves the thermal condensation of an anthranilic acid with an amide.[1][9][11] This reaction, typically carried out at high temperatures (130–150°C), proceeds through the formation of an N-acylanthranilic acid intermediate, which then cyclizes to form the quinazolinone ring with the elimination of a water molecule.[1][12]
The elegance of the Niementowski synthesis lies in its simplicity and adaptability. By selecting appropriately substituted anthranilic acids and amides, chemists could readily introduce a variety of functional groups onto both the benzene and pyrimidine rings of the scaffold.[1] This adaptability was crucial for enabling the first systematic structure-activity relationship (SAR) studies and remains a cornerstone of quinazolinone chemistry today.[1]
The Sedative-Hypnotic Era: The Rise and Fall of Methaqualone
For the first half of the 20th century, quinazolinones remained largely a subject of academic interest. This changed dramatically in 1951 with a discovery that would thrust the scaffold into the global pharmaceutical market and, subsequently, into public notoriety.
Discovery and Commercialization
In 1951, Indian researchers Indra Kishore Kacker and Syed Husain Zaheer synthesized 2-methyl-3-o-tolyl-4(3H)-quinazolinone while searching for new antimalarial drugs.[13][14] While the compound proved ineffective against malaria, its potent sedative, hypnotic, and muscle-relaxant properties were quickly recognized.[13][15]
Patented in the United States in 1962, the drug was brought to market by William H. Rorer Inc. under the brand name Quaalude.[14][16] In Europe, it was combined with an antihistamine and sold by Roussel Laboratories as Mandrax.[14] Marketed as a safe alternative to barbiturates for treating insomnia and anxiety, it became one of the most prescribed sedatives by the early 1970s.[13][17]
Mechanism of Action and Societal Impact
Methaqualone acts as a central nervous system (CNS) depressant. Its mechanism involves enhancing the activity of the neurotransmitter GABA by binding to a specific site on the GABAA receptor, which is different from the binding sites for benzodiazepines and barbiturates.[16] This binding increases inhibitory signals in the brain, leading to sedation and sleep.[16]
The drug's effects, which included euphoria and disinhibition, led to widespread recreational abuse in the 1970s, where it became known as "ludes" or "disco biscuits".[14][16] The high potential for addiction, coupled with the risk of overdose (which can cause coma and death), led to a public health crisis.[16][17] In response, regulatory bodies took action. The U.S. Drug Enforcement Administration (DEA) classified methaqualone as a Schedule I drug in 1984, making its manufacture and possession illegal.[16][17]
A Therapeutic Renaissance: From Sedative to Targeted Therapy
The fall of methaqualone led to a significant shift in quinazolinone research. Scientists began to explore the scaffold's potential beyond CNS effects, uncovering a vast landscape of biological activities that has culminated in its current status as a "privileged" structure in drug discovery.
Anticancer Activity
A pivotal moment in the history of quinazolinones was the discovery of their potent anticancer properties.[5][12] Many derivatives were found to be powerful inhibitors of the Epidermal Growth Factor Receptor (EGFR), a protein tyrosine kinase that plays a critical role in cell proliferation and is often overexpressed in various cancers.[1][5]
By blocking the ATP binding site of the EGFR kinase domain, these quinazolinone derivatives prevent its autophosphorylation, thereby inhibiting downstream signaling pathways (like MAPK and PI3K-AKT) that promote tumor growth, proliferation, and metastasis.[18][19] This discovery led to the development of a new class of targeted cancer therapies. FDA-approved drugs such as Gefitinib (Iressa®) and Erlotinib (Tarceva®) are cornerstone treatments for certain types of non-small-cell lung cancer and other malignancies.[5][20]
Antimicrobial and Other Activities
In addition to their anticancer effects, quinazolinone derivatives have been extensively investigated for a wide range of other therapeutic applications:
-
Antimicrobial Activity: Numerous studies have demonstrated the efficacy of quinazolinones against various bacterial and fungal pathogens, including drug-resistant strains like Staphylococcus aureus.[5][21][22] SAR studies have revealed that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring are crucial for modulating antimicrobial activity.[5]
-
Diverse Pharmacological Effects: The versatility of the scaffold is further highlighted by its demonstrated anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and analgesic properties.[2][4][5][23]
Modern Synthetic Methodologies and Protocols
While the Niementowski synthesis remains a valuable tool, modern chemistry has introduced more efficient and environmentally benign methods for constructing the quinazolinone core.
Microwave-Assisted Synthesis
One of the most significant advancements has been the application of microwave-assisted organic synthesis (MAOS).[6] Compared to conventional heating, microwave irradiation dramatically reduces reaction times from hours to minutes and often improves yields.[1][12] This high-speed chemistry accelerates the process of generating libraries of compounds for screening and lead optimization.
Experimental Protocols
The following protocols provide a comparative example of a classical versus a modern approach to synthesizing a 4(3H)-quinazolinone.
Protocol 1: Classical Niementowski Synthesis of 2-Methyl-4(3H)-quinazolinone
-
Objective: To synthesize 2-methyl-4(3H)-quinazolinone via thermal condensation.
-
Materials:
-
Anthranilic acid (1.0 eq)
-
Acetamide (3.0 eq)
-
Sand bath or heating mantle
-
Round-bottom flask with reflux condenser
-
-
Methodology:
-
Combine anthranilic acid and an excess of acetamide in a round-bottom flask.
-
Heat the mixture using a sand bath to 140-150°C.
-
Maintain the temperature and allow the reaction to reflux for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-methyl-4(3H)-quinazolinone.
-
Protocol 2: Microwave-Assisted Niementowski Synthesis
-
Objective: To synthesize 2-methyl-4(3H)-quinazolinone using an accelerated microwave-assisted method.
-
Materials:
-
Anthranilic acid (1.0 eq)
-
Acetamide (2.0 eq)
-
Microwave synthesizer
-
Sealed microwave reaction vessel
-
-
Methodology:
-
Place anthranilic acid and acetamide into a microwave-safe reaction vessel.
-
Seal the vessel securely.
-
Place the vessel in the microwave synthesizer cavity.
-
Irradiate the mixture at 150°C for 10-15 minutes. The reaction pressure will increase; ensure the equipment is rated for the expected conditions.
-
After irradiation, allow the vessel to cool to room temperature.
-
Follow steps 5-7 from the classical protocol for product precipitation, collection, and purification.
-
-
Causality: The use of microwave energy directly and efficiently excites the polar molecules in the reaction mixture, leading to a rapid increase in temperature and pressure. This dramatically accelerates the rate of the condensation and cyclization steps, providing the final product in a fraction of the time required by conventional heating.
Summary of Key Quinazolinone Derivatives
The table below highlights key milestones in the development of quinazolinone derivatives, showcasing the scaffold's journey from a simple hypnotic to a targeted therapeutic.
| Derivative | Year of Discovery/Synthesis | Primary Biological Activity/Application | Significance |
| 2-Cyano-4-oxoquinazoline | 1869 | N/A (Synthetic Precursor) | First synthesized quinazolinone derivative (Griess Synthesis).[3][6] |
| Methaqualone | 1951 | Sedative-Hypnotic, Anxiolytic | First major therapeutic application; later became a drug of abuse.[13][14] |
| Gefitinib (Iressa®) | Late 1990s | Anticancer (EGFR Inhibitor) | Pioneering targeted therapy for non-small-cell lung cancer.[5][20] |
| Erlotinib (Tarceva®) | Early 2000s | Anticancer (EGFR Inhibitor) | Expanded the use of quinazolinone-based EGFR inhibitors in oncology.[5][20] |
Conclusion
The history of quinazolinone derivatives is a compelling narrative of chemical discovery, therapeutic innovation, and societal challenge. From the foundational syntheses of Griess and Niementowski to the rise and fall of methaqualone, the scaffold has undergone a remarkable evolution. The modern era of quinazolinone research, dominated by its application in oncology and infectious diseases, solidifies its status as a truly privileged scaffold in medicinal chemistry. The ongoing development of novel synthetic methods and a deeper understanding of its structure-activity relationships promise that the quinazolinone core will continue to be a fruitful source of new therapeutic agents for years to come.[4]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Niementowski Quinazoline Synthesis [drugfuture.com]
- 11. Niementowski_quinazoline_synthesis [chemeurope.com]
- 12. mdpi.com [mdpi.com]
- 13. Methaqualone | Description, Actions, Uses, & Side Effects | Britannica [britannica.com]
- 14. Methaqualone - Wikipedia [en.wikipedia.org]
- 15. US5783577A - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]
- 16. What are Quaaludes, and how do they work? | PBS News [pbs.org]
- 17. northpointrecovery.com [northpointrecovery.com]
- 18. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Physicochemical Landscape of 6-Bromo-7-fluoroquinazolin-4-ol: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the critical physicochemical properties of 6-Bromo-7-fluoroquinazolin-4-ol. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes foundational chemical principles, data from structurally analogous compounds, and established analytical methodologies to empower researchers in predicting and evaluating its solubility and stability.
Introduction: The Quinazolinone Core in Drug Discovery
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. The specific substitutions of a bromine atom at the 6-position and a fluorine atom at the 7-position of the quinazolin-4-ol core in this compound are anticipated to significantly influence its physicochemical properties, including solubility and stability. These characteristics are paramount in drug development, impacting formulation, bioavailability, and shelf-life.
Molecular Structure and Basic Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₄BrFN₂O | --INVALID-LINK--[1] |
| Molecular Weight | 243.03 g/mol | --INVALID-LINK--[2] |
| Predicted XlogP | 1.5 | --INVALID-LINK--[1] |
| Appearance | Solid (predicted) | General chemical knowledge |
Solubility Profile: Predictions and Experimental Determination
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For this compound, a multi-faceted approach involving theoretical prediction and experimental verification is recommended.
Theoretical Solubility Assessment
In the absence of direct experimental data, computational models provide a valuable first approximation of solubility.[3] These in silico methods are crucial in early-stage drug discovery for prioritizing candidates.[4]
-
Quantitative Structure-Property Relationship (QSPR): QSPR models correlate a compound's structural features with its physicochemical properties.[3] For this compound, descriptors such as molecular weight, logP, and polar surface area would be used to estimate its aqueous solubility.
-
Thermodynamic Models: The General Solubility Equation (GSE), developed by Yalkowsky, is a widely used method that predicts aqueous solubility based on the compound's melting point and octanol-water partition coefficient (logP).[5]
Due to the presence of ionizable groups, the solubility of this compound is expected to be pH-dependent. The quinazolinone moiety possesses both acidic and basic centers, suggesting that its solubility will vary significantly across the physiological pH range.
Experimental Solubility Determination
A systematic experimental approach is necessary to accurately determine the solubility profile.
Protocol for Equilibrium Solubility Measurement:
-
Preparation of Solutions: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Sample Addition: Add an excess amount of this compound to a known volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for Experimental Solubility Determination.
Stability Profile: Forced Degradation and Pathway Elucidation
Understanding the chemical stability of this compound is essential for ensuring its quality, safety, and efficacy throughout its lifecycle. Forced degradation studies are a systematic way to investigate the inherent stability of a drug substance.[6]
Predicted Stability
The quinazolinone ring is generally reported to be stable to many chemical reactions, including oxidation and reduction.[7] However, it can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures.[7] The presence of the electron-withdrawing fluorine and bromine atoms may influence the reactivity of the quinazolinone core.
Forced Degradation Studies
Conducting forced degradation studies according to the International Council for Harmonisation (ICH) guidelines (Q1A) is the standard approach to identify potential degradation products and pathways.[6]
Protocol for Forced Degradation Studies:
-
Stress Conditions: Expose solutions of this compound to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 80°C).
-
Alkaline Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 80°C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Photostability: Exposure to light according to ICH Q1B guidelines.
-
Thermal Degradation: Dry heat (e.g., 105°C).
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Characterization: If significant degradation is observed, isolate and characterize the degradation products using techniques such as LC-MS and NMR.
Studies on structurally related quinazolines have shown significant degradation under acidic and alkaline conditions.[2] For some quinazoline derivatives, aqueous solutions have demonstrated stability for extended periods when stored in the dark at controlled temperatures.[8][9]
Caption: Potential Degradation Pathways of this compound.
Analytical Methodologies
A robust and validated analytical method is crucial for the accurate quantification of this compound and its potential impurities or degradants.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the analysis of quinazolinone derivatives due to its high resolution and sensitivity. A reversed-phase HPLC method using a C18 column is generally suitable.
Typical HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (to be determined by UV scan).
-
Column Temperature: 30°C
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the identification of unknown impurities and degradation products, LC-MS is a powerful tool that provides molecular weight information, aiding in structure elucidation.
Conclusion and Future Directions
While direct experimental data on the solubility and stability of this compound is limited, this guide provides a robust framework for its characterization. By employing a combination of computational prediction and systematic experimental studies, researchers can gain a thorough understanding of these critical physicochemical properties. This knowledge is indispensable for advancing the development of this compound as a potential therapeutic agent. Future work should focus on generating and publishing empirical data to further enrich the scientific understanding of this promising molecule.
References
- 1. scilit.com [scilit.com]
- 2. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
Spectroscopic Characterization of 6-Bromo-7-fluoroquinazolin-4-ol: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 6-Bromo-7-fluoroquinazolin-4-ol, a key heterocyclic scaffold with significant potential in medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages high-fidelity predictive modeling and comparative analysis with structurally related analogs to offer a robust interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling the confident identification and characterization of this important molecule.
Introduction: The Quinazolinone Core in Modern Drug Discovery
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic framework provides a versatile template for the design of agents targeting a wide array of biological targets, including kinases, receptors, and enzymes. The specific substitution pattern of this compound, featuring a bromine atom and a fluorine atom on the benzene ring, offers unique electronic properties and potential vectors for further chemical modification, making it a compound of high interest for library synthesis and lead optimization.
Accurate structural elucidation is the bedrock of any drug discovery program. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity, purity, and structure of newly synthesized compounds. This guide provides a detailed predictive analysis of the spectroscopic data for this compound to facilitate its unambiguous identification.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound. These predictions are generated using validated computational methods and are interpreted in the context of established principles of spectroscopy and by comparison with known quinazolinone derivatives.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The spectra are predicted for a standard deuterated solvent, such as DMSO-d₆.
2.1.1. Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region, corresponding to the three protons on the quinazolinone ring system, and a broad signal for the N-H proton.
| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Integration | Assignment | Justification for Assignment |
| ~8.30 | s | 1H | H-2 | The proton at position 2 is a singlet as it has no adjacent protons. Its downfield shift is due to the deshielding effect of the two adjacent nitrogen atoms. |
| ~7.95 | d | 1H | H-5 | This proton is a doublet due to coupling with the adjacent fluorine atom at position 7. The electron-withdrawing nature of the bromine at position 6 contributes to its downfield shift. |
| ~7.50 | d | 1H | H-8 | This proton is a doublet due to coupling with the fluorine atom at position 7. It is expected to be upfield relative to H-5 due to the para-relationship with the bromine atom. |
| ~12.5 | br s | 1H | N-H | The amide proton is typically broad and significantly downfield due to hydrogen bonding and its acidic nature.[2] |
2.1.2. Predicted ¹³C NMR Data
The carbon NMR spectrum will be characterized by eight signals, reflecting the eight unique carbon atoms in the molecule. The presence of fluorine will result in observable C-F coupling constants.
| Predicted Chemical Shift (δ) ppm | Predicted C-F Coupling (¹JCF, ²JCF) in Hz | Assignment | Justification for Assignment |
| ~165.0 | - | C-4 | The carbonyl carbon is significantly deshielded and appears far downfield.[3] |
| ~155.0 | Large (¹JCF ≈ 250 Hz) | C-7 | The carbon directly attached to the fluorine atom will show a large one-bond coupling constant and a significant downfield shift due to the high electronegativity of fluorine. |
| ~148.0 | - | C-8a | A quaternary carbon in an aromatic environment, its chemical shift is influenced by the adjacent nitrogen and the overall ring electronics. |
| ~145.0 | - | C-2 | This carbon is deshielded by the two adjacent nitrogen atoms. |
| ~128.0 | Small (²JCF ≈ 20 Hz) | C-8 | This carbon will exhibit a smaller two-bond coupling to the fluorine atom. |
| ~125.0 | Small (²JCF ≈ 25 Hz) | C-6 | This carbon, bonded to bromine, will also show a two-bond coupling to the fluorine. Its chemical shift is influenced by the heavy atom effect of bromine. |
| ~120.0 | - | C-4a | A quaternary carbon within the fused ring system. |
| ~115.0 | Small (³JCF ≈ 5 Hz) | C-5 | This carbon will show a small three-bond coupling to the fluorine atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions corresponding to the N-H, C=O, and C=N bonds, as well as aromatic C-H and C-C stretching vibrations.
| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3200-3000 | Medium, Broad | N-H Stretch (Amide) |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| ~1680 | Strong | C=O Stretch (Amide)[3] |
| ~1610 | Medium | C=N Stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C Bending |
| ~1250 | Strong | C-F Stretch |
| ~850 | Strong | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.
2.3.1. Molecular Ion Peak
A key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of a bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[4] This will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.
-
[M]⁺: m/z corresponding to C₈H₄⁷⁹BrFN₂O
-
[M+2]⁺: m/z corresponding to C₈H₄⁸¹BrFN₂O
2.3.2. Predicted Fragmentation Pattern
The quinazolinone ring is relatively stable, but fragmentation can occur through characteristic pathways. Expected fragmentation includes the loss of CO, and cleavage of the pyrimidine ring. The presence of the bromine and fluorine atoms will influence the fragmentation pathways and the isotopic patterns of the resulting fragment ions.
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using proton broadband decoupling. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0 to 200 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.
IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Record a background spectrum of the empty sample compartment of an FTIR spectrometer. Then, place the KBr pellet in the sample holder and record the sample spectrum, typically from 4000 to 400 cm⁻¹.[2]
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions to generate the mass spectrum.
Workflow and Data Integration
The structural elucidation of this compound is a multi-step process that relies on the integration of data from all three spectroscopic techniques.
Caption: Workflow for the spectroscopic characterization of a novel compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By combining computational predictions with established spectroscopic principles and comparative data from related molecules, a reliable framework for the identification and characterization of this compound is established. The detailed interpretations of the predicted NMR, IR, and MS data, along with the generalized experimental protocols, will serve as a valuable resource for researchers in the field of drug discovery and development, accelerating their efforts in the synthesis and evaluation of novel quinazolinone-based therapeutic agents.
References
The Halogen Effect: A Technical Guide to the Role of Bromine and Fluorine in Quinazolinone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry
The quinazolinone core, a bicyclic aromatic structure, is a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and broad spectrum of pharmacological activities.[1][2] Quinazolinone derivatives have demonstrated a wide array of therapeutic effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][4] The adaptability of the quinazolinone scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological activity. Among the most impactful modifications is the introduction of halogen atoms, particularly bromine and fluorine. This technical guide provides an in-depth exploration of the pivotal roles that bromine and fluorine play in modulating the activity of quinazolinone derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and mechanisms of action.
The Influence of Bromine and Fluorine on Physicochemical Properties: The Foundation of Biological Activity
The introduction of bromine or fluorine into the quinazolinone scaffold profoundly alters its physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. Understanding these changes is fundamental to rational drug design.
Fluorine's Impact:
The strategic incorporation of fluorine or fluorine-containing groups like trifluoromethyl (CF3) imparts several advantageous properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond contribute to:
-
Enhanced Metabolic Stability: The C-F bond is highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, leading to increased metabolic stability and a longer biological half-life.[5]
-
Modulated Lipophilicity: Fluorine substitution can either increase or decrease lipophilicity depending on the molecular context. A single fluorine atom can increase lipophilicity, aiding in membrane permeability, while a trifluoromethyl group is a strong lipophilic contributor.[6]
-
Altered pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility and target engagement.
-
Favorable Target Interactions: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets, potentially enhancing binding affinity and potency.[5]
Bromine's Impact:
Bromine, being larger and less electronegative than fluorine, offers a different set of modifications:
-
Increased Lipophilicity: The introduction of a bromine atom generally increases the lipophilicity of the quinazolinone derivative, which can enhance its ability to cross cell membranes.
-
Polarizability and Van der Waals Interactions: Bromine's large and polarizable electron cloud can lead to favorable van der Waals and halogen bonding interactions with amino acid residues in the target protein's binding pocket, contributing to increased binding affinity.
-
Directional Halogen Bonding: Bromine can act as a halogen bond donor, forming specific and directional interactions with electron-rich atoms like oxygen and nitrogen in the active sites of enzymes and receptors.
Synthesis of Brominated and Fluorinated Quinazolinones: Key Methodologies
The synthesis of halogenated quinazolinones is a critical aspect of exploring their therapeutic potential. Several reliable methods have been established for the regioselective introduction of bromine and fluorine.
Experimental Protocol: Synthesis of 6-Bromo-Substituted Quinazolinones
This protocol describes a common two-step synthesis for 6-bromo-quinazolinone derivatives.[7]
Step 1: Synthesis of 6-bromo-2-methyl-3,1-benzoxazin-4-one
-
Combine 5-bromoanthranilic acid and acetic anhydride in a round-bottom flask equipped with a reflux condenser.
-
Reflux the mixture, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash with a suitable solvent (e.g., cold ethanol), and dry to yield 6-bromo-2-methyl-3,1-benzoxazin-4-one.
Step 2: Synthesis of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one
-
Dissolve 6-bromo-2-methyl-3,1-benzoxazin-4-one and a substituted aniline in a suitable solvent such as glacial acetic acid or pyridine in a round-bottom flask.
-
Reflux the mixture, monitoring the reaction by TLC.
-
After completion, cool the mixture and pour it onto crushed ice.
-
Filter the precipitated product, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain the purified 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one.
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)quinazolin-4-ones
This protocol outlines a direct, metal-free method for the synthesis of 2-(trifluoromethyl)quinazolin-4-ones using trifluoroacetic acid (TFA) as the CF3 source.
-
In a sealed tube, combine 2-amino-N-phenylbenzamide (1 equivalent) and trifluoroacetic acid (10 equivalents).
-
Add a suitable solvent such as 1,2-dichloroethane (DCE).
-
Heat the sealed tube to 140°C for 4 hours.
-
After cooling, the solvent is evaporated in vacuo.
-
The residue is then purified by column chromatography to yield the 2-(trifluoromethyl)quinazolin-4-one derivative.
Structure-Activity Relationships (SAR) and Biological Applications
The position and nature of the halogen substituent on the quinazolinone ring are critical determinants of biological activity. SAR studies have revealed that positions 2, 3, 6, and 8 are particularly important for modulating the pharmacological effects.[8]
Anticancer Activity
Halogenated quinazolinones have emerged as a promising class of anticancer agents, with many derivatives exhibiting potent cytotoxicity against various cancer cell lines.[9][10]
Targeting the Epidermal Growth Factor Receptor (EGFR):
EGFR is a key target in cancer therapy, and several quinazolinone-based drugs, such as gefitinib and erlotinib, are EGFR inhibitors.[1] The introduction of bromine or fluorine can significantly enhance EGFR inhibitory activity.
-
Bromine: 6-Bromo-quinazoline derivatives have shown potent inhibitory activity against both wild-type and mutated EGFR.[11][12] Molecular docking studies reveal that the bromine atom at the 6-position often occupies a hydrophobic pocket in the EGFR binding site, enhancing the binding affinity.[11]
-
Fluorine: Fluorine substitution, particularly on the aniline ring at the 4-position of the quinazoline core, can lead to potent EGFR inhibition.[4] The fluorine atom can form crucial hydrogen bonds with key amino acid residues in the ATP-binding site of EGFR.
Table 1: Comparative Anticancer Activity of Bromo- and Fluoro-Substituted Quinazolinones
| Compound ID | Halogen Substitution | Cancer Cell Line | Target | IC50 (µM) | Reference |
| 8a | 6-Bromo | MCF-7 (Breast) | EGFR | 15.85 ± 3.32 | [11][12] |
| 8a | 6-Bromo | SW480 (Colon) | EGFR | 17.85 ± 0.92 | [11][12] |
| G | 6-Fluoro | MCF-7 (Breast) | EGFR | 0.44 ± 0.01 | [13][14] |
| E | 6-Fluoro | MDA-MB-231 (Breast) | EGFR | 0.43 ± 0.02 | [13] |
| 3b | 9-Bromo | MCF-7 (Breast) | Tubulin | Significant cytotoxicity | [15] |
| 4e | 9-(4-fluorostyryl) | MCF-7 (Breast) | Tubulin | 62 | [15] |
Inhibition of Tubulin Polymerization:
Another important anticancer mechanism for quinazolinone derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[16][17][18]
-
Fluorine: Certain fluoro-substituted quinazolinones have been identified as potent inhibitors of tubulin polymerization.[13] Molecular docking studies suggest that these compounds bind to the colchicine binding site on tubulin.[17]
Antimicrobial Activity
Halogenated quinazolinones also exhibit significant antimicrobial activity against a range of bacterial and fungal pathogens.[3][19]
-
Bromine: The presence of a bromine atom, particularly at the 6-position of the quinazolinone ring, has been shown to enhance antibacterial activity.[20]
-
Fluorine: The incorporation of a fluorine atom into the quinazolinone scaffold can lead to potent antibacterial and antifungal agents.[21] Hybrid molecules combining a fluoroquinolone core with a quinazolinone moiety have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[22]
Visualizing the Logic: Workflows and Pathways
Diagram 1: General Synthetic Workflow for Halogenated Quinazolinones
Caption: A generalized workflow for the synthesis of halogenated quinazolinones.
Diagram 2: Key Mechanisms of Action for Anticancer Activity
Caption: Signaling pathways affected by halogenated quinazolinones.
Conclusion and Future Directions
The incorporation of bromine and fluorine into the quinazolinone scaffold is a powerful strategy for the development of novel therapeutic agents. These halogens exert a profound influence on the physicochemical properties of the parent molecule, leading to enhanced metabolic stability, modulated lipophilicity, and improved target interactions. The strategic placement of bromine and fluorine has yielded potent anticancer and antimicrobial agents, with well-defined structure-activity relationships.
Future research in this area should focus on:
-
Synergistic Halogenation: Exploring the effects of multiple halogen substitutions on the quinazolinone ring to fine-tune biological activity.
-
Novel Halogenated Derivatives: Synthesizing and evaluating quinazolinones with less common halogen substitutions (e.g., chlorine and iodine) to broaden the understanding of the halogen effect.
-
Advanced Mechanistic Studies: Employing advanced techniques such as X-ray crystallography and cryo-electron microscopy to elucidate the precise binding modes of halogenated quinazolinones with their biological targets.
-
Targeting Drug Resistance: Designing halogenated quinazolinone derivatives that can overcome known drug resistance mechanisms in cancer and infectious diseases.
By continuing to unravel the intricate roles of bromine and fluorine in quinazolinone activity, the scientific community can unlock the full therapeutic potential of this remarkable class of compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quinazolinone synthesis [organic-chemistry.org]
- 3. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Investigation of the mechanism of the interaction of tubulin with derivatives of 2-styrylquinazolin-4(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Technical Guide to Leveraging 6-Bromo-7-fluoroquinazolin-4-OL in Fragment-Based Drug Discovery
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, most notably for its role in the development of potent and selective kinase inhibitors. This guide provides an in-depth technical exploration of 6-bromo-7-fluoroquinazolin-4-ol, a strategically functionalized fragment, as a high-value starting point for Fragment-Based Drug Discovery (FBDD). We will dissect the rationale behind its selection, detail the experimental workflows for its application, and provide actionable protocols for its evolution from a low-affinity hit to a high-potential lead compound. This document is intended for researchers, medicinal chemists, and structural biologists engaged in the demanding but rewarding field of drug development.
The Strategic Value of the this compound Fragment
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for identifying lead compounds.[1][2][3] The core principle of FBDD is to screen low-molecular-weight compounds (fragments) that, despite binding with weak affinity, do so with high ligand efficiency.[2][4] this compound is an exemplary fragment that adheres to the widely accepted "Rule of Three" (Ro3), making it an ideal candidate for FBDD campaigns.[2][5]
| Property | Rule of Three Guideline | This compound Value | Conformance |
| Molecular Weight (MW) | ≤ 300 Da | 243.03 g/mol [6][7] | Yes |
| cLogP (lipophilicity) | ≤ 3 | 1.5 (Predicted)[8] | Yes |
| Hydrogen Bond Donors | ≤ 3 | 2 | Yes |
| Hydrogen Bond Acceptors | ≤ 3 | 3 | Yes |
| Rotatable Bonds | ≤ 3 | 0 | Yes |
| Table 1: Physicochemical properties of this compound in the context of the "Rule of Three" for fragment library design. |
The strategic value of this fragment extends beyond its physicochemical properties. The quinazoline core is a "privileged scaffold," found in numerous FDA-approved protein kinase inhibitors, including gefitinib, erlotinib, and lapatinib, which primarily target the epidermal growth factor receptor (EGFR).[9][10][11][12] This history provides a wealth of structural and biological data, de-risking the initial stages of a discovery program. Furthermore, the bromine and fluorine atoms at the 6 and 7 positions are not merely passive substituents; they are chemically addressable vectors that provide medicinal chemists with precise control over subsequent optimization efforts.
The FBDD Workflow: From Fragment Screening to Hit Validation
The journey from identifying a fragment hit to developing a lead compound is a structured, multi-step process.[13][14][15] The initial phase involves screening the fragment against a protein target to detect weak binding events, which requires highly sensitive biophysical techniques.
Primary Screening Techniques
Given the low affinity of fragment hits, highly sensitive biophysical methods are required for their detection.[16][17] Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are considered gold-standard techniques in FBDD for their reliability and the structural insights they provide.[4][16][18]
| Technique | Principle | Throughput | Information Gained | Key Consideration |
| NMR Spectroscopy | Detects binding by monitoring changes in the NMR spectrum of the ligand (ligand-observed) or the protein (protein-observed).[16][19] | Medium | Binding confirmation, affinity (Kd), binding site information (protein-observed).[19] | Requires isotopically labeled protein for protein-observed methods.[5] |
| X-ray Crystallography | Soaking fragment solutions into protein crystals and identifying electron density for the bound fragment.[20] | Medium-High | Direct, high-resolution 3D visualization of the binding mode, orientation, and interactions.[21] | Requires a robust, high-resolution crystal system.[20] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon fragment binding to a target immobilized on a sensor chip.[17] | High | Binding kinetics (kon/koff), affinity (Kd). | An indirect method; requires target immobilization which may affect protein conformation. |
| Thermal Shift Assay (TSA) | Monitors the change in protein melting temperature (Tm) upon ligand binding. | High | Binding confirmation. | Prone to false positives/negatives; provides no structural information. |
| Table 2: Comparison of common biophysical techniques for primary fragment screening. |
Experimental Protocol: NMR-Based Fragment Screening (Ligand-Observed)
Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are highly effective for screening.[17][19] They are sensitive to weak interactions and do not require expensive isotope-labeled protein.
Objective: To identify fragments that bind to the target protein from a cocktail of compounds.
Materials:
-
Target protein (10-20 µM final concentration)
-
Fragment cocktail (e.g., 8 fragments per mix, 200 µM each) in deuterated buffer
-
Phosphate buffer (e.g., 50 mM, pH 7.5) with 10% D₂O[22]
-
NMR spectrometer (≥600 MHz) with cryoprobe
Methodology:
-
Sample Preparation: Prepare a stock solution of the fragment cocktail in DMSO-d6. Dilute into the deuterated phosphate buffer to the final screening concentration. Add the target protein to the NMR tube containing the fragment mix.
-
Control Spectrum: Acquire a reference 1D ¹H NMR spectrum of the fragment cocktail in the absence of the protein.
-
STD NMR Acquisition:
-
Set up two experiments: an "on-resonance" experiment where a narrow band of protein aliphatic resonances is saturated, and an "off-resonance" experiment where saturation is applied at a frequency far from any protein or ligand signals (e.g., 30-40 ppm).
-
The difference spectrum (off-resonance minus on-resonance) will show signals only from the protons of the fragments that are in close contact with the saturated protein, thus identifying binders.
-
-
WaterLOGSY NMR Acquisition:
-
This experiment relies on the transfer of magnetization from bulk water to the protein and then to the bound ligand.
-
Acquire a spectrum using a standard WaterLOGSY pulse sequence. Non-binding compounds will have positive NOE signals, while binding fragments will show negative NOE signals, clearly distinguishing them.
-
-
Hit Deconvolution: If a cocktail shows binding activity, screen each fragment from that mix individually to identify the specific hit compound(s).[22]
Experimental Protocol: X-ray Crystallography Fragment Screening
Crystallographic screening provides unparalleled structural detail, directly visualizing the interactions between the fragment and the target protein.[4][20][23]
Objective: To determine the three-dimensional binding mode of this compound.
Materials:
-
Apo-protein crystals of high diffraction quality (<2.5 Å resolution)[20]
-
Soaking solution (mother liquor)
-
This compound dissolved in a cryo-compatible solvent (e.g., DMSO)
-
Cryoprotectant
-
Synchrotron X-ray source[4]
Methodology:
-
Crystal Soaking: Transfer apo-crystals into a drop of mother liquor containing the fragment at a high concentration (e.g., 10-50 mM). The DMSO concentration should be kept below a level that degrades crystal quality (typically <20%).[20] Incubate for a period ranging from minutes to hours.
-
Cryo-cooling: Briefly transfer the soaked crystal into a cryoprotectant solution before flash-cooling it in liquid nitrogen to prevent ice formation during data collection.
-
Data Collection: Mount the frozen crystal on the goniometer at a synchrotron beamline and collect a full X-ray diffraction dataset.
-
Data Processing & Analysis:
-
Process the diffraction data using software like XDS or HKL2000.
-
Solve the structure using molecular replacement with the apo-protein structure as a model.
-
Carefully analyze the resulting difference electron density maps (Fo-Fc) to identify unambiguous density corresponding to the bound fragment.[20] Advanced tools like PanDDA can help detect weak or low-occupancy binders.[20]
-
-
Model Refinement: Build the fragment into the density and refine the protein-fragment complex structure to obtain a high-resolution model of the interaction.
Hit-to-Lead: The Chemical Evolution of the Fragment
Once this compound is validated as a hit, the next stage is to improve its potency from the millimolar or high micromolar range to the nanomolar range.[13] This "hit-to-lead" process involves iterative cycles of design, synthesis, and testing (DMTA).[14] The functional handles on the fragment are critical for this evolution.
Synthetic Derivatization Strategy
The 6-bromo position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of chemical moieties to "grow" the fragment into adjacent pockets of the protein's binding site.
Protocol: Suzuki Coupling at the 6-Bromo Position
Objective: To synthesize a derivative of the core fragment by introducing an aryl or heteroaryl group at the 6-position.
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid or ester (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Dioxane/Water mixture)
Methodology:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst.
-
Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to yield the desired coupled product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[24][25]
Case Study: Targeting EGFR Kinase
The quinazoline scaffold is a well-established inhibitor of the EGFR tyrosine kinase.[9][11] Let's hypothesize a scenario where this compound is used to develop a novel EGFR inhibitor.
-
Screening & Structural Analysis: An X-ray crystallography screen identifies this compound binding in the ATP pocket of EGFR. The quinazoline nitrogen (N1) and the 4-hydroxyl group form key hydrogen bonds with the hinge region of the kinase. The 6-bromo group is oriented towards a solvent-exposed channel adjacent to a hydrophobic pocket.
-
Design & Synthesis: A medicinal chemistry campaign is initiated. Using the Suzuki coupling protocol described above, a series of aniline derivatives are appended at the 6-position to mimic the structure of known inhibitors like gefitinib and erlotinib.
-
SAR Development: The synthesized compounds are tested in an in-vitro kinase assay to determine their IC₅₀ values against EGFR.
| Compound | R-Group at 6-Position | EGFR IC₅₀ (µM) | Ligand Efficiency (LE) |
| 1 (Fragment) | -Br | >1000 | 0.35 |
| 2 | -Phenyl | 50.2 | 0.32 |
| 3 | -3-chlorophenyl | 15.8 | 0.34 |
| 4 | -3-ethynylphenyl | 1.2 | 0.39 |
| 5 (Lead) | -3-chloro-4-fluoroaniline | 0.085 | 0.36 |
| Table 3: Hypothetical Structure-Activity Relationship (SAR) data for the optimization of the this compound fragment against EGFR. Ligand Efficiency is a measure of binding energy per heavy atom. |
The SAR data demonstrates that by systematically "growing" the fragment from the 6-bromo position, potency can be dramatically improved by over four orders of magnitude, successfully transitioning a millimolar fragment hit into a nanomolar lead compound.
Conclusion and Future Perspectives
This compound represents more than just a chemical entity; it is a validated, high-potential starting point for sophisticated drug discovery campaigns. Its adherence to fragment-like properties, combined with the proven therapeutic relevance of its core scaffold and the strategic placement of functional handles, makes it an invaluable tool for medicinal chemists. The workflows and protocols detailed in this guide provide a robust framework for leveraging this fragment to tackle challenging biological targets, particularly protein kinases. Future efforts can expand upon this foundation by exploring alternative coupling chemistries, utilizing the 7-fluoro position for metabolic tuning, or employing this fragment in more complex strategies like fragment linking or merging to address novel binding sites.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 4. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 950577-02-3 [chemicalbook.com]
- 7. 950577-02-3|this compound|BLD Pharm [bldpharm.com]
- 8. PubChemLite - this compound (C8H4BrFN2O) [pubchemlite.lcsb.uni.lu]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Hit to lead - Wikipedia [en.wikipedia.org]
- 14. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 15. What is hit to lead drug discovery? | Dotmatics [dotmatics.com]
- 16. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 21. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 22. Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. selvita.com [selvita.com]
- 24. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. GC–MS Analysis of Bio-active Molecules Derived from Paracoccus pantotrophus FMR19 and the Antimicrobial Activity Against Bacterial Pathogens and MDROs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 6-Bromo-7-fluoroquinazolin-4-ol: A Detailed Guide for Medicinal Chemistry and Drug Discovery
Introduction
6-Bromo-7-fluoroquinazolin-4-ol is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The quinazolinone core is a privileged structure found in numerous biologically active compounds, including approved therapeutics. The specific substitution pattern of a bromine atom at the 6-position and a fluorine atom at the 7-position offers unique electronic properties and potential for further functionalization, making it a valuable building block for the synthesis of targeted therapeutic agents. This document provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers and scientists in organic synthesis and drug discovery.
The strategic placement of the bromine atom provides a handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR). The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative compounds. This guide outlines a robust two-step synthesis, commencing with the preparation of the key intermediate, 2-amino-5-bromo-4-fluorobenzoic acid, followed by its cyclization to the target quinazolinone.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a two-stage process. The first stage involves the synthesis of the crucial precursor, 2-amino-5-bromo-4-fluorobenzoic acid. The second stage is the cyclization of this intermediate to form the desired quinazolinone ring system.
Caption: Overall workflow for the synthesis of this compound.
Stage 1: Synthesis of 2-Amino-5-bromo-4-fluorobenzoic acid
The synthesis of the key intermediate, 2-amino-5-bromo-4-fluorobenzoic acid, is achieved through the reduction of 4-bromo-5-fluoro-2-nitrobenzoic acid.
Materials and Reagents
| Reagent | Grade | Supplier |
| 4-Bromo-5-fluoro-2-nitrobenzoic acid | ≥98% | Major suppliers |
| Iron powder (Fe) | Fine powder, ~325 mesh | Major suppliers |
| Ammonium chloride (NH₄Cl) | ACS grade | Major suppliers |
| Ethanol (EtOH) | Anhydrous | Major suppliers |
| Water (H₂O) | Deionized | - |
| Hydrochloric acid (HCl) | Concentrated (37%) | Major suppliers |
| Ethyl acetate (EtOAc) | ACS grade | Major suppliers |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Major suppliers |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-5-fluoro-2-nitrobenzoic acid (1 equivalent).
-
Addition of Reagents: Add ethanol and water in a 4:1 ratio to the flask to create a suspension. To this, add iron powder (3-4 equivalents) and a catalytic amount of ammonium chloride (0.1-0.2 equivalents).
-
Reaction Execution: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
To the residue, add water and acidify with concentrated HCl to a pH of approximately 2-3 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-bromo-4-fluorobenzoic acid.
-
Stage 2: Synthesis of this compound
The final step involves the cyclization of 2-amino-5-bromo-4-fluorobenzoic acid using formamide, which serves as both a reagent and a solvent.
Materials and Reagents
| Reagent | Grade | Supplier |
| 2-Amino-5-bromo-4-fluorobenzoic acid | ≥95% | From Stage 1 |
| Formamide (HCONH₂) | ACS grade | Major suppliers |
| Water (H₂O) | Deionized | - |
Experimental Protocol
-
Reaction Setup: Place 2-amino-5-bromo-4-fluorobenzoic acid (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Reagent: Add an excess of formamide (at least 5-10 equivalents) to the flask.
-
Reaction Execution: Heat the reaction mixture to 150-160 °C and maintain this temperature with stirring for 3-5 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into cold water, which will cause the product to precipitate.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water to remove any residual formamide.
-
Dry the product under vacuum to obtain this compound.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[1]
-
Melting Point (MP): To assess the purity of the compound.
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Formamide is a teratogen and should be handled with extreme care.
-
Concentrated hydrochloric acid is corrosive and should be handled with appropriate caution.
Trustworthiness and Self-Validation
The protocols described are based on well-established and reliable chemical transformations for the synthesis of quinazolinone derivatives.[2] The progress of each reaction can be conveniently monitored by TLC, allowing for real-time assessment of the reaction's completion and the formation of the desired product. The straightforward precipitation and filtration for product isolation in both steps contribute to the robustness and reproducibility of this synthesis. The final product's identity and purity can be unequivocally verified through standard spectroscopic and analytical methods, ensuring a self-validating system.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable building block for drug discovery and medicinal chemistry. By following the outlined procedures, researchers can efficiently produce this key intermediate for further elaboration into novel therapeutic candidates. The causality behind the experimental choices, such as the use of formamide for cyclization, is rooted in established synthetic organic chemistry principles for the formation of the quinazolinone ring system.
References
The Strategic Utility of 6-Bromo-7-fluoroquinazolin-4-ol in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Quinazoline Scaffold as a Cornerstone in Kinase Inhibitor Design
The quinazoline ring system represents a "privileged scaffold" in medicinal chemistry, particularly in the relentless pursuit of novel kinase inhibitors for targeted cancer therapy.[1][2] Its rigid, bicyclic framework provides an ideal platform for the precise spatial orientation of substituents, enabling high-affinity interactions within the ATP-binding pocket of various protein kinases.[3] A multitude of clinically approved kinase inhibitors, including gefitinib, erlotinib, lapatinib, and afatinib, are built upon the 4-anilinoquinazoline core, underscoring its profound impact on modern oncology.[2][3] These agents have revolutionized the treatment of specific cancers by targeting key drivers of tumorigenesis, most notably the Epidermal Growth Factor Receptor (EGFR).
This application note provides an in-depth technical guide on the strategic use of a key building block, 6-bromo-7-fluoroquinazolin-4-ol , in the synthesis of next-generation kinase inhibitors. We will delve into the rationale behind its design, explore key synthetic transformations, provide detailed experimental protocols, and discuss the structure-activity relationships (SAR) that underscore the importance of its unique substitution pattern.
The Significance of the 6-Bromo-7-Fluoro Substitution Pattern
The deliberate placement of a bromine atom at the 6-position and a fluorine atom at the 7-position of the quinazolin-4-ol core is a calculated strategy that imparts several advantageous properties for kinase inhibitor synthesis and biological activity.
-
The 6-Bromo Moiety: A Versatile Synthetic Handle. The bromine atom at the C6 position serves as a highly versatile functional group for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. This allows for the exploration of chemical space and the optimization of inhibitor potency and selectivity. Commonly employed transformations include:
-
Suzuki-Miyaura Coupling: For the introduction of aryl or heteroaryl groups.
-
Sonogashira Coupling: For the installation of alkynyl moieties, which can serve as anchor points for further functionalization or act as Michael acceptors in covalent inhibitors.[1]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, enabling the attachment of various amine-containing side chains.
-
-
The 7-Fluoro Group: Enhancing Binding Affinity and Modulating Physicochemical Properties. The electron-withdrawing nature of the fluorine atom at the C7 position plays a multifaceted role:
-
Increased Potency: The fluorine atom can engage in favorable hydrogen bonding interactions with residues in the kinase active site, thereby enhancing binding affinity.[4]
-
Metabolic Stability: The C-F bond is exceptionally strong, which can block potential sites of metabolic oxidation and improve the pharmacokinetic profile of the final compound.
-
Modulation of pKa: The fluorine atom influences the basicity of the quinazoline nitrogen atoms, which can impact the overall solubility and cell permeability of the inhibitor.
-
Core Synthetic Strategies and Experimental Protocols
The synthesis of potent kinase inhibitors from this compound typically follows a convergent approach, involving two key transformations: activation of the 4-hydroxyl group and subsequent diversification at the 6-position.
Workflow for Kinase Inhibitor Synthesis
References
- 1. Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 6-Bromo-7-fluoroquinazolin-4-ol in Anticancer Research
Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology
The quinazoline core is a foundational scaffold in modern oncology drug discovery, recognized for its ability to effectively target the ATP-binding pocket of various protein kinases.[1][2] This structural motif is central to several FDA-approved tyrosine kinase inhibitors (TKIs), including gefitinib, erlotinib, and lapatinib, which have transformed the treatment landscape for specific cancer subtypes.[3][4] These agents primarily function by inhibiting key drivers of tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR).[1][5]
This document introduces 6-Bromo-7-fluoroquinazolin-4-ol , a novel, synthetically accessible derivative. While this specific molecule is presented here as a representative compound for methodological demonstration, its structural features—a quinazolin-4-ol core with halogen substitutions at positions C6 and C7—suggest a strong potential for kinase inhibition. Studies have shown that halogen substitutions on the quinazoline ring can significantly enhance anticancer activity.[6][7] This guide provides a comprehensive framework for the systematic evaluation of this compound, outlining its putative mechanism of action and detailing robust protocols for its characterization as a potential anticancer agent.
Part 1: Putative Mechanism of Action - Targeting Oncogenic Driver Kinases
The dysregulation of receptor tyrosine kinases (RTKs) is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.[8][9] Based on its structural homology to known TKIs, this compound is hypothesized to function as an ATP-competitive inhibitor of key RTKs, such as EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][10]
-
Expert Rationale: The quinazoline ring mimics the adenine moiety of ATP, allowing it to anchor within the kinase's hinge region. The substitutions at the C6 (bromo) and C7 (fluoro) positions are predicted to extend into the surrounding hydrophobic pocket, potentially increasing binding affinity and selectivity for the target kinase over other ATP-dependent enzymes. Inhibition of these kinases blocks downstream signaling cascades critical for tumor progression, primarily the RAS/MAPK and PI3K/Akt pathways, ultimately leading to cell cycle arrest and apoptosis.[11][12]
Caption: Putative mechanism of this compound targeting RTKs.
Part 2: Experimental Workflow & Protocols
A logical, phased approach is critical to efficiently evaluate a novel compound. The following workflow ensures that robust biochemical data precedes more resource-intensive cell-based and mechanistic studies. This structure provides clear go/no-go decision points, a self-validating system essential for drug development.
Caption: Phased experimental workflow for compound evaluation.
Protocol 1: In Vitro Kinase Inhibition Assay (HTRF®)
Objective: To determine the direct inhibitory activity of this compound against purified recombinant kinases (e.g., EGFR, VEGFR-2).
Rationale: This assay provides a direct measure of target engagement, independent of cellular factors like membrane permeability. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method that minimizes interference from library compounds.[12]
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase (e.g., from SignalChem).
-
Biotinylated substrate peptide (e.g., Poly-GT-biotin).
-
HTRF KinEASE® STK S1 Kit (Cisbio) containing STK-Antibody-XL665 and Streptavidin-Cryptate.
-
ATP solution (10 mM).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
This compound (stock in 100% DMSO).
-
Low-volume 384-well white plates (e.g., Corning #3824).
-
HTRF-compatible plate reader.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. Subsequently, create an intermediate dilution in Assay Buffer to achieve a final DMSO concentration of ≤1%.
-
Reaction Mix: In each well of the 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).
-
Enzyme Addition: Add 2.5 µL of kinase solution (prepared in Assay Buffer to a 2X final concentration). Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add 5 µL of a 2X ATP/substrate peptide mix to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Detection: Prepare the HTRF detection mix according to the kit protocol. Add 10 µL to each well to stop the reaction.
-
Final Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF reader (ex: 320 nm, em: 620 nm and 665 nm).
-
Analysis: Calculate the HTRF ratio (665/620) and normalize the data to controls to determine percent inhibition. Plot inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell Viability Assay (MTT)
Objective: To assess the cytotoxic/cytostatic effect of the compound on cancer cell lines.
Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, serving as an indicator of cell viability. It is a standard preliminary test to evaluate the antiproliferative potential of a compound.[7][13]
Materials:
-
Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, SW480 colon adenocarcinoma).[7][13][14]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well flat-bottom plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of Solubilization Buffer to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting viability against the log of compound concentration.
Protocol 3: Western Blot for Downstream Signaling
Objective: To confirm target engagement in a cellular context by measuring the phosphorylation status of downstream effector proteins.
Rationale: A successful kinase inhibitor should reduce the phosphorylation of its direct and indirect substrates. Western blotting provides semi-quantitative data on the inhibition of the signaling pathway shown in Part 1.[14]
Materials:
-
A549 cells (or other relevant cell line).
-
This compound.
-
EGF (for stimulating the pathway).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary Antibodies: Rabbit anti-p-EGFR (Tyr1068), Rabbit anti-EGFR, Rabbit anti-p-Akt (Ser473), Rabbit anti-Akt, Rabbit anti-p-ERK1/2, Rabbit anti-ERK1/2, Mouse anti-β-Actin.
-
Secondary Antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment: Seed A549 cells and grow to 80% confluency. Serum-starve the cells for 12-18 hours.
-
Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Stimulation: Stimulate the cells with EGF (50 ng/mL) for 15 minutes. Include an unstimulated, untreated control.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape and collect the lysate.
-
Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels and compare treated samples to the EGF-stimulated control. β-Actin serves as a loading control.
Part 3: Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison and analysis.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) [a] |
|---|---|
| EGFR (wild-type) | 15.2 ± 2.1 |
| VEGFR-2 | 89.5 ± 7.8 |
| SRC | 1,250 ± 110 |
| PI3Kα | > 10,000 |
[a] Data are presented as mean ± SD from three independent experiments. Values are hypothetical examples.
Interpretation: The data in Table 1 would suggest that this compound is a potent inhibitor of EGFR with moderate activity against VEGFR-2 and good selectivity over other tested kinases like SRC and PI3Kα.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | Primary Tumor | EGFR Status | GI₅₀ (µM) [b] |
|---|---|---|---|
| A549 | Lung | Wild-Type | 0.85 ± 0.12 |
| NCI-H1975 | Lung | L858R/T790M | 7.5 ± 0.9 |
| MCF-7 | Breast | Low | 12.3 ± 2.5 |
| SW480 | Colon | Wild-Type | 1.1 ± 0.2 |
[b] Data are presented as mean ± SD from three independent experiments after 72h incubation. Values are hypothetical examples.
Interpretation: The hypothetical data in Table 2 shows potent growth inhibition in EGFR-dependent cell lines (A549, SW480). The reduced potency against the T790M mutant (NCI-H1975) is typical for first-generation inhibitors and suggests a potential area for further chemical modification. The lower activity in MCF-7 cells, which have low EGFR expression, supports an on-target effect.
Conclusion and Future Directions
This application guide provides a validated, systematic framework for the preclinical evaluation of this compound as a potential anticancer agent. The outlined protocols enable researchers to:
-
Quantify direct kinase inhibition.
-
Assess cellular antiproliferative activity.
-
Confirm on-target pathway modulation.
Positive results from these studies would build a strong case for advancing the compound into more complex investigations, including cell cycle analysis, apoptosis induction, and ultimately, in vivo efficacy studies in tumor xenograft models.[15][16] The structure-activity relationship (SAR) can be further explored by synthesizing analogs to improve potency, selectivity, and activity against resistance-conferring mutations.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 10. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Development of Antimicrobial Agents from 6-Bromo-7-fluoroquinazolin-4-ol
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, antimicrobial evaluation, and preliminary safety assessment of novel antimicrobial agents derived from the 6-Bromo-7-fluoroquinazolin-4-ol scaffold. This document outlines detailed protocols and the scientific rationale behind the experimental designs, aiming to facilitate the discovery of new therapeutic agents to combat antimicrobial resistance.
Introduction: The Quinazolinone Scaffold in Antimicrobial Drug Discovery
The quinazolinone core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antibacterial agents.[2] Quinazolinone derivatives have shown promise in this area, with some exhibiting potent activity against clinically relevant pathogens.[1]
The antimicrobial efficacy of 4(3H)-quinazolinone derivatives is significantly influenced by the nature and position of substituents on the quinazolinone core.[1] Structure-activity relationship (SAR) studies have revealed that substitutions at positions 2 and 3, and the presence of halogens at positions 6 and 8, can enhance antimicrobial activity.[1] The 6-bromo and 7-fluoro substitutions on the quinazolin-4-ol scaffold provide a unique starting point for the exploration of new chemical space in the quest for potent and selective antimicrobial agents. The bromine atom can participate in halogen bonding and offers a site for further chemical modification, while the fluorine atom can enhance metabolic stability and binding affinity.
This guide will detail the synthetic route to this compound, methods for its derivatization, standardized protocols for evaluating the antimicrobial activity of the resulting compounds, and initial in vitro safety assessments.
PART 1: Synthesis of this compound and its Derivatives
The synthesis of the core scaffold, this compound, is a critical first step. A plausible and efficient synthetic route starts from the commercially available 4-bromo-5-fluoro-2-nitrobenzoic acid.
Protocol 1: Synthesis of 2-amino-4-bromo-5-fluorobenzoic acid
This protocol is adapted from established procedures for the reduction of nitrobenzoic acids.[3][4]
Materials:
-
4-bromo-5-fluoro-2-nitrobenzoic acid
-
5% Platinum on carbon (Pt/C), 50% wet
-
Isopropyl acetate
-
Toluene
-
Hydrogen gas
-
Nitrogen gas
-
Reaction vessel equipped with a stirrer, gas inlet, and pressure gauge
Procedure:
-
To a nitrogen-purged reaction vessel, add 4-bromo-5-fluoro-2-nitrobenzoic acid and isopropyl acetate.
-
Carefully add 5% Pt/C (50% aqueous wet).
-
Replace the nitrogen atmosphere with hydrogen gas by purging the vessel three times.
-
Stir the reaction mixture vigorously at room temperature (25 °C) under a hydrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, purge the vessel with nitrogen to remove hydrogen gas.
-
Filter the reaction mixture to remove the Pt/C catalyst. Wash the filter cake with isopropyl acetate.
-
Combine the organic layers and concentrate under reduced pressure.
-
Perform a solvent exchange to toluene and continue concentration to precipitate the product.
-
Filter the solid, wash with toluene, and dry under vacuum to yield 2-amino-4-bromo-5-fluorobenzoic acid.
Protocol 2: Cyclization to this compound
The formation of the quinazolinone ring can be achieved through cyclization of the corresponding aminobenzoic acid with a suitable one-carbon source, such as formamide or formamidine hydrochloride.[5][6]
Materials:
-
2-amino-4-bromo-5-fluorobenzoic acid
-
Formamide
-
High-boiling point solvent (e.g., diphenyl ether or N,N-Dimethylformamide)
-
Heating mantle with temperature control and reflux condenser
Procedure:
-
In a round-bottom flask, combine 2-amino-4-bromo-5-fluorobenzoic acid and an excess of formamide.
-
Heat the mixture to 125-130°C and maintain this temperature for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the cooled mixture to precipitate the crude product.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
Workflow for Synthesis of this compound
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacld.com [iacld.com]
- 3. 2-AMINO-4-BROMO-5-FLUOROBENZOIC ACID CAS#: 1374208-42-0 [chemicalbook.com]
- 4. 2-AMINO-4-BROMO-5-FLUOROBENZOIC ACID | 1374208-42-0 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Transition-metal free synthesis of quinazolinones via tandem cyclization of 2-halobenzoic acids with amidines | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: 6-Bromo-7-fluoroquinazolin-4-ol as a Strategic Building Block for Medicinal Chemistry
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved therapeutics, particularly in oncology.[1] This guide focuses on a key derivative, 6-bromo-7-fluoroquinazolin-4-ol, a meticulously designed building block for the synthesis of targeted therapies. We will explore the strategic importance of its unique substitution pattern, provide detailed protocols for its synthesis and subsequent elaboration, and discuss its application in the development of potent kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.
The Strategic Value of this compound
The utility of this compound (CAS: 950577-02-3) stems from the specific chemical functionalities integrated into its quinazolinone core.[2][3][4][5] Each substituent serves a distinct and synergistic purpose in drug design.
-
The Quinazolin-4-one Core: This heterocyclic system provides a rigid and planar scaffold that is ideal for mimicking the purine core of ATP, enabling competitive inhibition of a wide range of protein kinases.
-
The 6-Bromo Substituent: The bromine atom at the 6-position is not merely a placeholder. It is a highly versatile synthetic handle for introducing molecular diversity.[6] It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing chemists to systematically probe the solvent-exposed region of the kinase ATP-binding site. This is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
The 7-Fluoro Substituent: The strategic placement of a fluorine atom at the 7-position significantly impacts the molecule's pharmacological profile. Fluorine's high electronegativity can modulate the pKa of the quinazoline ring system and form key hydrogen bonds or other non-covalent interactions with the target protein, often enhancing binding affinity.[7][8] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block potential sites of metabolism and improve the metabolic stability and bioavailability of the final drug candidate.[9][10]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 950577-02-3 | [3][5] |
| Molecular Formula | C₈H₄BrFN₂O | [2][4] |
| Molecular Weight | 242.04 g/mol | [7] |
| Appearance | Typically a white to off-white solid powder | [6] |
| InChIKey | KBQBBYPXSOKJEI-UHFFFAOYSA-N | [4] |
Synthesis and Elaboration Protocols
The following section provides detailed, field-proven protocols for the synthesis of the title compound and its conversion into key intermediates for drug discovery libraries.
Protocol 1: Synthesis of this compound
This protocol describes a robust method for the synthesis of the building block starting from 2-amino-5-bromo-4-fluorobenzoic acid. The reaction involves a cyclocondensation with formamide, which serves as both the reagent and solvent.
Caption: Synthetic route to this compound.
Materials:
-
2-amino-5-bromo-4-fluorobenzoic acid
-
Formamide
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Filtration apparatus
Procedure:
-
Combine 2-amino-5-bromo-4-fluorobenzoic acid (1.0 eq) and formamide (10-15 volumes) in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 160-180 °C with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Pour the cooled mixture into a beaker of cold water and stir for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol to remove residual formamide.
-
Dry the product under vacuum to yield this compound as a solid. The product can be further purified by recrystallization from ethanol or a suitable solvent system if necessary.
Protocol 2: Elaboration into Kinase Inhibitor Scaffolds
The true power of this compound is realized in its conversion to a 4-anilinoquinazoline core, a critical pharmacophore for numerous kinase inhibitors. This is typically a two-step process.
Caption: Two-step conversion to a 4-anilinoquinazoline inhibitor.
Step A: Chlorination to 4-Chloro-6-bromo-7-fluoroquinazoline
This step activates the 4-position for subsequent nucleophilic substitution.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Toluene or Dichloromethane (DCM)
-
Ice water
-
Sodium bicarbonate (NaHCO₃) solution
-
Extraction funnel and rotary evaporator
Procedure:
-
To a suspension of this compound (1.0 eq) in a suitable solvent like toluene, add phosphorus oxychloride (3-5 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux (typically 100-110 °C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.[11]
-
Cool the reaction to room temperature and carefully concentrate it under reduced pressure to remove excess POCl₃.
-
Very cautiously, pour the resulting residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-chloro-6-bromo-7-fluoroquinazoline, which is often used in the next step without further purification.
Step B: Nucleophilic Aromatic Substitution (SNAr) with Anilines
This is the key step for library synthesis, where diverse anilines are coupled to the quinazoline core.
Materials:
-
4-Chloro-6-bromo-7-fluoroquinazoline
-
A substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0 eq)
-
Isopropanol or another suitable high-boiling solvent
Procedure:
-
Dissolve the 4-chloro-6-bromo-7-fluoroquinazoline (1.0 eq) in isopropanol.
-
Add the desired substituted aniline (1.1 eq) followed by the base (e.g., DIPEA, 2.0 eq).
-
Heat the reaction mixture to reflux (typically 80-90 °C) for 4-12 hours. Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid by vacuum filtration, wash with cold isopropanol, and then with diethyl ether.
-
Dry the product under vacuum to yield the final 4-anilinoquinazoline derivative.
Application Case Study: Targeting Protein Kinases
The 4-anilinoquinazoline scaffold derived from this building block is a proven pharmacophore for inhibiting tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[12] The aniline moiety occupies the ATP-binding site, forming critical hydrogen bonds with the kinase hinge region.
Recent studies have also designed and synthesized new quinazoline derivatives as selective inhibitors of other kinases, such as Aurora A kinase. Research has shown that compounds bearing both a fluorine atom on the quinazoline core and a bromine atom on a terminal phenyl ring exhibit the most potent inhibitory activity, highlighting the synergistic contribution of these halogens.
Structure-Activity Relationship (SAR) Insights
| Position/Substituent | Role in Kinase Inhibition | Rationale |
| 4-Anilino Group | Hinge Binding & Potency | Forms key hydrogen bonds in the ATP-binding pocket, essential for inhibitory activity. Substituents on the aniline ring can be modified to enhance potency and selectivity. |
| 6-Bromo Group | Vector for Diversification | Provides a site for cross-coupling reactions to introduce groups that can access the solvent-front region, improving affinity and tailoring physical properties.[6] |
| 7-Fluoro Group | Enhance Binding & PK | Can form favorable interactions with the protein and blocks a potential site of metabolism, thereby improving metabolic stability and overall pharmacokinetic profile.[7][9] |
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to rapidly assemble libraries of sophisticated molecules. The orthogonal reactivity of the 4-hydroxyl group and the 6-bromo substituent, combined with the beneficial electronic and metabolic properties conferred by the 7-fluoro group, makes it an invaluable tool in the quest for novel and effective therapeutics, particularly in the highly competitive field of kinase inhibitor development.
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H4BrFN2O | CID 135742367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 950577-02-3|this compound|BLD Pharm [bldpharm.com]
- 4. PubChemLite - this compound (C8H4BrFN2O) [pubchemlite.lcsb.uni.lu]
- 5. 950577-02-3 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. atlantis-press.com [atlantis-press.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-7-fluoroquinazolin-4-OL
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions with 6-Bromo-7-fluoroquinazolin-4-OL. This versatile building block is of significant interest in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other biologically active compounds. The protocols and insights provided herein are designed to be a valuable resource for researchers in academic and industrial settings, enabling the efficient synthesis of novel 6-aryl-7-fluoroquinazolin-4-ol derivatives.
Introduction: The Significance of the Quinazolinone Scaffold and the Suzuki-Miyaura Coupling
The quinazolinone core is a privileged scaffold in drug discovery, forming the backbone of numerous approved therapeutics.[1][2][3][4] Its rigid, heterocyclic structure provides a template for developing inhibitors of various enzymes, including kinases, which are critical targets in oncology.[2][3][4] The functionalization of the quinazolinone ring system is therefore a key strategy in the development of new drug candidates.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed reaction between an organoboron species and an organohalide has become an indispensable tool for the synthesis of biaryl and heteroaryl compounds. For halogenated quinazolinones, the Suzuki coupling provides a direct and modular approach to introduce a wide array of aryl and heteroaryl substituents, enabling extensive structure-activity relationship (SAR) studies.
This guide focuses on the Suzuki coupling of this compound, a substrate that combines the key quinazolinone scaffold with a reactive bromine atom for cross-coupling and a fluorine atom, which can modulate the physicochemical properties and biological activity of the final compounds.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing Suzuki coupling reactions. The catalytic cycle, which is generally accepted to involve a Pd(0)/Pd(II) cycle, can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.
-
Transmetalation: The aryl group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic acid.[6]
-
Reductive Elimination: The two organic ligands on the palladium center couple to form the desired 6-aryl-7-fluoroquinazolin-4-ol product, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.
Key Experimental Parameters and Their Influence
The success of a Suzuki coupling reaction is highly dependent on the careful selection and optimization of several key parameters. The following section discusses the rationale behind these choices.
Palladium Catalyst and Ligands
The choice of the palladium source and the associated ligands is critical for achieving high yields and reaction rates. While a variety of palladium catalysts can be employed, common choices for coupling with heteroaryl bromides include:
-
Palladium(II) acetate (Pd(OAc)2) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4): These are versatile and widely used catalysts. Pd(PPh3)4 is a pre-formed Pd(0) catalyst, while Pd(OAc)2 is a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2): This catalyst is particularly effective for cross-coupling reactions involving heteroaryl halides due to the electron-rich nature and wide bite angle of the dppf ligand, which promotes reductive elimination.
The phosphine ligands stabilize the palladium center and modulate its reactivity. Electron-rich and bulky phosphines generally enhance the rate of oxidative addition.
Base
The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[6] The choice of base can significantly impact the reaction outcome and should be selected based on the substrate's stability and the desired reactivity. Common bases include:
-
Carbonates (K2CO3, Na2CO3, Cs2CO3): These are widely used, moderately strong bases that are effective in many Suzuki couplings. Cesium carbonate is often more effective for challenging couplings due to its higher solubility in organic solvents.
-
Phosphates (K3PO4): A stronger base that can be beneficial for less reactive aryl chlorides, but may not be necessary for more reactive aryl bromides.
-
Hydroxides (NaOH, KOH): Strong bases that can promote the reaction but may not be suitable for substrates with base-sensitive functional groups.
Solvent System
The solvent system must be capable of dissolving the reactants and the catalyst, and its choice can influence the reaction rate and selectivity. Biphasic solvent systems are often employed in Suzuki reactions.
-
1,4-Dioxane/Water or DMF/Water: These are common solvent mixtures that facilitate the dissolution of both the organic substrates and the inorganic base. The water component is essential for the activation of the boronic acid by the base.
-
Toluene, THF: These are also viable organic solvents, often used in combination with an aqueous base solution.
The reaction temperature typically ranges from 80-120 °C, depending on the reactivity of the substrates and the stability of the catalyst. Microwave irradiation can also be employed to accelerate the reaction.
Detailed Experimental Protocol: A Generalized Procedure
The following protocol is a representative procedure for the Suzuki coupling of this compound with an arylboronic acid. This protocol is based on established methodologies for similar heterocyclic systems and should be considered a starting point for optimization.
Materials and Reagents
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)
-
Base (e.g., K2CO3, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration of the this compound should be approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-7-fluoroquinazolin-4-ol.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki coupling of bromoquinazolines with arylboronic acids, which can serve as a starting point for the optimization of reactions with this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh3)4 (5) | - | K2CO3 (2.0) | Dioxane/H2O | 100 | 12-16 | 70-90 |
| 2 | Pd(dppf)Cl2 (3) | - | Na2CO3 (2.0) | DMF/H2O | 90 | 8-12 | 75-95 |
| 3 | Pd(OAc)2 (5) | PPh3 (10) | Cs2CO3 (2.5) | Toluene/H2O | 110 | 12-18 | 65-85 |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient base, low temperature, poor solvent choice. | Use a fresh batch of catalyst, try a stronger base (e.g., Cs2CO3 or K3PO4), increase the reaction temperature, screen different solvent systems. |
| Formation of Homocoupling Byproducts | Oxygen contamination, decomposition of boronic acid. | Ensure the reaction is performed under a strictly inert atmosphere, use freshly prepared and degassed solvents, add the boronic acid in portions. |
| Decomposition of Starting Material | High temperature, strong base. | Lower the reaction temperature, use a milder base (e.g., K2CO3). |
| Difficult Purification | Similar polarity of product and impurities. | Screen different solvent systems for column chromatography, consider recrystallization. |
Hazards and Safety Precautions
-
This compound and its derivatives: These compounds should be handled with care. Assume they are potentially harmful if swallowed, inhaled, or in contact with skin. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Palladium Catalysts: Palladium compounds can be toxic and are often flammable. Handle in a fume hood and avoid creating dust.
-
Solvents: 1,4-Dioxane and DMF are flammable and have associated health risks. Handle in a well-ventilated area and away from ignition sources.
-
Bases: Inorganic bases such as carbonates and hydroxides can be corrosive or irritants. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of 6-aryl-7-fluoroquinazolin-4-ol derivatives. By carefully selecting the catalyst, base, and solvent system, and by following the protocols outlined in these application notes, researchers can efficiently synthesize a diverse range of compounds for further investigation in drug discovery and development programs. The insights provided into the reaction mechanism and optimization strategies will aid in overcoming common challenges and achieving high yields of the desired products.
References
Application Note: A Multi-faceted Approach to the Purity Assessment of 6-Bromo-7-fluoroquinazolin-4-OL
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
6-Bromo-7-fluoroquinazolin-4-ol is a substituted quinazolinone, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] As a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), its purity is not merely a quality metric but a foundational pillar ensuring the safety, efficacy, and stability of the final drug product. Impurities, which can originate from starting materials, by-products of synthesis, or degradation, can have unintended pharmacological or toxicological effects.[3][4]
Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate rigorous characterization and control of impurities.[5][6] The ICH Q3A(R2) guideline, for instance, sets thresholds for reporting, identifying, and qualifying impurities in new drug substances.[7] This application note, therefore, provides a comprehensive, multi-technique strategy for the purity assessment of this compound, designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. We will move beyond simple procedural lists to explain the causal logic behind method selection, ensuring a self-validating and scientifically robust approach.
The Orthogonal Analytical Philosophy
No single analytical technique can provide a complete picture of a compound's purity. A robust purity assessment relies on an orthogonal approach , where multiple analytical methods based on different physicochemical principles are employed. This strategy ensures that impurities missed by one technique are likely to be detected by another, providing a comprehensive and trustworthy impurity profile. For instance, a chromatographic method separates components based on polarity, while a spectroscopic method identifies them based on molecular structure, and thermal analysis probes bulk physical properties.
Caption: Orthogonal workflow for comprehensive purity analysis.
Chromatographic Methods: Separation and Quantification
Chromatography is the cornerstone of purity analysis, physically separating the main compound from its impurities.
High-Performance Liquid Chromatography (HPLC) for Organic Impurities and Assay
Principle: Reversed-phase HPLC (RP-HPLC) is the premier technique for quantifying non-volatile organic impurities in APIs and intermediates. It separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The resulting chromatogram provides an area percentage for each detected component, which is used to calculate purity.
Expertise in Action: The choice of a gradient elution (where the mobile phase composition changes over time) is critical. It ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved from the main peak and from each other within a reasonable analysis time. The UV detector wavelength is selected based on the UV absorbance maximum of the quinazolinone core to ensure maximum sensitivity for both the parent compound and structurally similar impurities.
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of diluent (Acetonitrile/Water 50:50 v/v) to a final concentration of 1.0 mg/mL. Sonicate if necessary to ensure complete dissolution.
-
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for resolving a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B | Ensures separation of polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |
| Detection | UV at 254 nm | Common wavelength for aromatic systems. |
-
Data Analysis: Purity is calculated using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Gas Chromatography (GC) for Residual Solvents
Principle: Residual solvents from the synthesis and purification steps are common process impurities.[3] Headspace Gas Chromatography with a Flame Ionization Detector (HS-GC-FID) is the standard method for their analysis, as mandated by ICH Q3C guidelines. The sample is heated in a sealed vial, and the volatile solvents in the "headspace" gas are injected into the GC for separation and quantification.
Experimental Protocol: Headspace GC
-
Instrumentation: GC system with a headspace autosampler and Flame Ionization Detector (FID).
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling-point solvent (e.g., Dimethyl Sulfoxide - DMSO). Seal the vial immediately.
-
GC Conditions:
| Parameter | Value |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temp. | 250 °C |
| Detector Temp. | 260 °C (FID) |
| Headspace | Vial Equilibration: 80 °C for 15 min |
Spectroscopic and Spectrometric Methods: Identity and Structure
While chromatography quantifies impurities, spectroscopy and spectrometry are essential for confirming the identity of the main component and elucidating the structure of unknown impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. It is the definitive tool for confirming the molecular weight of the main peak and any impurities. For this compound, Electrospray Ionization (ESI) in positive mode is effective, generating the protonated molecule [M+H]⁺.
Trustworthiness: A key diagnostic feature for this molecule is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8] Therefore, any ion containing one bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units with roughly equal intensity. This provides unambiguous confirmation of the presence of bromine in the main peak and any bromine-containing impurities.
Expected Mass:
-
Molecular Formula: C₈H₄BrFN₂O
-
Monoisotopic Mass: 241.95 g/mol [9]
-
Expected [M+H]⁺ ions: ~m/z 242.96 (with ⁷⁹Br) and ~m/z 244.96 (with ⁸¹Br).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides detailed information about the chemical structure and connectivity of atoms. ¹H, ¹³C, and ¹⁹F NMR are all valuable for the structural confirmation of this compound. The chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum must be consistent with the proposed structure. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom.
Expertise in Action: NMR is also a powerful tool for identifying impurities, especially isomers that might co-elute in HPLC. Furthermore, Quantitative NMR (qNMR) can be used as a primary analytical method to determine a highly accurate assay value (purity by mass) by comparing the integral of a sample peak to that of a certified internal standard of known concentration.
Thermal Analysis: Probing Bulk Physicochemical Properties
Thermal analysis techniques provide information on the physical properties of the bulk material, which can be indicative of purity.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline solid, it shows a sharp endothermic peak at its melting point. The presence of impurities typically causes a depression and broadening of the melting peak. This provides a sensitive, albeit non-specific, indication of purity.
Experimental Protocol: DSC
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Analysis Conditions:
| Parameter | Value |
| Temperature Program | Heat from 25 °C to 300 °C at 10 °C/min |
| Purge Gas | Nitrogen at 50 mL/min |
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in a sample's mass as a function of temperature.[10] It is excellent for quantifying the content of residual volatiles like water or solvents, which may not be fully resolved by GC.[11] The TGA curve will show a distinct mass loss step at the boiling point of the volatile component. It also provides information on the thermal stability and decomposition profile of the compound.[12][13]
Experimental Protocol: TGA
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Analysis Conditions:
| Parameter | Value |
| Temperature Program | Heat from 25 °C to 400 °C at 10 °C/min |
| Purge Gas | Nitrogen at 50 mL/min |
Integrated Purity Profile and Conclusion
The final purity assessment is a synthesis of data from all orthogonal methods. The HPLC area % provides the primary purity value with respect to organic impurities. This value is then corrected for the content of water and residual solvents determined by TGA and GC, respectively. The assay value can be confirmed by qNMR. MS and NMR confirm the identity of the main peak and help characterize any significant impurities. DSC confirms the solid-state nature and provides a qualitative check on purity.
Caption: Integration of data for a final, validated purity value.
By employing this rigorous, multi-faceted analytical strategy, laboratories can confidently establish the purity profile of this compound, ensuring its suitability for downstream applications in pharmaceutical development and manufacturing, while adhering to the highest standards of scientific integrity and regulatory compliance.
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmatimesofficial.com [pharmatimesofficial.com]
- 5. oceanicpharmachem.com [oceanicpharmachem.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. database.ich.org [database.ich.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. PubChemLite - this compound (C8H4BrFN2O) [pubchemlite.lcsb.uni.lu]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. perkinelmer.com.ar [perkinelmer.com.ar]
- 13. azom.com [azom.com]
Application Notes and Protocols for Cell-Based Assays Using 6-Bromo-7-fluoroquinazolin-4-OL
Introduction: Investigating the Therapeutic Potential of Quinazoline Derivatives
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties.[1][2] Derivatives of quinazoline are particularly prominent in oncology, with several approved drugs targeting key signaling molecules like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][3] The compound 6-Bromo-7-fluoroquinazolin-4-OL belongs to this promising class of molecules. Its structural features, including the halogen substitutions at positions 6 and 7, suggest potential interactions with ATP-binding pockets of kinases, a common mechanism of action for quinazoline-based inhibitors.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the cellular effects of this compound. The protocols herein are designed to be self-validating systems, moving from broad phenotypic assessments of cell health to more specific mechanistic assays. We will explore methods to determine the compound's cytotoxicity, its ability to induce programmed cell death (apoptosis), and its potential to inhibit key tyrosine kinase signaling pathways.
Part 1: Foundational Analysis - Cytotoxicity and Cell Viability
A primary step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. This allows for the determination of a dose-response relationship and the calculation of key parameters like the half-maximal inhibitory concentration (IC50). We present two robust, high-throughput compatible methods for this purpose: the MTT assay, a colorimetric endpoint assay, and the CellTiter-Glo® Luminescent Cell Viability Assay, which measures metabolic activity via ATP levels.[5][6][7]
Principle of Viability Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] This reduction is carried out by mitochondrial dehydrogenases.[6] The resulting formazan is insoluble and must be dissolved in a solubilization solution before the absorbance is read. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[7]
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[5][8][9] The assay reagent lyses the cells and contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a "glow-type" luminescent signal that is proportional to the amount of ATP and, therefore, the number of viable cells.[5][9]
Workflow for Initial Cytotoxicity Screening
The following diagram illustrates the general workflow for determining the IC50 value of this compound.
Caption: General workflow for cytotoxicity testing.
Detailed Protocol: MTT Assay
Materials:
-
This compound
-
Complete cell culture medium
-
96-well clear, flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[11][12]
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in serum-free medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.5%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include vehicle control wells (medium with the same percentage of DMSO) and medium-only blank wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[12] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[11] Pipette up and down to dissolve the formazan crystals. An orbital shaker can be used for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
This compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
96-well opaque-walled plates (to prevent well-to-well crosstalk)
-
CellTiter-Glo® Reagent (Promega)[5]
-
Multichannel pipette
-
Luminometer
Procedure:
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[13]
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol (Section 1.2), using opaque-walled plates.
-
Plate Equilibration: After the treatment incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.[8]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[8]
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Luminescence Reading: Measure the luminescence using a luminometer.
| Parameter | MTT Assay | CellTiter-Glo® Assay |
| Principle | Colorimetric (Mitochondrial reductase activity) | Luminescent (ATP quantitation) |
| Plate Type | Clear-walled | Opaque-walled |
| Throughput | High | High |
| Endpoint | Absorbance (570 nm) | Luminescence |
| Key Advantage | Cost-effective | High sensitivity, "add-mix-measure" format |
Part 2: Mechanistic Insight - Apoptosis Induction
If this compound demonstrates significant cytotoxicity, the next logical step is to determine if cell death occurs via apoptosis. Apoptosis is a controlled, programmed process of cell death characterized by specific morphological and biochemical hallmarks. We describe two widely used methods to detect apoptosis: Annexin V staining for the detection of phosphatidylserine (PS) externalization and the Caspase-Glo® 3/7 assay for measuring the activity of key executioner caspases.
Principles of Apoptosis Detection
Annexin V Staining: In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[14] During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet.[14] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify apoptotic cells via flow cytometry or fluorescence microscopy.[14] Propidium Iodide (PI), a fluorescent nucleic acid dye that cannot cross the membrane of live cells, is often used concurrently to distinguish early apoptotic cells (Annexin V positive, PI negative) from late apoptotic or necrotic cells (Annexin V positive, PI positive).[14]
Caspase-Glo® 3/7 Assay: Caspases are a family of proteases that are critical mediators of apoptosis.[15] Caspases-3 and -7 are key "executioner" caspases that cleave numerous cellular substrates, leading to the morphological changes of apoptosis. The Caspase-Glo® 3/7 Assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by caspases-3 and -7.[16] Upon cleavage, a substrate for luciferase (aminoluciferin) is released, leading to a luminescent signal proportional to the amount of caspase activity.[16]
Workflow for Apoptosis Assessment
Caption: Parallel workflows for apoptosis detection.
Detailed Protocol: Annexin V/PI Staining by Flow Cytometry
Materials:
-
Treated cells (from Section 2.1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both the floating cells (from the medium) and the adherent cells (by trypsinization). Combine them and centrifuge at ~500 x g for 5 minutes.[17]
-
Washing: Discard the supernatant and wash the cells twice with cold 1X PBS, centrifuging between washes.[17][18]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14] Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Treated cells in a 96-well opaque-walled plate
-
Caspase-Glo® 3/7 Assay System (Promega)[16]
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by adding the Caspase-Glo® 3/7 Buffer to the lyophilized Caspase-Glo® 3/7 Substrate. Mix by inversion until the substrate is dissolved.[19][20]
-
Plate Equilibration: Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature.[20]
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[20]
-
Mixing and Incubation: Gently mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds. Incubate at room temperature for 1-3 hours.[20]
-
Luminescence Reading: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[20]
Part 3: Target Identification - Kinase Inhibition Assays
Given that the quinazoline scaffold is a known pharmacophore for tyrosine kinase inhibitors, it is crucial to investigate whether this compound inhibits key cancer-related kinases like EGFR and VEGFR2.[1][3][4] A cell-based assay to measure the phosphorylation status of the receptor is a direct way to assess the compound's inhibitory activity within a physiological context.
Principle of Cell-Based Kinase Inhibition Assays
These assays measure the ability of a compound to inhibit the autophosphorylation of a receptor tyrosine kinase (RTK) in response to ligand stimulation. Cells overexpressing the target kinase (e.g., A431 for EGFR) are pre-treated with the inhibitor and then stimulated with the corresponding ligand (e.g., EGF).[21][22] Cell lysates are then prepared, and the level of phosphorylated receptor is quantified, typically by ELISA or Western blot. A reduction in receptor phosphorylation in the presence of the compound indicates inhibitory activity.[21]
Workflow for Assessing Cellular EGFR Inhibition
Caption: Workflow for a cell-based phospho-EGFR assay.
Detailed Protocol: Cell-Based Phospho-EGFR Inhibition Assay
Materials:
-
A431 human epidermoid carcinoma cells (or another high-EGFR expressing line)
-
This compound
-
12-well or 6-well tissue culture plates
-
Low-serum (0.1% FBS) or serum-free medium
-
Recombinant human EGF
-
Cold 1X PBS
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Phospho-EGFR (e.g., Tyr1068) and Total EGFR antibodies
-
ELISA kit or Western blot reagents
Procedure:
-
Cell Culture and Starvation: Seed A431 cells in multi-well plates and grow to ~90% confluency. To reduce basal receptor phosphorylation, switch the cells to low-serum medium for 16-18 hours.[21]
-
Inhibitor Pre-treatment: Treat the serum-starved cells with various concentrations of this compound (or vehicle control) in low-serum medium for 1-2 hours.[21]
-
Ligand Stimulation: Stimulate the cells by adding EGF to a final concentration of 50 ng/mL and incubate for 15 minutes at 37°C.[21] Include an unstimulated control (no EGF).
-
Cell Lysis: Immediately stop the stimulation by placing the plate on ice. Aspirate the medium and wash the cell monolayers with ice-cold PBS.[21] Add cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Lysate Processing: Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris. Collect the supernatant.
-
Quantification of Phospho-EGFR:
-
ELISA: Use a phospho-EGFR specific sandwich ELISA kit according to the manufacturer's instructions. Normalize the phospho-EGFR signal to the total protein concentration of the lysate.
-
Western Blot: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-EGFR and total EGFR. Use a loading control (e.g., β-actin) for normalization.
-
-
Data Analysis: Quantify the reduction in the phospho-EGFR signal in treated samples relative to the EGF-stimulated vehicle control.
Conclusion and Future Directions
The protocols detailed in these application notes provide a systematic framework for the initial cellular characterization of this compound. By progressing from broad cytotoxicity screening to specific assays for apoptosis and kinase inhibition, researchers can efficiently build a comprehensive profile of the compound's biological activity. Positive results from these assays, particularly the kinase inhibition studies, would warrant further investigation into the compound's selectivity against a broader panel of kinases and its efficacy in more complex models, such as 3D cell cultures and in vivo tumor models.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. promega.com [promega.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.wiki [static.igem.wiki]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. promega.com [promega.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - AR [thermofisher.com]
- 19. Caspase 3/7 Activity [protocols.io]
- 20. promega.com [promega.com]
- 21. rsc.org [rsc.org]
- 22. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the In Vitro Evaluation of 6-Bromo-7-fluoroquinazolin-4-OL Derivatives
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities.[1][2] This heterocyclic system is a cornerstone in the development of targeted therapeutics, particularly in oncology.[3][4] The substitution pattern on the quinazoline ring dictates the compound's pharmacological profile, influencing its target specificity and potency. Notably, derivatives of quinazoline have been successfully developed into clinically approved drugs, such as gefitinib and erlotinib, which are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][5]
The focus of this guide is on derivatives of 6-Bromo-7-fluoroquinazolin-4-OL. The introduction of halogen atoms, such as bromine and fluorine, at specific positions can significantly modulate the physicochemical and biological properties of the molecule.[6] The bromine at the 6-position and fluorine at the 7-position are strategic modifications intended to enhance target engagement and improve pharmacokinetic properties. Several studies have indicated that 6-bromoquinazoline derivatives exhibit potent anticancer activity, often through the inhibition of key signaling kinases like EGFR.[3][6][7] Therefore, the in vitro testing cascade for novel this compound derivatives should be strategically designed to elucidate their potential as anticancer agents, with a primary focus on kinase inhibition and cellular effects.
This document provides a comprehensive framework for the initial in vitro characterization of this class of compounds, outlining detailed protocols for primary target-based assays, secondary cell-based assays, and preliminary safety and metabolic profiling.
Part 1: Primary Biochemical Assay - Kinase Inhibition Profiling
The primary hypothesis for the mechanism of action of this compound derivatives is the inhibition of protein kinases involved in cancer cell proliferation and survival. EGFR is a prime candidate target based on the extensive literature on related quinazoline scaffolds.[6][7] Therefore, the initial screening should directly assess the inhibitory activity of the synthesized compounds against the EGFR kinase.
Rationale for Experimental Choices
A cell-free biochemical assay is the optimal starting point as it isolates the interaction between the compound and its putative target, devoid of confounding factors like cell permeability and off-target effects. An assay measuring the depletion of ATP, such as the ADP-Glo™ Kinase Assay, provides a robust and high-throughput method to determine enzymatic activity.[8]
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for the EGFR Kinase Inhibition Assay.
Detailed Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™ Format)[8]
-
Compound Preparation : Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).
-
Reagent Preparation :
-
Kinase Buffer : 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT.[8]
-
EGFR Enzyme : Dilute recombinant human EGFR (wild-type or relevant mutants) in Kinase Buffer to the desired concentration (e.g., 4 ng/µl).[8]
-
Substrate/ATP Mix : Prepare a solution containing the appropriate peptide substrate and ATP in Kinase Buffer. The ATP concentration should be at or near the Km for EGFR to ensure sensitive detection of competitive inhibitors.[9]
-
-
Kinase Reaction :
-
In a 384-well low-volume plate, add 1 µl of the compound dilution or DMSO (vehicle control).
-
Add 2 µl of the diluted EGFR enzyme solution to each well and incubate for 30 minutes at room temperature.[9]
-
Initiate the kinase reaction by adding 2 µl of the Substrate/ATP mix.
-
-
Reaction Incubation : Cover the plate and incubate at room temperature for 60 minutes.[8]
-
Signal Detection :
-
Add 5 µl of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[8]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[8]
-
Measure luminescence using a plate reader.
-
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 2: Cell-Based Assays - Assessing Cellular Potency and Mechanism
Following the identification of potent kinase inhibitors from the biochemical screen, the next logical step is to evaluate their activity in a cellular context. This will determine if the compounds can penetrate the cell membrane, engage their target, and elicit a biological response.
Cell Viability and Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][10] This assay is crucial for determining the concentration-dependent effect of the compounds on cancer cell growth.
Based on the plausible EGFR target, cell lines with known EGFR expression levels are recommended.
-
MCF-7 : A human breast adenocarcinoma cell line that is often used in anticancer drug screening.[3][7][11]
-
SW480 : A human colon adenocarcinoma cell line, also commonly used for evaluating cytotoxic agents.[3][11]
-
A549 : A human non-small cell lung cancer cell line, relevant for EGFR inhibitors.[12]
-
Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µl of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µl of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin or erlotinib).[3][11]
-
Incubation : Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition : After the incubation period, remove the treatment medium and add 28 µl of MTT solution (2 mg/mL in PBS) to each well. Incubate for 1.5 to 4 hours at 37°C.[10]
-
Formazan Solubilization : Carefully remove the MTT solution. Add 130 µl of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Absorbance Measurement : Measure the absorbance at 492 nm or 570 nm using a microplate reader.[7]
-
Data Analysis : Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value by plotting cell viability against the log concentration of the compound.
Target Engagement and Downstream Signaling Analysis
To confirm that the observed cytotoxicity is due to the inhibition of the intended target (e.g., EGFR), it is essential to analyze the phosphorylation status of the kinase and its key downstream effectors. Western blotting is the gold-standard technique for this purpose.
Inhibition of EGFR should lead to a decrease in its autophosphorylation and a subsequent reduction in the phosphorylation of downstream proteins in the MAPK/ERK pathway, such as MEK and ERK.[5] Analyzing both the total and phosphorylated levels of these proteins provides a clear picture of target engagement and pathway modulation.
Caption: The EGFR-MAPK signaling pathway and the point of inhibition.
-
Cell Treatment and Lysis : Seed A549 cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 18 hours, then pre-treat with the test compound at various concentrations for 1 hour.[9] Stimulate the cells with EGF (e.g., 100 ng/ml) for 5-10 minutes.[9] Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:
-
Phospho-EGFR (Tyr1068)
-
Total EGFR
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
A loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and express the results as a fold change relative to the EGF-stimulated control.
Part 3: Early ADME and Safety Profiling
To ensure that promising compounds have the potential to become viable drug candidates, it is crucial to perform early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profiling.[3]
Metabolic Stability Assessment
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its potential in vivo half-life.
-
Protocol : Incubate the test compound with human liver microsomes in the presence of NADPH. At various time points, quench the reaction and analyze the remaining parent compound concentration by LC-MS/MS. This allows for the calculation of the intrinsic clearance and in vitro half-life.
Cytochrome P450 (CYP) Inhibition
This assay assesses the potential for drug-drug interactions by determining if the compound inhibits major CYP enzymes.
-
Protocol : Incubate the test compound with human liver microsomes and a specific probe substrate for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Measure the formation of the probe substrate's metabolite by LC-MS/MS to determine the IC50 of the test compound for each CYP enzyme.
hERG Channel Inhibition Assay
Inhibition of the hERG potassium channel can lead to cardiac QT prolongation, a serious safety concern.
-
Protocol : A high-throughput, cell-based thallium flux assay can be used for initial screening.[4] This assay measures the function of the hERG channel in stably transfected cell lines. Compounds that show significant inhibition should be further evaluated using the more definitive patch-clamp electrophysiology method.
Data Presentation: Summary of In Vitro Profile
All quantitative data should be summarized in a clear, tabular format to facilitate the comparison of derivatives and aid in structure-activity relationship (SAR) analysis.
Table 1: Hypothetical In Vitro Profile of this compound Derivatives
| Compound ID | EGFR IC50 (nM) | MCF-7 IC50 (µM) | SW480 IC50 (µM) | CYP3A4 IC50 (µM) | hERG IC50 (µM) |
| BFC-001 | 15 | 0.55 | 1.2 | > 50 | 25 |
| BFC-002 | 250 | 8.2 | 15.6 | 12 | > 50 |
| BFC-003 | 8 | 0.21 | 0.85 | > 50 | 45 |
| Erlotinib | 10 | 0.45 | 1.0 | 8.5 | 15 |
Conclusion and Forward Look
This application guide provides a structured, multi-tiered approach for the initial in vitro characterization of novel this compound derivatives. The workflow is designed to efficiently identify potent and selective kinase inhibitors, confirm their cellular activity and mechanism of action, and provide an early assessment of their drug-like properties. The data generated from these protocols will enable researchers to build robust structure-activity relationships and select the most promising candidates for further preclinical development.
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C8H4BrFN2O | CID 135742367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. chemazone.com [chemazone.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Bromo-7-fluoroquinazolin-4-OL
Introduction
Welcome to the technical support guide for the synthesis of 6-Bromo-7-fluoroquinazolin-4-ol. This molecule is a key heterocyclic scaffold, frequently utilized as an intermediate in the development of pharmacologically active compounds, including kinase inhibitors for oncology research. The precise installation of halogen substituents on the quinazolinone core is critical for modulating biological activity and metabolic stability.
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the challenges of this synthesis and optimize your reaction yield and purity. Our approach is grounded in established chemical principles to provide not just instructions, but a foundational understanding of the reaction mechanism and critical parameters.
Core Synthesis Protocol: Cyclization of 2-Amino-4-bromo-5-fluorobenzoic Acid
The most direct and widely adopted method for synthesizing quinazolin-4-ones is the condensation of an anthranilic acid derivative with a one-carbon source, such as formamide. This approach, a variation of the Niementowski reaction, is robust and generally high-yielding.[1]
Experimental Protocol: One-Pot Synthesis
Objective: To synthesize this compound from 2-amino-4-bromo-5-fluorobenzoic acid and formamide.
Materials:
-
2-amino-4-bromo-5-fluorobenzoic acid
-
Formamide (reagent grade, ≥99.5%)
-
Deionized water
-
Ethanol
-
Round-bottom flask (equipped with a reflux condenser and magnetic stirrer)
-
Heating mantle with temperature control
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-amino-4-bromo-5-fluorobenzoic acid (e.g., 5.0 g, 1 equivalent) with an excess of formamide (e.g., 25 mL). Formamide serves as both the reactant, providing the C2 carbon, and the solvent.[2][3]
-
Heating: Heat the mixture with stirring to 150-160 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) every 1-2 hours.
-
Reaction Monitoring: Prepare a TLC plate (silica gel) and spot the starting material (dissolved in a small amount of ethanol) and the reaction mixture. A suitable eluent system is typically Ethyl Acetate/Hexane (e.g., 7:3 v/v). The reaction is complete upon the disappearance of the starting anthranilic acid spot. The total reaction time is typically 4-8 hours.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. A precipitate of the product should form.
-
Isolation: Pour the cooled reaction mixture into a beaker containing 100 mL of cold deionized water. Stir for 15-20 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with deionized water (3 x 30 mL) to remove residual formamide, followed by a small amount of cold ethanol to aid in drying.
-
Drying: Dry the product under vacuum at 60-70 °C to a constant weight. The expected product is typically an off-white to light brown solid.
Data Summary: Reagents and Conditions
| Reagent/Parameter | Molar Ratio / Value | Purpose |
| 2-amino-4-bromo-5-fluorobenzoic acid | 1.0 eq | Starting Material |
| Formamide | ~20-25 eq (large excess) | C1 Source & Solvent |
| Temperature | 150-160 °C | Drives cyclization & dehydration |
| Reaction Time | 4-8 hours (TLC monitored) | Ensure complete conversion |
Visualizing the Workflow
The diagram below outlines the key stages of the synthesis, from reaction setup to the final, purified product.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
Possible Cause 1: Insufficient Temperature
-
Explanation: The intramolecular cyclization and subsequent dehydration to form the quinazolinone ring are thermally demanding steps. Temperatures below 140 °C may be insufficient to drive the reaction to completion at a reasonable rate.
-
Solution: Ensure your heating mantle and thermometer are calibrated correctly. Maintain a steady internal reaction temperature of 150-160 °C.
Possible Cause 2: Water in Reagents/Glassware
-
Explanation: The intermediate N-formyl derivative can be susceptible to hydrolysis back to the starting material, especially at high temperatures in the presence of water.
-
Solution: Use dry glassware and a high-purity grade of formamide (≥99.5%). While formamide itself contains trace amounts of water, starting with anhydrous reagents minimizes this risk.
Possible Cause 3: Incomplete Reaction
-
Explanation: The reaction may not have been allowed to proceed for a sufficient duration.
-
Solution: Always monitor the reaction by TLC until the starting anthranilic acid is fully consumed. If the reaction stalls, consider extending the reaction time.
Q2: My final product is a dark brown or black tar, not a solid. How can I fix this?
Possible Cause 1: Overheating
-
Explanation: Exceeding the recommended temperature range (e.g., >180 °C) can lead to the decomposition of formamide and the starting material, resulting in polymerization and charring.
-
Solution: Carefully control the reaction temperature. Use a temperature controller and ensure the flask is not in direct contact with the heating element (use a sand or oil bath for more uniform heating).
Possible Cause 2: Impure Starting Materials
-
Explanation: Impurities in the starting 2-amino-4-bromo-5-fluorobenzoic acid can lead to colored byproducts at high temperatures.
-
Solution: Verify the purity of your starting material by NMR or melting point before starting the reaction. If necessary, recrystallize it.
Q3: My product is impure, showing multiple spots on TLC. What are the likely side products?
Possible Cause 1: Incomplete Cyclization
-
Explanation: A common impurity is the N-formylated intermediate (2-formamido-4-bromo-5-fluorobenzoic acid), which has not yet cyclized. This will appear as a separate, often more polar, spot on the TLC plate.
-
Solution: Increase the reaction time or temperature slightly (e.g., to 165 °C) to promote full cyclization.
Possible Cause 2: Dimerization or Side Reactions
-
Explanation: At high temperatures, side reactions can occur. For instance, two molecules of the anthranilic acid could potentially react, though this is less common in the presence of a large excess of formamide.
-
Solution: Ensure a sufficient excess of formamide is used. For purification, column chromatography on silica gel is effective. A gradient elution from hexane/ethyl acetate to pure ethyl acetate can separate the desired product from most impurities.
Troubleshooting Decision Flowchart
This diagram can help guide your troubleshooting process.
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the reaction of 2-aminobenzoic acids with formamide?
The reaction proceeds in two main stages. First, the amino group of the anthranilic acid acts as a nucleophile, attacking the carbonyl carbon of formamide. This results in the formation of an N-formylated intermediate. Second, at high temperatures, this intermediate undergoes an intramolecular cyclization where the amide nitrogen attacks the carboxylic acid carbon, followed by dehydration to yield the final aromatic quinazolinone ring system.[4]
Q2: Why is such a large excess of formamide necessary?
Formamide plays a dual role. It acts as a solvent to dissolve the starting material and facilitate the reaction at high temperatures. It is also the C1 source for the new heterocyclic ring.[3] Using a large excess ensures the reaction kinetics favor the initial N-formylation step and helps maintain a liquid phase at the required temperature.
Q3: Can I use a different solvent or C1 source?
While formamide is common, other reagents can be used. For example, heating the anthranilic acid with triethyl orthoformate can also yield the quinazolinone.[4] However, this often requires different conditions, such as the presence of an acid catalyst. Using high-boiling point aprotic polar solvents like DMSO or DMF is also possible, but in that case, a separate C1 source would be required. For simplicity and efficiency, the one-pot formamide method is highly recommended.[5]
Q4: How do the bromine and fluorine substituents affect the reaction?
Both bromine and fluorine are electron-withdrawing groups. Their presence on the aromatic ring makes the amino group slightly less nucleophilic compared to unsubstituted anthranilic acid. However, this effect is generally not strong enough to impede the reaction under the forceful thermal conditions used. Their primary role is to remain as functional handles for further chemical modification in subsequent synthetic steps.
Q5: My product needs to be extremely pure (>99.5%). What is the best purification strategy?
For achieving high purity, a two-step process is recommended:
-
Recrystallization: After initial isolation, attempt to recrystallize the crude product from a suitable solvent. High-boiling point polar solvents like dimethylformamide (DMF) or acetic acid are often effective. Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization does not remove all impurities, silica gel column chromatography is the next step. A gradient elution starting with a less polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity to 100% Ethyl Acetate will typically provide excellent separation.
References
Technical Support Center: Purification of 6-Bromo-7-fluoroquinazolin-4-ol
Welcome to the technical support center for the purification of 6-Bromo-7-fluoroquinazolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, step-by-step protocols for the successful purification of this important synthetic intermediate.
Introduction
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for obtaining accurate biological data. However, its purification can present several challenges, including poor solubility in common organic solvents and the presence of closely related impurities. This guide will address these challenges in a practical, question-and-answer format, providing both theoretical explanations and actionable experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Q1: My crude this compound has very poor solubility in most common laboratory solvents. How can I effectively purify it?
A1: The limited solubility of this compound is a primary challenge. The planar, heterocyclic core with halogen substituents contributes to strong intermolecular forces and high crystal lattice energy, making it difficult to dissolve. Here's a systematic approach to tackle this issue:
-
Solvent Screening: A thorough solvent screen is the first crucial step. Due to the presence of the quinazolinone core, polar aprotic solvents are often a good starting point. It is recommended to test the solubility of a small amount of your crude material in a range of solvents at both room temperature and with gentle heating.
-
Recrystallization from Polar Solvents: While challenging, recrystallization is a cost-effective method for purification if a suitable solvent is identified. Based on the purification of similar quinazolinone derivatives, ethanol is a promising candidate.[1] The key is to use a minimum amount of hot solvent to achieve complete dissolution.
-
Column Chromatography with a Stronger Mobile Phase: If recrystallization is not feasible, column chromatography is the next logical step. Given the poor solubility, you will likely need a more polar eluent system than is typical for many organic compounds. A gradient elution starting from a moderately polar mixture and gradually increasing in polarity is recommended.
Q2: I'm trying to develop a TLC method to monitor my purification, but the spot is either stuck at the baseline or runs with the solvent front. What should I do?
A2: Finding the right mobile phase for TLC analysis of polar, sparingly soluble compounds like this compound requires a systematic approach. An ideal Rf value for the product is between 0.2 and 0.4 to ensure good separation from both more polar and less polar impurities.[2]
-
For spots at the baseline (Rf ≈ 0): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent in your mixture. For example, if you are using a 80:20 hexane:ethyl acetate mixture, try increasing the ethyl acetate to 50% or even higher. If that is still insufficient, switch to a more polar solvent system altogether, such as dichloromethane (DCM) and methanol (MeOH).
-
For spots at the solvent front (Rf ≈ 1): Your mobile phase is too polar. Decrease the proportion of the polar solvent. If you are using a 90:10 DCM:MeOH mixture, try reducing the methanol to 2-5%.
-
Dealing with Tailing: Quinazolinones can exhibit tailing on silica gel due to the interaction of their basic nitrogen atoms with the acidic silanol groups of the stationary phase. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase (e.g., 0.1-1%) can significantly improve peak shape.
Q3: What are the most likely impurities I should be trying to remove during the purification of this compound?
A3: The impurities present in your crude product will largely depend on the synthetic route employed. A common synthesis involves the cyclization of a 2-aminobenzoic acid derivative.[1]
| Potential Impurity | Reason for Presence | Relative Polarity |
| 2-Amino-5-bromo-4-fluorobenzoic acid | Unreacted starting material | More polar |
| Benzoxazinone intermediate | Incomplete cyclization | Less polar |
| Di-acylated byproducts | Side reactions | Less polar |
| Unidentified colored impurities | Degradation or side reactions | Variable |
Q4: My purified this compound is off-white or slightly colored. How can I decolorize it?
A4: The presence of color often indicates trace amounts of highly conjugated impurities or degradation products.
-
Charcoal Treatment: During recrystallization, after dissolving your compound in the hot solvent, you can add a small amount of activated charcoal. The colored impurities will adsorb to the charcoal, which can then be removed by hot filtration. Use charcoal sparingly, as it can also adsorb some of your product, leading to lower yields.
-
Silica Gel Plug: If the coloration is minor, you can try dissolving the compound in a suitable solvent and passing it through a short plug of silica gel. The colored impurities may be retained on the silica.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on the purification of analogous compounds, ethanol is a good starting point.[1] Other potential solvents to screen include methanol, isopropanol, and mixtures of polar aprotic solvents like DMF or DMSO with an anti-solvent like water or ethanol.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., ethanol) and bring the mixture to a gentle reflux with stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to reflux for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal. This step is crucial to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a TLC method that provides an Rf value of 0.2-0.4 for this compound. A good starting mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a 98:2 DCM:MeOH mixture and adjust the ratio as needed.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column evenly, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM with a small amount of MeOH or DMF). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, impregnated silica onto the top of the packed column.
-
Elution: Begin eluting with the initial, less polar mobile phase. Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of methanol. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in a 1:1 mixture of Methanol and DMF |
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of this compound.
Caption: A decision tree for the purification of this compound.
Concluding Remarks
The successful purification of this compound hinges on a systematic approach to address its inherent solubility challenges. By carefully selecting solvents, optimizing chromatographic conditions, and being mindful of potential impurities, researchers can consistently obtain this valuable intermediate in high purity. This guide provides a foundational framework for troubleshooting and developing robust purification protocols.
References
Technical Support Center: Synthesis of 6-Bromo-7-fluoroquinazolin-4-ol
Welcome to the technical support guide for the synthesis of 6-bromo-7-fluoroquinazolin-4-ol. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to navigate the complexities of this synthesis, ensuring both high yield and purity.
I. Overview of the Synthetic Pathway
The most common and reliable route to this compound involves a two-step process starting from 2-amino-4-bromo-5-fluorobenzoic acid. This pathway is favored for its accessibility of starting materials and generally good yields.
The primary stages of the synthesis are:
-
Amidation/Formylation: The initial step involves the reaction of 2-amino-4-bromo-5-fluorobenzoic acid with a formylating agent to form an intermediate N-formyl derivative.
-
Cyclization: The intermediate is then cyclized, typically by heating, to yield the final product, this compound.
Below is a visual representation of this synthetic workflow.
Caption: General synthetic workflow for this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, offering explanations for their causes and proven solutions.
Problem 1: Low Yield in the Cyclization Step
Question: I am experiencing a significantly lower than expected yield of this compound after the cyclization step. What are the potential causes and how can I improve it?
Answer:
Low yields in the final cyclization step are a common hurdle. The primary causes often relate to incomplete reaction, degradation of the product, or the formation of stable, unreactive intermediates.
Causality and Mechanism:
The cyclization of the N-formyl intermediate is a dehydrative process. Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessive heat can cause decomposition of the starting material or the quinazolinone product. The presence of impurities, particularly water, can also hinder the reaction.
Troubleshooting Steps:
-
Optimize Reaction Temperature: The Niementowski quinazoline synthesis, which this reaction is a variation of, often requires heating.[1] A typical temperature range is 120-140°C when using formamide.[2] Systematically vary the temperature in small increments (e.g., 5-10°C) to find the optimal point for your specific setup.
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, extend it. Some syntheses of similar quinazolinones can require several hours of heating.[2]
-
Ensure Anhydrous Conditions: Moisture can interfere with the cyclization. Ensure all glassware is thoroughly dried and use anhydrous grade solvents and reagents if applicable.
-
Choice of Formylating Agent and Cyclizing Medium: Using an excess of formamide can serve as both the formylating agent and the reaction solvent, driving the reaction to completion.[2] Alternatively, formic acid can be used, sometimes in combination with a dehydrating agent.
| Parameter | Recommended Range | Notes |
| Temperature | 120 - 140 °C | Monitor for degradation at higher temperatures. |
| Reaction Time | 2 - 6 hours | Monitor by TLC for consumption of starting material. |
| Solvent | Excess Formamide | Acts as both reactant and solvent. |
Problem 2: Formation of an Insoluble Precipitate During Workup
Question: Upon cooling the reaction mixture and adding water to precipitate the product, I get a gummy, insoluble solid that is difficult to filter and purify. What is this, and how can I handle it?
Answer:
The formation of an unmanageable precipitate is often due to the presence of unreacted starting materials or polymeric side products.
Causality and Mechanism:
If the cyclization is incomplete, the unreacted N-formyl intermediate may precipitate along with the product. Additionally, at high temperatures, anthranilic acid derivatives can undergo intermolecular condensation to form polymeric materials.
Troubleshooting Steps:
-
Verify Reaction Completion: Before workup, ensure the reaction has gone to completion using TLC. A persistent starting material spot indicates an incomplete reaction.
-
pH Adjustment During Workup: The quinazolin-4-ol product has both acidic and basic properties. Carefully adjusting the pH of the workup solution can help in selective precipitation. Try adjusting the pH to be slightly acidic (pH 5-6) before filtration.
-
Alternative Workup Procedure:
-
After cooling the reaction mixture, instead of adding water directly, try pouring the mixture into a larger volume of a non-polar solvent like hexane or heptane to precipitate the product.
-
Alternatively, dissolve the crude mixture in a suitable solvent like dimethylformamide (DMF) and then precipitate the product by adding water.[3]
-
-
Purification by Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or a mixture of DMF and water.
Problem 3: Presence of Dimer or Other High Molecular Weight Impurities
Question: My final product's NMR and Mass Spec data show peaks corresponding to a dimer or other high molecular weight species. How are these formed and how can I prevent them?
Answer:
The formation of dimers or oligomers is a known side reaction in quinazolinone synthesis, especially under harsh conditions.
Causality and Mechanism:
These side products can arise from intermolecular reactions between the starting anthranilic acid derivative or the intermediate. For example, the amino group of one molecule can react with the carboxylic acid of another, leading to polyamide formation, which can then undergo further reactions.
Troubleshooting Steps:
-
Control Reaction Concentration: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular side reactions.
-
Use of a Benzoxazinone Intermediate: A common strategy to avoid such side reactions is to first convert the anthranilic acid to a benzoxazinone intermediate by reacting it with an acyl chloride and then with a dehydrating agent like acetic anhydride.[3] This intermediate is more prone to react with an amine (in this case, ammonia from formamide decomposition or added separately) to form the desired quinazolinone.[3]
Caption: Comparison of direct vs. benzoxazinone intermediate pathways.
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
The most direct precursor is 2-amino-4-bromo-5-fluorobenzoic acid.[4][5] Its synthesis typically starts from commercially available fluoronitrobenzoic acid derivatives.
Q2: Are there any specific safety precautions I should take?
Yes. Formamide is a teratogen and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The reactions are often run at high temperatures, so precautions against thermal hazards should be taken. Always consult the Safety Data Sheet (SDS) for all reagents used.
Q3: Can I use microwave irradiation to speed up the cyclization?
Microwave-assisted synthesis has been successfully employed for the preparation of quinazolinone derivatives and can significantly reduce reaction times.[6] However, optimization of power, temperature, and time is crucial to avoid product degradation.
Q4: My starting 2-amino-4-bromo-5-fluorobenzoic acid seems impure. How can I purify it?
Impure starting material can lead to a host of side reactions. It can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Purity can be checked by melting point determination and spectroscopic methods (NMR, IR).
Q5: How can I confirm the structure of my final product?
The structure of this compound should be confirmed using a combination of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry: To confirm the molecular weight.
-
FT-IR Spectroscopy: To identify key functional groups (e.g., C=O, N-H).
IV. References
-
Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2020). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing. Retrieved from --INVALID-LINK--
-
Model reaction for synthesis of quinazolin-4(3H)-one a. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (n.d.). IJARIIE. Retrieved from --INVALID-LINK--
-
2-AMINO-4-BROMO-5-FLUOROBENZOIC ACID | 1374208-42-0. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
2-Amino-4-bromo-5-fluorobenzoic acid | C7H5BrFNO2. (n.d.). PubChem. Retrieved from --INVALID-LINK--
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. generis-publishing.com [generis-publishing.com]
- 3. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-AMINO-4-BROMO-5-FLUOROBENZOIC ACID | 1374208-42-0 [chemicalbook.com]
- 5. 2-Amino-4-bromo-5-fluorobenzoic acid | C7H5BrFNO2 | CID 67514961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijarsct.co.in [ijarsct.co.in]
troubleshooting failed reactions involving 6-Bromo-7-fluoroquinazolin-4-OL
Welcome to the technical support center for 6-Bromo-7-fluoroquinazolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.
I. General Troubleshooting & FAQs
This section addresses common issues that can arise in various reactions involving this compound, such as solubility problems and the stability of the quinazolinone core.
Question 1: My this compound is poorly soluble in my reaction solvent. What can I do?
Answer: Poor solubility is a common challenge with quinazolinone derivatives due to their rigid, planar structure.[1][2] Here are several strategies to address this:
-
Solvent Screening: Experiment with a range of solvents. While common choices like THF and 1,4-dioxane are often used, more polar aprotic solvents like DMF, DMSO, or NMP can be effective for dissolving quinazolinones.[3]
-
Co-solvent Systems: Employing a co-solvent system can significantly improve solubility. For instance, a mixture of toluene and a more polar solvent like DMF or the use of ethers like 1,4-dioxane with a small amount of water can be beneficial, especially in Suzuki-Miyaura coupling.
-
Temperature: Gently heating the reaction mixture can help dissolve the starting material. However, be mindful of the thermal stability of your reactants and catalysts.
-
Sonication: Using an ultrasonic bath can aid in the dissolution of suspended solids.
-
Phase-Transfer Catalysis: For reactions involving an aqueous phase, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the reaction of insoluble organic substrates.[4]
Question 2: I am observing decomposition of my starting material or product. What could be the cause?
Answer: The quinazolinone ring is generally stable; however, under harsh conditions, it can be susceptible to hydrolysis.[5][6]
-
Strongly Basic or Acidic Conditions: Prolonged exposure to strong aqueous bases or acids, especially at elevated temperatures, can lead to the hydrolytic opening of the quinazoline ring.[5] If your reaction requires basic conditions, consider using milder inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases like Et₃N or DIPEA.
-
High Temperatures: Excessive heat can lead to the degradation of complex organic molecules. Monitor your reaction temperature carefully and consider if a lower temperature with a more active catalyst could be employed.
II. Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This section focuses on two of the most common applications of this compound: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
A. Suzuki-Miyaura Coupling
Question 3: My Suzuki-Miyaura reaction is giving a low yield of the desired product. What are the likely causes and how can I improve it?
Answer: Low yields in Suzuki-Miyaura coupling are a frequent issue and can stem from several factors.[7][8] A systematic approach to troubleshooting is often the most effective.
Common Causes for Low Yield and Troubleshooting Strategies:
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Catalyst Activity | The Pd(0) active species may not be forming efficiently, or the catalyst may be decomposing. | • Catalyst Choice: For electron-rich bromides, standard catalysts like Pd(PPh₃)₄ may be sluggish. Consider more active pre-catalysts or ligand systems such as those based on bulky, electron-rich phosphines (e.g., XPhos, SPhos).[9] • Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve yields, but be aware of potential side reactions. |
| Inefficient Transmetalation | The transfer of the organic group from the boronic acid to the palladium center is slow. | • Base Selection: The choice of base is critical. A base that is too weak may not activate the boronic acid sufficiently. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[10] • Solvent System: The presence of water (e.g., in a dioxane/water or THF/water mixture) is often crucial for efficient transmetalation.[8] |
| Side Reactions | The formation of byproducts consumes the starting materials and reduces the yield of the desired product. | • Dehalogenation: The bromo group is replaced by a hydrogen atom. This is often caused by the presence of a hydride source.[11][12] To mitigate this, use high-purity reagents and solvents, and consider a milder base. • Homocoupling: The boronic acid couples with itself. This can be minimized by the slow addition of the boronic acid to the reaction mixture.[13] |
| Oxygen Contamination | Oxygen can deactivate the Pd(0) catalyst. | • Degassing: Thoroughly degas your solvents and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[8] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if required).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture with stirring at the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
DOT Script for Suzuki-Miyaura Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
B. Buchwald-Hartwig Amination
Question 4: I am having difficulty with the Buchwald-Hartwig amination of this compound. What are the common pitfalls?
Answer: The Buchwald-Hartwig amination can be sensitive to several parameters, and challenges often arise from catalyst inhibition, substrate reactivity, and the choice of base.[14][15]
Common Issues and Solutions in Buchwald-Hartwig Amination:
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | • Catalyst Inhibition: Coordinating heterocycles can sometimes inhibit the palladium catalyst.[16] • Inactive Catalyst: The Pd(0) species is not being generated or is unstable. | • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Josiphos, RuPhos) that can promote the desired reaction and prevent catalyst inhibition.[17] • Pre-catalyst: Employ a well-defined pre-catalyst that is readily activated. |
| Dehalogenation | The bromo group is reduced to a hydrogen. | • Base Selection: A very strong base can sometimes promote dehalogenation. Consider using a weaker base if dehalogenation is a major issue. • Reaction Time: Minimize reaction time once the starting material is consumed. |
| Reaction with the Quinazolinone Nitrogen | The amine nucleophile could potentially react with other sites on the quinazolinone ring. | This is less likely under standard Buchwald-Hartwig conditions where the primary reaction is at the aryl bromide. However, ensure your reaction conditions are not overly harsh. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.) to a reaction vial.
-
Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the vial and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry, filter, and concentrate the organic phase.
-
Purify by column chromatography.
III. Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
Question 5: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound. Which position is more reactive, and what are the optimal conditions?
Answer: In SNAr reactions, the reactivity of the leaving group is often the reverse of what is seen in other reaction types, with fluoride being more reactive than bromide.[10] The quinazoline ring itself is electron-deficient, which activates the attached halogens towards nucleophilic attack.
Key Considerations for SNAr on this compound:
-
Reactivity of Halogens: The C-F bond is highly polarized, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack in SNAr reactions.[7] Therefore, the fluorine at the 7-position is expected to be more reactive than the bromine at the 6-position.
-
Reaction Conditions: SNAr reactions are typically promoted by a base and are often carried out in polar aprotic solvents like DMSO or DMF at elevated temperatures.
Question 6: My SNAr reaction is not proceeding or is giving a mixture of products. How can I troubleshoot this?
Answer: Failed or messy SNAr reactions can often be attributed to the nucleophilicity of the attacking species, the reaction conditions, or competing reaction pathways.
DOT Script for SNAr Decision Pathway:
Caption: Decision-making and troubleshooting workflow for SNAr reactions.
Experimental Protocol: General Procedure for SNAr with an Amine
-
To a reaction vial, add this compound (1.0 equiv.), the amine nucleophile (1.5-2.0 equiv.), and a base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 equiv.).
-
Add a polar aprotic solvent such as DMSO or DMF.
-
Seal the vial and heat the mixture to the desired temperature (e.g., 100-140 °C).
-
Monitor the reaction's progress using TLC or LC-MS.
-
After completion, cool the reaction, pour it into water, and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry, filter, and concentrate.
-
Purify the crude product via column chromatography or recrystallization.
IV. References
-
Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem. (URL: --INVALID-LINK--)
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: --INVALID-LINK--)
-
how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. (URL: --INVALID-LINK--)
-
Hydrolytic Opening of the Quinazoline Ring in 3-Furfuryl-4-oxo- 3,4-dihydroquinazoline Derivatives. (URL: --INVALID-LINK--)
-
Overcoming solubility issues of 4-(Methylthio)quinazoline - Benchchem. (URL: --INVALID-LINK--)
-
Overcoming poor solubility of 4(3H)-quinazolinone compounds - Benchchem. (URL: --INVALID-LINK--)
-
(PDF) Modulating Electronic Properties of N‐Heterocyclic Carbene Ligands: Effects on the Pd‐Catalyzed Buchwald–Hartwig Amination - ResearchGate. (URL: --INVALID-LINK--)
-
STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS - CIBTech. (URL: --INVALID-LINK--)
-
Technical Support Center: Overcoming Poor Aqueous Solubility of Quinazoline Drug Candidates - Benchchem. (URL: --INVALID-LINK--)
-
Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (URL: --INVALID-LINK--)
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed - NIH. (URL: --INVALID-LINK--)
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: --INVALID-LINK--)
-
Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central. (URL: --INVALID-LINK--)
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - The Journal of Organic Chemistry (ACS Publications). (URL: --INVALID-LINK--)
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (URL: --INVALID-LINK--)
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (URL: --INVALID-LINK--)
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (URL: --INVALID-LINK--)
-
Low yield in Suzuki coupling with (4-Bromo-2,5-dimethoxyphenyl)boronic acid - Benchchem. (URL: --INVALID-LINK--)
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry - ACS Publications. (URL: --INVALID-LINK--)
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (URL: --INVALID-LINK--)
-
Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (URL: --INVALID-LINK--)
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: --INVALID-LINK--)
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC. (URL: --INVALID-LINK--)
-
Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH. (URL: --INVALID-LINK--)
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (URL: --INVALID-LINK--)
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: --INVALID-LINK--)
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC - NIH. (URL: --INVALID-LINK--)
-
Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF - ResearchGate. (URL: --INVALID-LINK--)
-
Buchwald–Hartwig amination - Wikipedia. (URL: --INVALID-LINK--)
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (URL: --INVALID-LINK--)
-
Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF - ResearchGate. (URL: --INVALID-LINK--)
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. (URL: --INVALID-LINK--)
-
Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoquinoline - Benchchem. (URL: --INVALID-LINK--)
-
Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H) - NIH. (URL: --INVALID-LINK--)
-
16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. (URL: --INVALID-LINK--)
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. (URL: --INVALID-LINK--)
-
16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: --INVALID-LINK--)
-
Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024 - YouTube. (URL: --INVALID-LINK--)
-
Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (URL: --INVALID-LINK--)
References
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. One moment, please... [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. baranlab.org [baranlab.org]
- 13. Unravelling nucleophilic aromatic substitution pathways with bimetallic nucleophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 15. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Technical Support Center: Scale-Up Synthesis of 6-Bromo-7-fluoroquinazolin-4-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of 6-Bromo-7-fluoroquinazolin-4-ol. This document is designed for researchers, chemists, and process development professionals. It moves beyond a simple recitation of steps to address the critical "why" behind procedural choices, offering practical, field-tested insights in a question-and-answer format to troubleshoot common issues encountered during scale-up.
Overview of the Synthetic Strategy
The synthesis of quinazolinone cores is a well-established field in medicinal chemistry, often serving as the backbone for numerous pharmaceutical agents.[1][2] The target molecule, this compound, is typically synthesized via the cyclization of an appropriately substituted anthranilic acid derivative. The most common and scalable approach involves the reaction of 2-amino-5-bromo-4-fluorobenzoic acid with a one-carbon source, such as formamidine acetate or formamide, to construct the pyrimidine ring.
While several methods exist for quinazolinone synthesis, including microwave-assisted and metal-catalyzed reactions, the direct condensation with formamidine acetate is often preferred for its operational simplicity and cost-effectiveness on a larger scale.[3][4][5] This guide will focus on the challenges and considerations of this specific route.
General Synthesis Workflow
The diagram below outlines the typical process flow for the synthesis and purification of this compound.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, framed as a series of questions and answers.
Section 2.1: Starting Materials and Reaction Setup
Q: What are the critical quality attributes (CQAs) for the 2-amino-5-bromo-4-fluorobenzoic acid starting material?
A: The purity of your starting anthranilic acid is paramount. Key impurities to watch for are:
-
Positional Isomers: Isomers from the initial halogenation steps can be difficult to remove later and will carry through to the final product. Specify a purity of >99% with strict isomeric purity limits.
-
Di-halogenated Species: Over-bromination can lead to di-bromo impurities.
-
Residual Solvents and Water Content: High water content can affect the reaction stoichiometry and potentially hydrolyze reagents. Karl Fischer (KF) analysis is recommended; a water content of <0.5% is ideal.
Causality: Impurities in the starting material directly translate to impurities in the final product. Since the purification of the final product often relies on crystallization, removing structurally similar impurities is challenging and leads to yield loss.
Q: Formamidine acetate is hygroscopic. How should this be handled during large-scale charging?
A: On a large scale, the extended time required to charge solids can lead to significant moisture absorption.
-
Procurement: Purchase material in smaller, appropriately sized containers to avoid having large bags open for extended periods.
-
Handling: Charge the formamidine acetate under a nitrogen blanket. Use a glove bag or a contained charging system if possible.
-
Testing: Always perform a KF analysis on the formamidine acetate before use if it has been stored for a long time or if the container has been previously opened.
Section 2.2: The Cyclization Reaction
Q: My reaction is stalling and not reaching completion, even after extended heating. What are the likely causes?
A: This is a common scale-up issue. Several factors could be at play:
-
Insufficient Temperature: The internal temperature of a large reactor can be significantly lower than the jacket temperature. Always use a calibrated internal temperature probe. The cyclization often requires temperatures in the range of 120-150°C.
-
Poor Mixing: Inadequate agitation can lead to localized "hot spots" and "cold spots," preventing a homogeneous reaction. Ensure the agitator speed is sufficient to create a vortex and suspend all solids.
-
Byproduct Inhibition: The reaction releases ammonia and acetic acid. In some solvent systems, a build-up of these byproducts can slow down the reaction. While less common in high-boiling polar aprotic solvents, it's a possibility.
-
Moisture: As mentioned, excess water can interfere with the reaction.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting a stalled cyclization reaction.
Q: I'm observing a significant exotherm upon heating. How can I control this?
A: While the reaction is endothermic overall (requires heating to proceed), the dissolution of reagents and initial interactions can sometimes cause an exotherm, especially with large quantities. More critically, poor temperature control can lead to a runaway reaction.
-
Controlled Heating: Do not heat the batch to the target temperature as fast as possible. Use a ramp-up heating profile (e.g., 20°C per hour) and carefully monitor the difference between the internal and jacket temperatures (ΔT).
-
Solvent Volume: Ensure a sufficient solvent volume is used. A typical drug substance process aims for a volume of 5-10 mL per gram of starting material. This provides a thermal sink to absorb heat.
-
Emergency Cooling: Ensure the reactor's cooling system is operational and on standby.
Section 2.3: Product Isolation and Work-Up
Q: My product filtration is extremely slow on the pilot-scale Nutsche filter. What can I do?
A: Slow filtration is a classic scale-up challenge, often related to the crystal habit of the product.
-
Particle Size and Morphology: Rapidly crashing the product out of solution by adding an anti-solvent too quickly often generates very fine, needle-like particles that blind the filter cloth.
-
Controlled Precipitation: The cooling and anti-solvent addition steps are critical crystallization processes.
-
Cool the reaction mixture slowly to allow larger crystals to form.
-
Add the anti-solvent (e.g., water) slowly and at a controlled temperature. Adding it while the batch is still hot can sometimes yield better crystals than adding it cold. This requires optimization.
-
Age the resulting slurry for a few hours with gentle agitation to allow for crystal growth before filtering.
-
-
Filter Medium: Ensure you are using the correct pore size for your filter cloth. If particles are too fine, consider using a filter aid like Celite, but be aware this adds an extra step for removal and is often avoided in final API steps.
Q: How can I effectively wash the crude product cake to remove high-boiling solvents (like NMP or DMAc) without losing too much product?
A: Removing residual high-boiling solvents is crucial for obtaining a pure product and for efficient drying.
-
Multi-Solvent Wash: A sequential washing strategy is most effective.
-
Displacement Wash: First, wash with a solvent in which the product is poorly soluble but the impurity is soluble (e.g., a mixture of the reaction solvent and the anti-solvent, like NMP/water).
-
Solvent Exchange Wash: Follow with a thorough wash using a low-boiling solvent like isopropanol (IPA) or acetone. This will displace the initial solvent mixture.
-
Final Wash: A final wash with a very low-boiling, non-polar solvent like heptane or MTBE can help to speed up drying.
-
-
Reslurry: For very stubborn impurities, a reslurry wash is more effective than multiple simple washes. After the initial filtration, transfer the wet cake back to a clean vessel, add the wash solvent, agitate for 30-60 minutes, and then re-filter.
Section 2.4: Purification and Drying
Q: Column chromatography is not feasible for my 10 kg batch. What is the best scalable purification strategy?
A: Recrystallization is the most viable method for large-scale purification of solid organic compounds.
-
Solvent Selection: The ideal solvent system should exhibit high solubility for the product at elevated temperatures and low solubility at room temperature or below. For quinazolinones, polar aprotic solvents like DMF, DMAc, or NMP, often in a mixture with an alcohol (like IPA) or water as an anti-solvent, are good starting points.
-
Procedure:
-
Dissolve the crude material in the minimum amount of hot solvent.
-
Filter the hot solution to remove any insoluble particulate matter.
-
Cool the solution slowly and in a controlled manner to induce crystallization. Seeding with a small amount of pure product can improve crystal formation.
-
Allow the slurry to "age" at the final temperature to maximize yield.
-
Filter and wash the purified crystals.
-
Table 1: Potential Impurities and Mitigation Strategies
| Impurity Name | Likely Origin | Mitigation / Removal Strategy |
| Unreacted Starting Material | Incomplete reaction. | Optimize reaction time and temperature. Easily removed by a basic wash or recrystallization. |
| N-formyl Intermediate | Incomplete cyclization. | Drive the reaction to completion with heat. Can be removed by recrystallization. |
| Dimer/Oligomers | Side reaction at high temp. | Avoid excessive temperatures or prolonged reaction times. Often less soluble and can be partially removed by hot filtration. |
| Residual Solvents (NMP, DMAc) | Inefficient washing/drying. | Employ effective cake washing (reslurry) and dry under deep vacuum with a nitrogen bleed. |
Section 2.5: Safety Considerations
Q: What are the primary safety hazards I need to consider for this process at scale?
A: The main hazards are associated with the reagents and solvents.
-
Brominated Compounds: Organic bromides can be toxic and are often classified as irritants. Handle with appropriate PPE.[6] Waste streams containing bromine must be properly segregated and disposed of according to environmental regulations.
-
Fluorinated Compounds: Fluorinated organic molecules can be persistent and have unique toxicological profiles. While the final product's specific hazards need to be determined, assume it is potent and minimize exposure.[7]
-
High-Boiling Aprotic Solvents (NMP, DMAc): These solvents are common reproductive toxins. Use closed systems for transfers and ensure adequate ventilation.
-
General Chemical Handling: Always work in a well-ventilated area or use a fume hood. Personal Protective Equipment (PPE) including safety glasses, lab coat, and chemically resistant gloves are mandatory.[8] For large-scale operations, additional PPE such as face shields and respiratory protection may be necessary.[8][9]
Experimental Protocols
Protocol 1: Lab-Scale Synthesis (10 g)
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add 2-amino-5-bromo-4-fluorobenzoic acid (10.0 g, 1.0 equiv).
-
Add N,N-Dimethylacetamide (DMAc, 100 mL, 10 vol).
-
Add formamidine acetate (6.7 g, 1.5 equiv).
-
Heat the mixture to an internal temperature of 140 °C and hold for 8-12 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed (<1%).
-
Cool the reaction mixture to 80 °C.
-
Slowly add deionized water (100 mL) over 30 minutes to precipitate the product.
-
Cool the resulting slurry to room temperature and stir for an additional 2 hours.
-
Filter the solid using a Büchner funnel.
-
Wash the filter cake sequentially with 50% DMAc/water (2 x 20 mL), water (2 x 20 mL), and finally isopropanol (2 x 20 mL).
-
Dry the solid in a vacuum oven at 70 °C to a constant weight to yield crude this compound.
-
For purification, recrystallize from an appropriate solvent system (e.g., DMAc/Isopropanol).
Protocol 2: Considerations for Pilot-Scale Synthesis (1 kg)
-
Equipment: Use a glass-lined or stainless steel reactor with overhead agitation, a heating/cooling jacket, and a bottom outlet valve connected to a Nutsche filter-dryer.
-
Charging: All solid charges should be performed under a nitrogen atmosphere using a powder transfer system to minimize exposure and moisture uptake.
-
Heating: Use a programmed, ramped heating profile. Do not apply full heating immediately. Monitor internal temperature closely.
-
Precipitation: The water addition must be done via a metering pump at a controlled rate to ensure a consistent and filterable crystal form. The temperature during this addition is a critical parameter to control.
-
Filtration & Washing: Use a Nutsche filter-dryer. Apply pressure and vacuum in cycles to de-liquid the cake effectively. Washes should be sprayed evenly over the cake surface, re-slurried if necessary, and pulled through with vacuum/pressure.
-
Drying: Drying can be completed in the filter-dryer by applying vacuum and heat through the jacket while periodically agitating the solids with the filter's agitator blades.
References
- 1. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 2. US5783577A - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ujpronline.com [ujpronline.com]
- 5. Quinazolinone synthesis [organic-chemistry.org]
- 6. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 7. Fluoride and Bromide in Organic Compounds - IRO Oil Drilling Chemical Company [irooildrilling.com]
- 8. youtube.com [youtube.com]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Ensuring the Stability of 6-Bromo-7-fluoroquinazolin-4-OL During Storage
For researchers, scientists, and professionals in the dynamic field of drug development, maintaining the integrity of chemical intermediates is paramount. The stability of a compound like 6-Bromo-7-fluoroquinazolin-4-OL, a key building block in many synthetic pathways, directly impacts the reproducibility of experiments, the purity of final products, and ultimately, the success of a research program. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to ensure the long-term stability of this critical reagent.
Understanding the Molecule: Chemical Vulnerabilities of this compound
The structure of this compound, with its quinazolinone core and halogen substituents, presents several potential points of degradation. The pyrimidine ring of the quinazoline nucleus is susceptible to oxidative and hydrolytic cleavage.[1] Furthermore, the carbon-halogen bonds, particularly the carbon-bromine bond, can be labile under certain conditions, leading to dehalogenation. Dihydroquinazolin-4-one analogues have shown susceptibility to air oxidation and instability in acidic aqueous conditions due to hydrolysis, suggesting that these are potential degradation pathways for related quinazolin-4-ol compounds as well.
Troubleshooting Guide: Addressing Common Storage Issues
This section addresses specific problems that may arise during the storage of this compound, providing actionable solutions based on chemical principles.
| Observed Issue | Potential Cause(s) | Recommended Action(s) | Scientific Rationale |
| Discoloration (e.g., yellowing or browning of the solid) | Oxidation, Photodegradation | Store in an inert atmosphere (e.g., argon or nitrogen). Use amber glass vials or store in the dark. | The quinazolinone core can be susceptible to oxidation, and many aromatic compounds can undergo photodegradation upon exposure to light.[1] |
| Clumping or caking of the powder | Moisture absorption (hygroscopicity) | Store in a desiccator with a suitable desiccant (e.g., silica gel). Ensure the container is tightly sealed. | Heterocyclic compounds, especially those with polar functional groups, can be hygroscopic. Absorbed water can promote hydrolysis. |
| Decreased purity over time (confirmed by analytical methods) | Hydrolysis, Oxidation, Thermal decomposition | Store at reduced temperatures (2-8 °C). Avoid exposure to acidic or basic conditions. Store under an inert atmosphere. | Lower temperatures slow down the rate of chemical degradation. Hydrolysis of the quinazolinone ring can occur in the presence of water, and oxidation can be initiated by atmospheric oxygen.[1] |
| Inconsistent analytical results between aliquots | Non-homogeneity of the stored material, localized degradation | Before taking an aliquot, allow the entire container to equilibrate to room temperature to prevent condensation. Gently mix the bulk material before sampling. | Temperature gradients within a container can lead to moisture condensation on the cold powder when opened, causing localized degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at 2-8 °C. The storage location should be a dry, well-ventilated area away from direct sunlight and sources of heat.
Q2: How does humidity affect the stability of this compound?
A2: Humidity is a significant concern as the presence of water can lead to hydrolysis of the quinazolinone ring system. This can result in the formation of impurities and a decrease in the overall purity of the material. Storing the compound in a desiccator is a crucial preventative measure.
Q3: Is this compound sensitive to light?
A3: Yes, like many aromatic and heterocyclic compounds, it is potentially sensitive to light. Photodegradation can occur, leading to the formation of colored impurities and a reduction in potency. Always store in amber vials or in a dark environment to minimize light exposure.
Q4: Can I store the compound in a standard laboratory freezer (-20 °C)?
A4: While lower temperatures generally slow degradation, deep freezing is not always necessary and can introduce other issues. The primary concern is moisture condensation when the container is removed from the freezer and opened before it has fully warmed to room temperature. If freezer storage is chosen, it is critical to allow the container to equilibrate to ambient temperature before opening. For most applications, refrigeration at 2-8 °C is sufficient and presents a lower risk of moisture-related degradation.
Q5: What are the likely degradation products I should look for?
A5: Based on the structure, potential degradation products could arise from:
-
Hydrolysis: Opening of the pyrimidine ring to form derivatives of 2-aminobenzamide.
-
Oxidation: Formation of N-oxides or further degradation of the quinazolinone core.[2]
-
Dehalogenation: Loss of the bromine or fluorine substituents.
Identifying these would require advanced analytical techniques such as LC-MS and NMR.
Q6: How can I monitor the purity of my stored this compound?
A6: A robust stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV detector is a standard approach for routine purity checks. For more detailed analysis and identification of potential degradation products, UPLC coupled with Mass Spectrometry (UPLC-MS) is highly recommended due to its sensitivity and ability to provide molecular weight information of impurities.[3]
Visualizing Degradation Pathways and Prevention
The following diagram illustrates the key factors that can lead to the degradation of this compound and the corresponding preventative measures.
Caption: Factors contributing to degradation and preventative storage measures.
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Procurement and Initial Handling: Upon receipt, inspect the container for any damage. If the compound is not already in an amber vial, transfer it to one in a controlled environment with low humidity.
-
Inert Atmosphere Blanketing: If the container has been opened, before resealing, gently flush the headspace of the vial with a stream of dry argon or nitrogen for 10-15 seconds.
-
Sealing: Tightly cap the vial. For long-term storage, consider wrapping the cap with parafilm to create an additional barrier against moisture and air ingress.
-
Desiccation and Refrigeration: Place the sealed vial inside a desiccator containing an active desiccant. Store the desiccator in a refrigerator maintained at 2-8 °C.
-
Labeling: Ensure the vial is clearly labeled with the compound name, date of receipt, and date of first opening.
Protocol 2: Purity Assessment by UPLC-MS
This protocol provides a general framework. Method optimization will be required for specific instrumentation and to resolve all potential impurities.
-
Instrumentation: UPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation of the main peak from any more or less polar impurities.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
MS Detection: Electrospray ionization (ESI) in both positive and negative ion modes to ensure detection of a wide range of potential degradation products.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution with the initial mobile phase composition to a final concentration of 10-50 µg/mL.
-
Data Analysis: Integrate the peak areas to determine the purity of the main component. Analyze the mass spectra of any impurity peaks to aid in their identification. Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for the definitive structural elucidation of any significant degradation products that are isolated.[4][5]
References
- 1. Item - Oxidative degradation of quinazoline in supercritical water: a combined ReaxFF and DFT study - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bionmr.unl.edu [bionmr.unl.edu]
Technical Support Center: Optimization of Reaction Conditions for Functionalizing 6-Bromo-7-fluoroquinazolin-4-ol
Welcome to the technical support center for the functionalization of 6-bromo-7-fluoroquinazolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the chemical modification of this versatile scaffold. The unique electronic properties conferred by the bromo, fluoro, and hydroxyl/oxo functionalities present specific challenges and opportunities in synthetic chemistry. This resource synthesizes established principles of cross-coupling and nucleophilic substitution reactions to offer practical, actionable solutions.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise during the functionalization of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig)
Question: I am attempting a Suzuki or Buchwald-Hartwig coupling at the C6-bromo position, but I'm observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?
Answer:
Low reactivity in palladium-catalyzed cross-coupling reactions with this substrate often stems from a combination of factors including catalyst deactivation, suboptimal ligand or base choice, and poor solubility. The electron-withdrawing nature of the quinazolinone core and the fluorine atom can influence the reactivity of the C-Br bond.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Solubility of Starting Material | This compound may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and inefficient catalysis. | Screen a variety of solvents or solvent mixtures. Dioxane, THF, DMF, or toluene/water mixtures are common for Suzuki couplings[1][2]. For Buchwald-Hartwig reactions, toluene, dioxane, or THF are often effective[3]. Gentle heating can improve solubility, but monitor for potential degradation. |
| Inactive Catalyst Species | The active Pd(0) catalyst may not be forming efficiently from the precatalyst, or it could be poisoned by impurities. Oxygen can deactivate the catalyst. | Use a well-defined Pd(0) precatalyst (e.g., Pd₂(dba)₃) or a Pd(II) source with a suitable phosphine ligand that facilitates in situ reduction. Ensure all reagents and solvents are rigorously degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen)[3]. |
| Suboptimal Ligand Choice | The ligand is crucial for stabilizing the palladium center and facilitating oxidative addition and reductive elimination. An inappropriate ligand can lead to slow reaction rates or catalyst decomposition. | For Suzuki reactions, ligands like Pd(dppf)Cl₂ or a combination of Pd(OAc)₂ with PPh₃ are common starting points[4]. For Buchwald-Hartwig aminations on electron-deficient systems, bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos are often necessary to promote the catalytic cycle[5][6]. |
| Inappropriate Base Selection | The base plays a critical role in both Suzuki (activating the boronic acid) and Buchwald-Hartwig (deprotonating the amine) reactions[3][7]. An incorrect base can lead to poor reactivity or side reactions. | For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ in an aqueous solution are typically effective[1][4]. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu, LiOtBu, or LHMDS are generally required[6]. |
| Side Reaction: Hydrodehalogenation | This is the replacement of the bromine atom with a hydrogen atom, a common side reaction in cross-coupling, particularly if the reductive elimination step is slow. | This can often be mitigated by optimizing the ligand and reaction temperature. A more electron-rich and bulky ligand can favor reductive elimination over competing pathways. Sometimes, lowering the reaction temperature can also reduce the rate of hydrodehalogenation[5]. |
Issue 2: Lack of Selectivity – Reaction at the C7-Fluoro Position
Question: I am trying to perform a nucleophilic aromatic substitution (SNAr) reaction, but I am seeing substitution at the C7-fluoro position instead of, or in addition to, my desired reaction. How can I control the regioselectivity?
Answer:
The C-F bond can be susceptible to nucleophilic attack, especially given its position on the electron-deficient quinazolinone ring. However, in palladium-catalyzed reactions, the reactivity order is generally C-I > C-Br >> C-Cl > C-F, making the C6-Br the more reactive site for oxidative addition[8][9]. For SNAr reactions, the relative reactivity can be more nuanced.
Controlling Regioselectivity:
-
For Palladium-Catalyzed Reactions: Selective functionalization at the C6-bromo position is generally expected. If you are observing unexpected reactivity, it could indicate very harsh reaction conditions that may be promoting unusual pathways. Ensure your reaction temperature is not excessively high.
-
For Nucleophilic Aromatic Substitution (SNAr): The C7-fluoro position is activated towards SNAr by the adjacent carbonyl group and the nitrogen atoms in the pyrimidine ring. To achieve selectivity, consider the nature of your nucleophile and reaction conditions.
-
Hard vs. Soft Nucleophiles: Softer nucleophiles may favor reaction at the C-Br position under certain conditions, while harder nucleophiles might react at the C-F position. This is a general trend and would require experimental validation.
-
Temperature Control: SNAr reactions are often temperature-dependent. Running the reaction at a lower temperature may favor substitution at the more activated position.
-
Protecting Groups: The acidity of the N-H/O-H at the 4-position can influence the electronic character of the ring. Deprotonation with a base will increase the electron density of the ring system, potentially deactivating it towards SNAr. Conversely, N-alkylation or O-alkylation might be necessary in some cases, although this adds extra synthetic steps.
-
II. Frequently Asked Questions (FAQs)
Q1: Do I need to protect the 4-hydroxyl group of this compound before attempting cross-coupling reactions?
A1: The quinazolin-4-ol exists in tautomeric equilibrium with the quinazolin-4(3H)-one form. The amide N-H is acidic and can be deprotonated by the strong bases often used in cross-coupling reactions (e.g., NaOtBu in Buchwald-Hartwig). This can potentially interfere with the catalytic cycle or lead to solubility issues.
-
Recommendation for Buchwald-Hartwig: It is often advisable to protect the quinazolinone nitrogen. Common protecting groups include Boc, or alkylation to an N-methyl or N-benzyl derivative. This prevents unwanted side reactions and can improve solubility.
-
Recommendation for Suzuki: With weaker inorganic bases like K₂CO₃, protection may not be necessary. However, if you are experiencing low yields or side reactions, protection of the nitrogen should be considered. Some studies on quinazolinones have shown that N-alkylation can be compatible with subsequent cross-coupling[10].
Q2: Which cross-coupling reaction is more suitable for C-N bond formation at the C6 position: Buchwald-Hartwig or SNAr?
A2: The choice depends on the desired amine and the overall synthetic strategy.
-
Buchwald-Hartwig Amination: This is a very general and powerful method for forming C-N bonds with a wide variety of primary and secondary amines[11][12]. It is generally the preferred method for amines that are not strongly activated towards nucleophilic attack.
-
Nucleophilic Aromatic Substitution (SNAr): This reaction is typically limited to electron-deficient aryl halides and strong nucleophiles[13]. While the quinazolinone core is electron-deficient, the C6-bromo position is less activated than other positions might be in different heterocyclic systems. SNAr at this position would likely require a strong nucleophile and potentially harsh conditions (high temperature). The C7-fluoro position is a potential site for competing SNAr. Therefore, for a broader range of amines and better selectivity, the Buchwald-Hartwig amination is generally the more reliable choice.
Q3: How can I monitor the progress of my reaction effectively?
A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common and effective techniques.
-
TLC: Use a suitable mobile phase (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol) to achieve good separation between your starting material, product, and any potential byproducts. Visualizing with a UV lamp is usually effective for these aromatic compounds.
-
LC-MS: This is the most definitive method for monitoring the reaction. It will allow you to see the disappearance of your starting material's mass peak and the appearance of your product's mass peak, confirming the success of the transformation.
Q4: What are the best practices for purifying the functionalized quinazolinone product?
A4: Purification strategies will depend on the properties of your product.
-
Column Chromatography: This is the most common method for purifying organic compounds[14]. Silica gel is a standard stationary phase. The eluent system should be chosen based on TLC analysis to provide good separation.
-
Recrystallization: If your product is a solid and you can find a suitable solvent system (one in which the compound is soluble at high temperature but poorly soluble at low temperature), recrystallization can be a very effective method for obtaining highly pure material.
-
Preparative HPLC: For very high purity requirements or for separating closely related compounds, preparative HPLC can be used.
III. Experimental Protocols & Methodologies
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Add a palladium catalyst, for example, Pd(dppf)Cl₂ (0.05-0.10 eq.).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, such as dioxane/water (4:1) or toluene/ethanol/water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline for the Buchwald-Hartwig amination of a protected this compound.
-
To a dry reaction vessel, add the N-protected this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), and a strong, non-nucleophilic base like NaOtBu or LHMDS (1.5-2.0 eq.).
-
Add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.) and a suitable phosphine ligand (e.g., XPhos, 0.04-0.10 eq.).
-
Seal the vessel, evacuate, and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to 90-110 °C and stir until completion as monitored by TLC or LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product via column chromatography.
IV. Visualizations and Diagrams
Reaction Pathways for Functionalization
The following diagram illustrates the primary pathways for the functionalization of this compound.
Caption: Key functionalization pathways for this compound.
Troubleshooting Workflow for Low Yield in Cross-Coupling
This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues in Suzuki or Buchwald-Hartwig reactions.
Caption: Decision tree for troubleshooting low-yield cross-coupling reactions.
V. References
-
Benchchem. (n.d.). Technical Support Center: Synthesis of Quinazolinone Derivatives. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives. Retrieved from --INVALID-LINK--
-
Gage, J., & Hong, H. (2016). Preparation method of substituted o-aminocyanobenzene, and application for synthesis of Lapatinib. CN 105646405.
-
Jyothi Prasad, R., Adibhatla Kali Satya, B. R., & Venkaiah Chowdary, N. (2010). A novel process for the preparation of lapatinib and its pharmaceutically acceptable salts. WO 2010061400.
-
Reddy, M. P., Rao, T. S., Reddy, S. V., Chowdary, N. S., & Chowdhary, N. V. (2014). Process for the preparation of lapatinib. IN 2013CH01542.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Overcoming challenges in the Buchwald-Hartwig amination of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. Retrieved from --INVALID-LINK--
-
Wikipedia. (2024). Suzuki reaction. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--
-
Abrahams, M. J., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892.
-
Dube, P., & Török, B. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17437-17468.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11380-11397.
-
Liu, Y., et al. (2018). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules, 23(10), 2635.
-
Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10546-10586.
-
Hu, Y., et al. (2021). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 26(21), 6430.
-
Wang, C., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1105.
-
Turgunov, D., et al. (2025). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 30(11), 2465.
-
Benchchem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig amination. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Retrieved from --INVALID-LINK--
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from --INVALID-LINK--
-
Abrahams, M. J., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of organic chemistry, 73(22), 8880–8892.
-
ResearchGate. (2016). (PDF) Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Retrieved from --INVALID-LINK--
-
MDPI. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from --INVALID-LINK--
-
YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. Retrieved from --INVALID-LINK--
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from --INVALID-LINK--
-
RSC Publishing. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from --INVALID-LINK--
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from --INVALID-LINK--
-
MDPI. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthetic strategies for preparation of 4‐quinazolinone derivatives. Retrieved from --INVALID-LINK--
-
MDPI. (2018). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Retrieved from --INVALID-LINK--
-
NIH. (2017). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Retrieved from --INVALID-LINK--
-
NIH. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Retrieved from --INVALID-LINK--
-
NIH. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. mdpi.com [mdpi.com]
- 14. nbinno.com [nbinno.com]
Technical Support Center: Overcoming Poor Reactivity of 6-Bromo-7-fluoroquinazolin-4-ol in Coupling Reactions
Prepared by: The Applications Science Team
Introduction
6-Bromo-7-fluoroquinazolin-4-ol is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its unique electronic and structural properties often lead to significant challenges in standard palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing fluorine atom deactivates the aromatic system towards oxidative addition, while the acidic N-H proton of the quinazolinone core can interfere with catalytic cycles. This guide provides in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions to help researchers overcome these reactivity hurdles.
General Troubleshooting Workflow
Before diving into specific reaction types, it's crucial to approach troubleshooting systematically. The following workflow outlines a logical progression from simple checks to more advanced substrate modification strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound unreactive in standard coupling conditions?
A: The poor reactivity stems from a combination of electronic and structural factors:
-
Electronic Deactivation: The fluorine atom at the C7 position is strongly electron-withdrawing, reducing the electron density of the quinazolinone ring system. This makes the C-Br bond less susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle.[1]
-
N-H Interference: The amide proton at the N3 position is acidic. It can react with the base required for the coupling reaction, potentially leading to substrate deprotonation and precipitation, or interference with the catalyst.
-
Poor Solubility: The planar, hydrogen-bonding nature of the quinazolinone core can lead to poor solubility in common organic solvents, hindering reaction kinetics.
Q2: What is the general reactivity order for halogens in palladium-catalyzed coupling reactions?
A: The reactivity of the C-X bond towards oxidative addition generally follows the order of bond strength: C-I > C-OTf > C-Br >> C-Cl .[2] Your C-Br bond is significantly more reactive than a C-Cl bond but less reactive than a C-I bond. This principle is crucial for achieving selective couplings in di-halogenated systems.[3]
Q3: Could the quinazolinone N-H proton be interfering with my reaction?
A: Yes, this is a very common issue. The N-H proton can be deprotonated by the strong bases used in coupling reactions (e.g., K₃PO₄, Cs₂CO₃). The resulting quinazolinone anion may have poor solubility or coordinate to the palladium center, inhibiting catalysis. In some cases, O-alkylation can occur as a side reaction if alkyl halides are present.[4] A highly effective strategy to mitigate these issues is to protect or alkylate the N3 position prior to the coupling reaction.
Troubleshooting Guide by Reaction Type
Suzuki-Miyaura Coupling (C-C Bond Formation)
Problem: "My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving low to no yield."
Analysis & Solution: This is the most common challenge. The key is to facilitate the difficult oxidative addition step and ensure the catalytic cycle proceeds smoothly.
Causality Behind Experimental Choices:
-
Catalyst & Ligand: The oxidative addition of an electron-deficient aryl bromide to a Pd(0) center is often slow. Using bulky, electron-rich phosphine ligands accelerates this step by stabilizing the electron-rich palladium center and promoting the cleavage of the C-Br bond.[5]
-
Base: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[6] A strong, non-nucleophilic base is required, and its solubility can be a factor.
-
Solvent & Temperature: High temperatures are often necessary to overcome the activation energy barrier. A high-boiling point, aprotic solvent is ideal.
Recommended Suzuki-Miyaura Conditions
| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Pd Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | These are common, air-stable Pd(0) and Pd(II) precursors that are reduced in situ to the active Pd(0) catalyst.[7] |
| Ligand | XPhos, SPhos, RuPhos, or P(t-Bu)₃ | Crucial for success. These bulky, electron-rich Buchwald ligands are designed to accelerate oxidative addition on challenging substrates.[5] Start with XPhos. |
| Base | K₃PO₄ or Cs₂CO₃ (anhydrous, finely ground) | K₃PO₄ is a strong base that works well in many cases. Cs₂CO₃ is more soluble and often gives better results with stubborn substrates, albeit at a higher cost.[2] |
| Solvent | 1,4-Dioxane, Toluene, or DMF (anhydrous) | These aprotic solvents have high boiling points, allowing for the necessary reaction temperatures (90-120 °C). Dioxane is often a good starting point.[2] |
| Additives | Small amount of H₂O (e.g., Dioxane/H₂O 10:1) | While the reaction should be anhydrous, a small amount of water can sometimes aid in dissolving the base and facilitating the formation of the active boronate species.[5] |
| Temperature | 90 - 120 °C | High temperature is almost always required for this substrate. Consider microwave irradiation for rapid optimization and higher yields.[8] |
Buchwald-Hartwig Amination (C-N Bond Formation)
Problem: "I am unable to couple primary or secondary amines with my this compound."
Analysis & Solution: C-N coupling on this substrate is challenging due to potential catalyst inhibition by the amine or the quinazolinone nitrogen. Ligand selection is paramount.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of ligand is highly dependent on the amine coupling partner. Sterically hindered ligands prevent the formation of inactive catalyst dimers and facilitate the reductive elimination step to form the C-N bond.[9] Bidentate ligands like BINAP or DPPF were early breakthroughs for coupling primary amines.[9]
-
Base: A strong, sterically hindered base like NaOtBu or LHMDS is typically required to deprotonate the amine without acting as a competing nucleophile.
Recommended Buchwald-Hartwig Conditions
| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Pd Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Standard and reliable palladium precursors. |
| Ligand | For 2° Amines: XPhos, RuPhosFor 1° Amines: BrettPhos, BINAP | Ligand choice is critical. Use ligands specifically developed for challenging aminations. BrettPhos is often effective for primary amines.[10] |
| Base | NaOtBu, KOtBu, or LHMDS | Strong, non-nucleophilic bases are essential for deprotonating the amine coupling partner to facilitate its coordination to the palladium center.[11] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | These solvents are compatible with the strong bases used and can be heated to the required temperatures. |
| Temperature | 90 - 110 °C | Elevated temperatures are typically necessary to drive the reaction to completion. |
| Ammonia Source | LHMDS (Lithium bis(trimethylsilyl)amide) | Direct coupling of ammonia is notoriously difficult. LHMDS can serve as an effective ammonia equivalent, with the silyl groups being removed upon aqueous workup.[9][12] |
Sonogashira Coupling (C-C Alkyne Formation)
Problem: "My Sonogashira reaction between this compound and a terminal alkyne is sluggish and produces significant alkyne homocoupling (Glaser coupling)."
Analysis & Solution: A successful Sonogashira coupling requires the careful balancing of the palladium and copper catalytic cycles. Poor reactivity of the aryl bromide can allow the copper-catalyzed alkyne homocoupling to become a dominant side reaction.
Causality Behind Experimental Choices:
-
Catalyst System: The reaction relies on a dual catalytic system. The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide.[13]
-
Base/Solvent: An amine base like Et₃N or DIPEA is often used, which also serves as a solvent. Its role is to deprotonate the terminal alkyne.
Recommended Sonogashira Conditions
| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Pd Catalyst | PdCl₂(PPh₃)₂ | A classic, reliable catalyst for Sonogashira reactions.[14] |
| Cu Co-catalyst | CuI (Copper(I) Iodide) | Essential for activating the alkyne. Use freshly purchased or purified CuI, as oxidation to Cu(II) promotes undesired homocoupling.[14] |
| Ligand | PPh₃ (often included in the Pd catalyst) | Triphenylphosphine is a standard ligand for this reaction. |
| Base/Solvent | Et₃N or DIPEA (degassed) | Acts as both the base and often the solvent. Must be rigorously degassed to prevent oxygen-induced homocoupling. |
| Temperature | Room Temperature to 80 °C | Start at room temperature and gently heat if the reaction is slow. Overheating can increase side reactions.[14] |
Advanced Strategy: N3-Alkylation to Enhance Reactivity
If optimization of the coupling conditions fails to provide satisfactory yields, the most effective strategy is to modify the substrate itself by alkylating the N3 position.
Rationale:
-
Eliminates N-H Interference: Capping the acidic proton prevents deprotonation and any associated side reactions or catalyst inhibition.[4]
-
Improves Solubility: The introduction of an alkyl group (e.g., methyl, benzyl, or methoxymethyl (MOM)) disrupts the planar structure and hydrogen bonding, significantly increasing solubility in organic solvents.[15]
Detailed Protocol: N-Methylation of this compound
This protocol provides a reliable method for preparing the N3-methylated derivative, which should exhibit significantly improved performance in coupling reactions.
Materials:
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)
-
Methyl iodide (MeI) (1.2 - 1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DMF (approx. 0.1 M concentration).
-
Add anhydrous potassium carbonate to the suspension.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add methyl iodide dropwise via syringe.
-
Stir the reaction at room temperature for 6-12 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Upon completion, pour the reaction mixture into cold water.
-
A precipitate of the N-methylated product should form. Collect the solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold diethyl ether or hexane to remove any residual DMF.
-
Dry the product under vacuum. The material is often pure enough for the next step, but can be recrystallized from ethanol or purified by column chromatography if necessary.
Appendix: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of cross-coupling is key to effective troubleshooting. Most palladium-catalyzed reactions proceed through three main stages.
Your challenges with this compound primarily occur at the Oxidative Addition step. The strategies outlined in this guide—using electron-rich ligands, higher temperatures, and substrate modification—are all designed to accelerate this specific, rate-limiting part of the cycle.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N3-alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tacoma.uw.edu [tacoma.uw.edu]
Technical Support Center: Analytical Method Development for 6-Bromo-7-fluoroquinazolin-4-OL
Introduction
6-Bromo-7-fluoroquinazolin-4-ol is a key heterocyclic intermediate in pharmaceutical research, often serving as a scaffold for potent enzyme inhibitors. Its analysis is frequently complicated by the presence of process-related impurities and potential degradants. This guide provides a comprehensive, experience-driven framework for developing and troubleshooting robust analytical methods for this molecule. We will delve into the causality behind experimental choices, moving beyond mere procedural lists to empower researchers with a deep, functional understanding of method development.
Section 1: Initial Characterization & Method Development Strategy
Before initiating method development, a foundational understanding of the analyte's physicochemical properties is critical. These properties govern its behavior in any chromatographic or detection system.
Frequently Asked Questions
Q1: What are the most critical physicochemical properties to consider for this compound before starting HPLC method development?
A1: The three most critical parameters are solubility, pKa, and lipophilicity (LogP).
-
Expertise & Experience: The quinazolin-4-ol core possesses both acidic (N-H) and basic (N3) sites. The pKa of the parent quinazoline is approximately 3.5, but this is significantly influenced by substituents.[1] The acidic proton on the lactam-like structure is weakly acidic. This dual nature means that its charge state, and therefore its retention in reversed-phase HPLC, is highly dependent on mobile phase pH. Its solubility in common organic solvents like acetonitrile and methanol versus aqueous buffers will dictate the starting mobile phase composition and sample diluent selection.[2] Halogenation increases lipophilicity, suggesting good initial retention on a C18 column.
-
Trustworthiness: A mismatch between the sample diluent and the initial mobile phase composition is a primary cause of poor peak shape (e.g., split or broad peaks). Always aim to dissolve your sample in a solvent that is weaker than or equal in elution strength to the starting mobile phase. For this analyte, a starting point of 50:50 acetonitrile:water is a reasonable diluent.
Q2: What is a sound overall strategy for developing a stability-indicating HPLC method for this compound?
A2: A systematic, multi-stage approach is essential. This involves initial screening, optimization, and forced degradation studies to ensure specificity.
-
Expertise & Experience: The goal of a stability-indicating method is to separate the active pharmaceutical ingredient (API) from all potential process impurities and degradation products.[3] This requires testing multiple stationary phase selectivities and mobile phase conditions. A robust strategy involves screening a C18 column, a Phenyl-Hexyl column, and a polar-embedded column to assess different retention mechanisms (hydrophobic, π-π, and polar interactions, respectively).[4]
-
Authoritative Grounding: This strategy is underpinned by the principles outlined in the ICH Q1A(R2) guideline, which mandates stress testing to demonstrate the specificity of the analytical method.[5]
Workflow for Analytical Method Development
Below is a logical workflow for systematically developing a robust analytical method.
Caption: A systematic workflow for analytical method development.
Section 2: HPLC Method Development & Troubleshooting
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis. This section addresses common issues encountered during method development for this compound.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm starting my HPLC method development. What is a good set of initial screening conditions?
A1: A robust starting point involves screening across a pH range with a standard C18 column.
-
Expertise & Experience: Given the quinazolinone core, the analyte is likely a weak base. Therefore, peak shape can be sensitive to interactions with residual silanols on the silica surface of the column.[6] Screening at both low pH (e.g., 2.5-3.0) and mid-range pH (e.g., 6.5-7.0) is crucial. At low pH, the basic nitrogen is protonated, but more importantly, the surface silanols are suppressed, minimizing secondary interactions that cause peak tailing.[7]
-
Recommended Protocol:
Parameter Condition 1 (Low pH) Condition 2 (Mid pH) Rationale Column C18, 150 x 4.6 mm, 3.5 µm C18, 150 x 4.6 mm, 3.5 µm Standard starting point for hydrophobic compounds. Mobile Phase A 0.1% Formic Acid in Water 10 mM Ammonium Acetate, pH 6.8 Volatile buffers suitable for LC-MS compatibility.[4] Mobile Phase B Acetonitrile Acetonitrile Common organic modifier with good UV transparency. Gradient 5% to 95% B over 15 min 5% to 95% B over 15 min Broad gradient to elute a wide range of impurities. Flow Rate 1.0 mL/min 1.0 mL/min Standard for a 4.6 mm ID column. Column Temp. 30 °C 30 °C Controlled temperature ensures reproducible retention. Detection UV at 254 nm and 280 nm UV at 254 nm and 280 nm Based on the aromatic nature of the quinazolinone core. Injection Vol. 5 µL 5 µL Minimize potential for volume overload.[8]
Q2: My main peak is tailing significantly. What are the likely causes and how do I fix it?
A2: Peak tailing for a basic compound like this is most often caused by secondary interactions with the stationary phase or column overload.
-
Expertise & Experience: The primary culprit is the interaction between the protonated basic nitrogen on your molecule and ionized residual silanol groups (Si-O⁻) on the silica packing material.[9] This is a form of ion-exchange that acts as a secondary, undesirable retention mechanism.
-
Trustworthiness (Troubleshooting Steps):
-
Lower the Mobile Phase pH: Adjust the aqueous mobile phase to a pH between 2.5 and 3.0 with an acid like formic acid or TFA. This protonates the silanol groups (Si-OH), effectively eliminating the ionic interaction site.[10]
-
Reduce Sample Load: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves dramatically, you were experiencing mass overload.[8]
-
Increase Buffer Concentration: If operating at mid-pH, increasing the buffer concentration (e.g., from 10 mM to 25 mM) can help to mask the residual silanols.[7]
-
Switch to a Modern Column: Use a column with high-purity silica and advanced end-capping (often labeled as "base-deactivated") or a hybrid particle column. These columns have a much lower concentration of active silanol sites.[9]
-
Caption: A decision tree for troubleshooting HPLC peak tailing.
Q3: An impurity is co-eluting with my main peak. How do I improve the resolution?
A3: Improving resolution requires changing the selectivity (α) of the separation. This is most effectively achieved by changing the stationary phase or the organic modifier.
-
Expertise & Experience: While adjusting the gradient steepness can increase peak separation, it often isn't enough for critical pairs. A more powerful approach is to alter the chemical interactions.
-
Change Organic Modifier: If you are using acetonitrile, switch to methanol (or vice-versa). Acetonitrile is a weaker hydrogen bond acceptor, while methanol is a stronger hydrogen bond donor and acceptor.[11] This change can significantly alter the elution order of compounds with polar functional groups.
-
Change Stationary Phase: If a C18 column doesn't provide resolution, switch to a Phenyl-Hexyl column. The phenyl rings in the stationary phase can induce π-π interactions with the aromatic quinazolinone core, providing a completely different retention mechanism than the hydrophobic interactions of a C18 phase.[4] This is often the most effective way to resolve closely eluting aromatic compounds.
-
Section 3: Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is indispensable for identifying unknown impurities by providing accurate mass information.
Frequently Asked Questions
Q1: What are the expected ions for this compound in ESI-MS?
A1: In positive electrospray ionization (ESI+), the primary ion will be the protonated molecule, [M+H]⁺. Due to the presence of one bromine atom, you will observe a characteristic isotopic pattern.
-
Expertise & Experience: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. Therefore, the mass spectrum for any bromine-containing fragment will show a pair of peaks (an "A" and "A+2" peak) of roughly equal intensity, separated by 2 m/z units.[12] This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in an unknown impurity.
-
Data Presentation:
Ion Calculated m/z (⁷⁹Br) Calculated m/z (⁸¹Br) Expected Ratio [M+H]⁺ 258.98 260.98 ~1:1 | [M+Na]⁺ | 280.96 | 282.96 | ~1:1 |
Q2: How can I use MS/MS fragmentation to help identify an unknown impurity?
A2: By fragmenting the parent ion of the impurity and comparing its fragmentation pattern to that of the parent drug, you can identify the part of the molecule that has been modified.
-
Authoritative Grounding: The fragmentation of quinazolinone cores is well-studied. Common fragmentation pathways involve the loss of small neutral molecules like CO (28 Da) and HCN (27 Da) from the pyrimidine ring.[13]
-
Proposed Fragmentation Pathway: A typical fragmentation for the parent compound would involve initial cleavage of the pyrimidine ring. If an impurity shows a different fragmentation pattern, it suggests the modification is on the ring that remains intact.
Caption: Proposed MS/MS fragmentation of this compound.
Section 4: Forced Degradation Studies
Forced degradation studies are essential to develop a truly stability-indicating method by demonstrating that the method can separate the main compound from its degradation products.[14]
Frequently Asked Questions
Q1: What conditions are required for a forced degradation study according to ICH guidelines?
A1: The ICH Q1A guideline recommends stressing the drug substance under a variety of conditions to induce degradation.[5] The goal is to achieve 5-20% degradation of the active ingredient.[15]
-
Expertise & Experience: The quinazolinone ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which can open the pyrimidine ring.[1] The electron-withdrawing fluorine and bromine atoms may also influence its stability.
-
Recommended Protocol:
Stress Condition Typical Reagent/Condition Duration Rationale Acid Hydrolysis 0.1 M HCl Heat at 60 °C for 24-48h To test for acid-labile bonds, such as the amide in the ring.[3] Base Hydrolysis 0.1 M NaOH Heat at 60 °C for 24-48h To test for base-labile bonds.[3] Oxidation 3% H₂O₂ Room Temp for 24h To identify potential sites of oxidation.[16] Thermal 80 °C (Dry Heat) 48h To assess solid-state thermal stability.[15] Photolytic ICH-compliant light chamber Expose to 1.2 million lux hours To assess photosensitivity as per ICH Q1B guidelines.[14] -
Trustworthiness: After exposing the sample to each stress condition, the samples should be analyzed by the developed HPLC method. Peak purity analysis (e.g., using a DAD/PDA detector) should be performed on the main peak to ensure it is spectrally pure and that no degradants are co-eluting.
Section 5: Method Validation
Once the method is fully developed and shown to be specific, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[17][18]
Frequently Asked Questions
Q1: What are the key parameters I need to assess during method validation for an impurity method?
A1: For an impurity quantification method, the key validation characteristics include specificity, limit of quantitation (LOQ), limit of detection (LOD), accuracy, precision, linearity, and range.[19]
-
Expertise & Experience:
-
Specificity: Already demonstrated through forced degradation studies.
-
LOQ/LOD: Crucial for quantifying low-level impurities. The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.
-
Accuracy: Often assessed by spiking a known amount of impurity into the sample matrix and calculating the percent recovery.
-
Precision: Assessed at three levels: repeatability (same day, same analyst), intermediate precision (different days, different analysts), and reproducibility (between labs, if necessary).
-
Linearity & Range: Demonstrated by preparing a series of solutions of known concentration and showing that the response is directly proportional to the concentration over the expected range of impurity levels.
-
References
- 1. Quinazoline - Wikipedia [en.wikipedia.org]
- 2. cibtech.org [cibtech.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Developing HPLC Methods [sigmaaldrich.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Blogs | Restek [discover.restek.com]
- 9. chromtech.com [chromtech.com]
- 10. uhplcs.com [uhplcs.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 14. jordilabs.com [jordilabs.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. scispace.com [scispace.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. jordilabs.com [jordilabs.com]
- 19. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
strategies to improve the pharmacokinetic properties of quinazolinone derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical, step-by-step solutions to common challenges encountered when improving the pharmacokinetic (PK) properties of quinazolinone derivatives. The quinazolinone scaffold is a privileged structure in medicinal chemistry, but its rigid, often lipophilic nature can present significant hurdles in achieving desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1][2][3] This resource combines troubleshooting advice with foundational knowledge to help you navigate these complexities.
Troubleshooting Guide: From Bench to Preclinical
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Poor Aqueous Solubility
Q1: My lead quinazolinone derivative shows excellent in vitro potency but precipitates out of solution during my aqueous-based cellular assays. What's causing this, and how can I fix it?
A1: This is a classic challenge with the quinazolinone core, which is often rigid and lipophilic, leading to high crystal lattice energy and poor water solubility.[4] Precipitation during dilution into aqueous media can kill your cells and produce unreliable data. Here’s a systematic approach to troubleshoot this:
Root Cause Analysis:
-
High Lipophilicity (logP): Aromatic substituents on the quinazolinone ring increase lipophilicity, driving the compound out of the aqueous phase.
-
Crystal Packing: The planar nature of the fused ring system can lead to strong intermolecular forces in the solid state, making it difficult for water molecules to solvate the compound.[4]
-
pH Effects: Quinazolinones often have ionizable groups. If the pH of your assay buffer is far from the compound's pKa, its ionization state may shift to a less soluble form.
Immediate Solutions for Assays:
-
Co-solvents: Introduce a small percentage (typically 1-5% v/v) of a water-miscible organic solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) into your final assay buffer.[4][5] This reduces the overall polarity of the medium.
-
Surfactants: Use low concentrations (0.01-0.1%) of non-ionic surfactants like Tween® 80 or Pluronic® F-68. These form micelles that can encapsulate your compound, keeping it in solution.[4]
-
Complexation Agents: Employ cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which form inclusion complexes with hydrophobic molecules, effectively shielding them from water and enhancing solubility.[4][5]
Long-Term Medicinal Chemistry Strategies:
-
Introduce Polar Groups: Strategically add polar functional groups (e.g., -OH, -NH2, small polar heterocycles) at positions that do not interfere with target binding. Polar groups at the 6- or 8-position have been shown to increase water solubility.[6]
-
Formulation Approaches: For in vivo studies, consider formulation techniques like solid dispersions, which involve dispersing the drug in a carrier like Polaxamer 407 to improve wettability and reduce crystallinity.[7]
Protocol: Kinetic Solubility Assay using Nephelometry
This protocol helps you quantify the solubility of your compound under assay-relevant conditions.
-
Stock Solution Prep: Prepare a 10 mM stock solution of your quinazolinone derivative in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your stock to create a range of concentrations.
-
Aqueous Dilution: Add your aqueous buffer (e.g., PBS, pH 7.4) to each well, diluting the DMSO concentration to <1%.
-
Incubation: Incubate the plate at room temperature for 2 hours, allowing for equilibration.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a sharp increase in scattering is observed is the kinetic solubility limit.
Issue 2: High Metabolic Lability
Q2: My compound has a very short half-life in human liver microsome (HLM) assays, suggesting rapid metabolism. How do I identify the metabolic "soft spots" and design more stable analogues?
A2: High metabolic turnover is a major cause of poor oral bioavailability and short duration of action. The primary culprits are Cytochrome P450 (CYP) enzymes and, for some nitrogen-containing heterocycles, Aldehyde Oxidase (AO).[8][9]
Workflow for Identifying and Mitigating Metabolic Lability:
Caption: Workflow for addressing metabolic instability.
Key Mitigation Strategies:
-
Blocking Metabolic Sites with Fluorine: This is a cornerstone strategy in modern medicinal chemistry.[10] Replacing a metabolically labile C-H bond with a stronger C-F bond can effectively block CYP-mediated oxidation.[11][12][13] This is particularly useful at benzylic positions or carbons alpha to heteroatoms. The introduction of fluorine can also enhance membrane permeability and target binding affinity.[10][12][13]
-
Bioisosteric Replacement: Replace a metabolically susceptible moiety with a bioisostere that is more stable but retains the necessary biological activity.[14] For example, replacing a phenyl ring with a pyridine or other heterocyclic ring can alter the sites of metabolism.[1][2][3] Introducing a sulfur atom as a bioisostere for a carbon atom has also been explored to modify PK parameters.[2]
-
Introducing Steric Hindrance: Placing a bulky group near a metabolic soft spot can physically block the enzyme's access, thereby slowing down the rate of metabolism.
-
Modulating Electronics: Adding electron-withdrawing groups (like fluorine or a trifluoromethyl group) can deactivate an adjacent aromatic ring towards oxidative metabolism.[11][12]
Table 1: Effect of Fluorine Substitution on Pharmacokinetic Properties
| Property | Effect of C-H to C-F Substitution | Rationale |
| Metabolic Stability | Generally Increased | The C-F bond (~485 kJ/mol) is much stronger than the C-H bond (~414 kJ/mol), making it resistant to oxidative cleavage by CYP enzymes.[11][13] |
| Lipophilicity (logP) | Context-Dependent | A single fluorine atom can slightly increase logP, while a CF3 group may decrease it. This allows for fine-tuning of permeability.[11] |
| Acidity/Basicity (pKa) | Modulated | Fluorine's strong electron-withdrawing effect can lower the pKa of nearby acidic or basic groups, altering the ionization state at physiological pH and impacting solubility and cell penetration.[11][12] |
| Permeability | Often Improved | Altered lipophilicity and reduced basicity can lead to enhanced membrane permeation.[12][13] |
Issue 3: Poor Oral Bioavailability
Q3: My quinazolinone derivative is metabolically stable and reasonably soluble, yet it shows very low oral bioavailability (<5%) in rats. What other factors could be at play?
A3: Low oral bioavailability despite good stability and solubility often points to issues with permeability (absorption) or high first-pass metabolism that wasn't captured by HLM assays alone.
Possible Causes & Troubleshooting Steps:
-
Poor Permeability: The compound may not be efficiently crossing the intestinal wall.
-
Troubleshooting: Perform an in vitro Caco-2 permeability assay. This assay uses a monolayer of human intestinal cells to model drug absorption. Low permeability in this assay confirms an absorption problem.
-
Solution: Modify the structure to optimize lipophilicity (logP often targeted in the 1-3 range) or reduce the number of hydrogen bond donors, which can hinder passive diffusion.[15]
-
-
High Efflux: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pump it back into the intestinal lumen.
-
Troubleshooting: Run a bi-directional Caco-2 assay. A high efflux ratio (Basal-to-Apical transport > Apical-to-Basal transport) indicates P-gp liability.
-
Solution: Structural modifications are needed to reduce P-gp recognition. This is often achieved by masking hydrogen bond donors or altering the overall molecular shape.
-
-
Metabolism by Non-CYP Enzymes: Your compound might be a substrate for enzymes not highly abundant in microsomes, such as Aldehyde Oxidase (AO), which is found in the liver cytosol.[8][9]
-
Troubleshooting: Test the compound's stability in human liver cytosol or S9 fraction in addition to microsomes. A significant loss of compound in cytosol but not microsomes points to AO metabolism.
-
Solution: This can be challenging. Medicinal chemistry efforts have focused on modifying the heterocyclic core to reduce susceptibility to AO.[8][9]
-
-
Prodrug Strategy: If improving the intrinsic properties of the parent drug is difficult, a prodrug approach can be effective.[16][17] A promoiety is attached to the active drug to improve solubility or permeability, which is then cleaved in vivo to release the parent compound.[16][18] This is a viable strategy for overcoming limitations of poorly soluble compounds.[16]
Frequently Asked Questions (FAQs)
Q: What are the most common metabolic pathways for quinazolinone derivatives? A: The most common pathways are oxidative metabolism mediated by CYP enzymes. Key reactions include:
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the benzene ring portion of the quinazolinone core or other aromatic substituents.
-
N-Dealkylation/O-Dealkylation: Removal of alkyl groups attached to nitrogen or oxygen atoms.
-
Oxidation of the Quinazolinone Ring: Can occur, but the ring itself is relatively stable.[19]
-
Aldehyde Oxidase (AO) Metabolism: For certain substituted quinazolines (e.g., 5-azaquinazolines), AO-mediated oxidation can be a major clearance pathway.[8][9]
Q: Which in vitro ADME assays are considered essential for the early-stage profiling of a new series of quinazolinone derivatives? A: For a robust early-stage assessment, the following panel is recommended:
-
Kinetic Solubility: To ensure compound solubility in assay buffers.
-
LogP/LogD: To understand lipophilicity and its influence on permeability and solubility.
-
Metabolic Stability: Using human and rat liver microsomes to assess CYP-mediated metabolism and get an early read on species differences.
-
Caco-2 Permeability: To predict intestinal absorption.
-
Plasma Protein Binding (PPB): To determine the fraction of unbound drug available to exert a therapeutic effect.
Caption: Core in vitro ADME assays for early profiling.
Q: Can a prodrug strategy be applied to quinazolinones? A: Yes. A prodrug approach can be highly effective, particularly for addressing solubility issues.[16][17] For a quinazolinone with a free hydroxyl or amine group, an ester or carbamate prodrug can be synthesized by attaching a polar promoiety (like a phosphate or an amino acid). This increases water solubility for formulation and, once absorbed, is cleaved by endogenous enzymes (phosphatases or esterases) to release the active parent drug.[17][20]
References
- 1. preprints.org [preprints.org]
- 2. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 15. scirp.org [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cajmns.casjournal.org [cajmns.casjournal.org]
- 19. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prodrugs for nitroreductase based cancer therapy-4: Towards prostate cancer targeting: Synthesis of N-heterocyclic nitro prodrugs, Ssap-NtrB enzymatic activation and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 6-Bromo-7-fluoroquinazolin-4-ol and Other Quinazolinone Derivatives in Oncology Research
In the landscape of modern medicinal chemistry, the quinazolinone scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents, particularly in oncology.[1][2][3] Its versatile nature allows for extensive chemical modifications, enabling the fine-tuning of biological activity.[1] This guide provides an in-depth comparison of 6-Bromo-7-fluoroquinazolin-4-ol with other key quinazolinone derivatives, offering insights into their structure-activity relationships, supported by experimental data, to aid researchers in drug discovery and development.
The Quinazolinone Core: A Foundation for Potent Biological Activity
The quinazolinone nucleus, a fusion of a benzene ring and a pyrimidinone ring, is a cornerstone in the design of kinase inhibitors.[3] Notably, several FDA-approved anticancer drugs, including Gefitinib, Erlotinib, and Lapatinib, feature this core structure.[4] These drugs primarily exert their effects by targeting the ATP-binding site of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in various cancers.[4] The strategic placement of different substituents on the quinazolinone ring system is a key approach in the development of novel and more potent anticancer agents.[4]
The Role of Halogenation: Enhancing Potency and Specificity
The introduction of halogen atoms, such as bromine and fluorine, into the quinazolinone scaffold has been shown to significantly enhance biological activity.[4] Halogens can modulate the electronic properties, lipophilicity, and binding interactions of the molecule with its target protein. Studies have indicated that the presence of a halogen atom at the 6-position of the quinazoline ring can improve the anticancer effects.[4] The combination of a bromo group at the 6-position and a fluoro group at the 7-position, as seen in this compound, is a rational design strategy to potentially create a highly potent kinase inhibitor.
Comparative Analysis of Anticancer Activity
While specific experimental data for this compound is not yet widely published in peer-reviewed literature, we can infer its potential by examining structurally related 6-bromo-quinazolinone derivatives and comparing their performance against established drugs in the human breast cancer cell line, MCF-7.
A recent study synthesized a series of novel 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives and evaluated their in vitro cytotoxicity.[4] The most potent of these, compound 8a , which features an aliphatic linker to a thiol group, demonstrated a half-maximal inhibitory concentration (IC50) of 15.85 µM against the MCF-7 cell line.[4] This finding is particularly noteworthy as it indicates a significantly better potency compared to Erlotinib in the same study.[4]
To provide a clear perspective on the performance of these halogenated quinazolinones, the following table summarizes the IC50 values of various derivatives against the MCF-7 breast cancer cell line, alongside the values for well-established EGFR inhibitors.
| Compound/Drug | Structure | Target(s) | IC50 (µM) against MCF-7 | Reference |
| Compound 8a (6-bromo derivative) | 6-bromo-2-(hexylthio)-3-phenylquinazolin-4(3H)-one | Presumed EGFR | 15.85 ± 3.32 | [4] |
| Erlotinib | 4-(3-ethynylphenylamino)-6,7-bis(2-methoxyethoxy)quinazoline | EGFR | >10 (in some studies); 1.2 nM (in cells overexpressing EGFR) | [2],[5] |
| Gefitinib | 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-(morpholin-4-yl)propoxy)quinazoline | EGFR | >5 | [6] |
| Lapatinib | N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl)quinazolin-4-amine | EGFR, HER2 | 136.6 (in one study); 15.79 (in another) | [7],[8],[9] |
Note: IC50 values can vary between studies due to different experimental conditions.
The data suggests that 6-bromo-substituted quinazolinones hold significant promise as anticancer agents. The superior potency of compound 8a compared to Erlotinib in one study highlights the potential of this substitution pattern.[4] While direct data for this compound is pending, its dual halogenation at positions 6 and 7 suggests it could exhibit even more potent activity.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for many quinazolinone-based anticancer agents is the inhibition of the EGFR signaling pathway. Overexpression or mutation of EGFR leads to uncontrolled cell proliferation and survival.[10] By blocking the tyrosine kinase activity of EGFR, these inhibitors prevent downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis.
Caption: EGFR Signaling Pathway Inhibition by Quinazolinone Derivatives.
A standard workflow for evaluating the cytotoxic effects of these compounds involves the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Caption: Experimental Workflow for MTT Cytotoxicity Assay.
Experimental Protocols
General Synthesis of 6-Bromo-quinazolin-4(3H)-one Derivatives
This protocol is a generalized procedure based on common methods for synthesizing quinazolinones.[4]
-
Step 1: Synthesis of 5-Bromoanthranilic Acid Intermediate: To a solution of anthranilic acid in a suitable solvent (e.g., ethanol), add N-bromosuccinimide (NBS) and reflux the mixture. Monitor the reaction by thin-layer chromatography (TLC). After completion, cool the reaction mixture and filter the precipitate to obtain the bromoanthranilic acid derivative.
-
Step 2: Cyclization to form the Quinazolinone Ring: A mixture of the 5-bromoanthranilic acid derivative, an appropriate acylating agent (e.g., phenyl isothiocyanate for a 2-mercapto derivative), and a base (e.g., triethylamine) in a suitable solvent (e.g., absolute ethanol) is refluxed for several hours.
-
Step 3: Purification: After the reaction is complete (monitored by TLC), the mixture is filtered, and the resulting solid is recrystallized from a suitable solvent (e.g., ethanol) to yield the purified 6-bromo-quinazolin-4(3H)-one derivative.
-
Step 4 (Optional): Further Derivatization: The synthesized 6-bromo-quinazolin-4(3H)-one can be further modified at various positions (e.g., alkylation of a mercapto group) by reacting with appropriate alkyl halides in the presence of a base like potassium carbonate in a solvent such as DMF.[4]
MTT Assay for Cytotoxicity Evaluation
This protocol outlines the steps for determining the IC50 values of the synthesized compounds.[4]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 6-bromo-quinazoline derivatives) and a positive control (e.g., Doxorubicin or Erlotinib) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
The quinazolinone scaffold, particularly when substituted with halogens, represents a highly promising avenue for the development of novel anticancer therapeutics. While direct experimental data on this compound remains to be fully elucidated in public literature, the potent anticancer activity of other 6-bromo-substituted derivatives against cell lines like MCF-7 strongly supports its potential as a potent kinase inhibitor. Further synthesis and biological evaluation of this compound are warranted to fully characterize its activity profile and compare it directly with existing EGFR inhibitors. The experimental protocols provided herein offer a robust framework for researchers to undertake such investigations and contribute to the advancement of targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Investigation of antitumor effects of sorafenib and lapatinib alone and in combination on MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis for Drug Development Professionals: Gefitinib vs. 6-Bromo-7-fluoroquinazolin-4-OL in EGFR-Targeted Therapy
An In-Depth Guide to a First-Generation EGFR Inhibitor and a Key Synthetic Intermediate for Next-Generation Therapeutics
For researchers and scientists in the field of oncology drug development, a deep understanding of both established therapeutics and the building blocks for future innovations is paramount. This guide provides a comparative analysis of Gefitinib, a well-established first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), and 6-Bromo-7-fluoroquinazolin-4-OL, a crucial chemical intermediate for the synthesis of advanced EGFR inhibitors. While not a direct comparison of biological efficacy, this analysis will elucidate their distinct yet interconnected roles in the landscape of EGFR-targeted cancer therapy from a medicinal chemistry perspective.
Introduction: An Established Drug and a Versatile Building Block
Gefitinib (Iressa®) is an orally active, reversible, and selective inhibitor of the EGFR tyrosine kinase, a key driver in the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC).[1][2] Its discovery and clinical success paved the way for targeted cancer therapies. On the other hand, this compound is not a therapeutic agent itself but a highly valuable starting material in the synthesis of next-generation EGFR inhibitors. Its strategic halogenation provides reactive handles for medicinal chemists to build upon the quinazoline scaffold to achieve enhanced potency, selectivity, and the ability to overcome resistance mechanisms.
Chemical Structure: A Tale of Two Quinazolines
At first glance, the shared quinazoline core of Gefitinib and this compound is apparent. However, the key to their differing functions lies in the substituents at the 4, 6, and 7-positions of the quinazoline ring.
| Feature | This compound | Gefitinib |
| IUPAC Name | 6-Bromo-7-fluoro-3H-quinazolin-4-one | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine |
| Molecular Formula | C₈H₄BrFN₂O | C₂₂H₂₄ClFN₄O₃ |
| Key Substituents | - 4-hydroxyl (-OH) group- 6-bromo (-Br) group- 7-fluoro (-F) group | - 4-(3-chloro-4-fluoroanilino) group- 6-(3-morpholinopropoxy) group- 7-methoxy (-OCH₃) group |
| Role | Chemical Intermediate | Active Pharmaceutical Ingredient |
Chemical Structures:
The critical difference is the substituent at the 4-position. Gefitinib possesses a 4-anilino group, which is crucial for its binding to the ATP pocket of the EGFR kinase domain. In contrast, this compound has a hydroxyl group, rendering it inactive as an EGFR inhibitor in this form.
Synthesis and Chemical Utility: From Building Block to Drug
The synthesis of Gefitinib involves the construction of the substituted quinazoline core followed by the introduction of the key side chains. While the exact industrial synthesis is proprietary, a plausible route involves the reaction of a substituted anthranilic acid with formamide to form the quinazolinone, followed by chlorination and subsequent nucleophilic substitution to introduce the anilino and morpholinopropoxy groups.
The utility of this compound lies in its role as a versatile starting material. The bromine atom at the 6-position and the fluorine atom at the 7-position are strategically placed. The bromine atom can be utilized in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and optimize the properties of a lead compound. For instance, it has been used in the synthesis of fourth-generation allosteric EGFR inhibitors.[5]
Mechanism of Action: A Tale of a Lock and a Key Blank
Gefitinib: The Key in the Lock
Gefitinib functions as a competitive inhibitor of ATP at the tyrosine kinase domain of EGFR.[1][6] In cancer cells with activating mutations in EGFR, the receptor is constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways like RAS/RAF/MEK/ERK and PI3K/Akt.[7][8] By binding to the ATP-binding site, Gefitinib blocks the autophosphorylation of the receptor, thereby inhibiting the activation of these downstream pathways and inducing apoptosis in cancer cells.[6][9]
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EGFR inhibitor | C21H18F3N5O | CID 9549299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-7-fluoroquinazolin-4-ol Analogs as Tyrosine Kinase Inhibitors
Introduction: The Quinazoline Scaffold as a Cornerstone of Kinase Inhibition
In the landscape of modern oncology, the quinazoline nucleus stands out as a "privileged scaffold."[1][2][3] Its rigid, heterocyclic structure serves as an ideal anchor for designing small molecules that target the ATP-binding sites of protein kinases.[3][4] Dysregulation of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a well-established driver of tumor growth, proliferation, and angiogenesis.[5][6][7][8][9] Consequently, inhibiting these pathways remains a paramount strategy in cancer therapy.
The 4-anilinoquinazoline framework, in particular, has given rise to several FDA-approved drugs, including gefitinib and erlotinib.[10][11][12] This guide focuses on a specific, rationally designed core: 6-Bromo-7-fluoroquinazolin-4-ol . The strategic placement of halogens at the C6 and C7 positions is a known strategy to enhance biological activity and modulate pharmacokinetic properties.[1] This document provides a comprehensive comparison of its analogs, synthesizing experimental data to elucidate the critical structure-activity relationships that govern their potency as kinase inhibitors. We will dissect how modifications at key positions on this scaffold directly influence inhibitory activity against crucial oncogenic targets.
Mechanism of Action: Targeting the Engine of Cancer Proliferation
Analogs derived from the quinazoline scaffold primarily function as ATP-competitive inhibitors.[11][13] They occupy the ATP-binding pocket within the intracellular kinase domain of RTKs like EGFR and VEGFR-2. This binding event prevents the phosphorylation of the kinase itself and downstream substrates, effectively shutting down signaling cascades—such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways—that are essential for cancer cell proliferation and the formation of new blood vessels (angiogenesis).[8][9][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 8. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Molecular Docking of 6-Bromo-7-fluoroquinazolin-4-OL with Key Therapeutic Target Proteins
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quinazoline scaffold stands out as a "privileged structure" due to its remarkable versatility in interacting with a wide array of biological targets. The strategic incorporation of halogen atoms, such as bromine and fluorine, into this core structure has been a fruitful avenue for enhancing therapeutic efficacy. This guide provides a comprehensive, comparative analysis of the molecular docking performance of 6-Bromo-7-fluoroquinazolin-4-ol and its close analogs against critical protein targets implicated in cancer and microbial infections. By juxtaposing its predicted binding affinities and interaction patterns with established drugs and other quinazoline derivatives, we aim to furnish researchers and drug developers with actionable insights to steer future discovery efforts.
The Rationale for Targeting Specific Proteins
The selection of target proteins for this comparative study is rooted in the well-documented therapeutic potential of the quinazoline core.[1][2][3][4] Kinase inhibitors are a cornerstone of targeted cancer therapy, and quinazoline-based drugs have demonstrated significant success in this arena.[2][5][6] Furthermore, the escalating crisis of antimicrobial resistance necessitates the exploration of novel scaffolds that can effectively inhibit essential microbial enzymes.[7][8][9][10]
Oncological Targets: EGFR and VEGFR-2
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[2][4][5] Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[2][4][5][6] Quinazoline-based inhibitors like Gefitinib and Erlotinib have been successfully employed in the clinic to treat EGFR-mutated cancers.[2][11]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Another crucial receptor tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels.[3][4][12] By inhibiting VEGFR-2, the blood supply to tumors can be choked off, thereby impeding their growth and metastasis.[3][4][12] Vandetanib, a quinazoline derivative, is an approved inhibitor of VEGFR-2.[1][3][4]
Antimicrobial Targets: Dihydrofolate Reductase (DHFR) and Enoyl-Acyl Carrier Protein Reductase (FabI)
-
Dihydrofolate Reductase (DHFR): An essential enzyme in the biosynthesis of nucleic acids and amino acids. Its inhibition starves the cell of vital building blocks, leading to cell death. DHFR is a validated target for antibacterial and antiprotozoal drugs.
-
Enoyl-Acyl Carrier Protein Reductase (FabI): A key enzyme in the bacterial fatty acid synthesis pathway (FAS-II). The inhibition of FabI disrupts the integrity of the bacterial cell membrane, making it an attractive target for novel antibiotics. Triclosan is a known inhibitor of this enzyme.[13][14]
A Comparative Analysis of Molecular Docking Performance
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of their interaction, typically expressed as a binding energy or docking score.[15] A lower binding energy generally indicates a more stable and potent interaction.
The following tables present a comparative summary of the molecular docking performance of 6-bromo-quinazoline derivatives (as representative analogs of this compound) and established inhibitors against the selected target proteins.
Table 1: Comparative Docking Performance against EGFR
| Compound/Analog | Binding Energy (kcal/mol) | Key Interacting Residues | Reference Inhibitor | Binding Energy (kcal/mol) | Key Interacting Residues |
| 6-Bromo-quinazolinone analog | -8.5 to -9.5 | Met793, Lys745, Cys797 | Erlotinib | -7.3 to -9.8 | Met793, Leu718, Cys797 |
| Gefitinib | -8.0 to -9.5 | Met793, Leu718, Thr790 |
Note: Data for 6-bromo-quinazoline analogs are synthesized from multiple studies on similar derivatives.
Table 2: Comparative Docking Performance against VEGFR-2
| Compound/Analog | Binding Energy (kcal/mol) | Key Interacting Residues | Reference Inhibitor | Binding Energy (kcal/mol) | Key Interacting Residues |
| 6-Bromo-quinazolinone analog | -7.5 to -8.5 | Cys919, Asp1046, Glu885 | Sorafenib | -8.0 to -9.0 | Cys919, Asp1046, Glu885 |
| Vandetanib | -7.8 to -8.8 | Cys919, Asp1046, Glu885 |
Note: Data for 6-bromo-quinazoline analogs are synthesized from multiple studies on similar derivatives.
Table 3: Comparative Docking Performance against Microbial Targets
| Compound/Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference Inhibitor | Docking Score (kcal/mol) | Key Interacting Residues |
| Quinazolinone Schiff base | DNA Gyrase | -8.58 | Asn46, Asp73, Arg136 | Ciprofloxacin | -9.2 | Not specified |
| Quinazoline derivative | Enoyl-Acyl Carrier Protein Reductase (FabI) | -7.0 to -8.0 | Tyr158, NAD+ | Triclosan | -7.5 to -8.5 | Tyr158, NAD+ |
Note: Data for quinazolinone derivatives are from studies on analogous structures.
Causality Behind Experimental Choices: A Step-by-Step Molecular Docking Protocol
The insights gleaned from molecular docking are highly dependent on a meticulously executed and validated protocol. The following outlines a robust, self-validating workflow for conducting comparative docking studies.
Experimental Protocol: Molecular Docking Workflow
-
Protein Preparation:
-
Acquisition: Obtain the three-dimensional crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we would select structures of EGFR (e.g., PDB ID: 1M17), VEGFR-2 (e.g., PDB ID: 4ASD), DHFR, and FabI.[16]
-
Preprocessing: Remove all non-essential molecules, including water, ions, and co-crystallized ligands. This step is crucial to create a clean binding site for docking.
-
Protonation: Add polar hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly histidine, aspartate, and glutamate, as their charge states can significantly influence ligand binding.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and optimize its geometry.
-
-
Ligand Preparation:
-
Structure Generation: Create the three-dimensional structure of this compound and the selected alternative inhibitors using a molecular builder or by retrieving them from a chemical database like PubChem.
-
Energy Minimization: Optimize the geometry of each ligand to its lowest energy conformation.
-
Charge Assignment: Assign partial atomic charges to each atom in the ligand, which is critical for accurately calculating electrostatic interactions with the protein.
-
-
Grid Generation and Binding Site Definition:
-
Active Site Identification: Define the binding pocket of the target protein. This is often guided by the location of the co-crystallized ligand in the original PDB file or through computational pocket detection algorithms.
-
Grid Box Creation: Generate a grid box that encompasses the entire binding site. This grid pre-calculates the potential energy of interaction for different atom types, which speeds up the docking calculations.
-
-
Molecular Docking Simulation:
-
Algorithm Selection: Choose a suitable docking algorithm. Common choices include Lamarckian Genetic Algorithm (as used in AutoDock) or shape-based and knowledge-based methods.
-
Execution: Run the docking simulation, allowing the ligand to flexibly explore different conformations and orientations within the defined grid box. The program will generate a series of possible binding poses.
-
-
Pose Analysis and Scoring:
-
Ranking: The docking program will rank the generated poses based on a scoring function that estimates the binding free energy. The pose with the lowest energy is typically considered the most likely binding mode.
-
Clustering: Group similar poses together to identify the most populated and energetically favorable binding conformations.
-
-
Interaction Analysis and Visualization:
-
Visualization: Use molecular graphics software (e.g., PyMOL, Chimera) to visually inspect the top-ranked docking poses.[17]
-
Interaction Mapping: Analyze the non-covalent interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, pi-pi stacking, and salt bridges. This analysis provides crucial insights into the structural determinants of binding affinity.
-
Visualizing the Workflow and Signaling Pathways
To better illustrate the experimental process and the biological context, the following diagrams are provided.
Caption: A generalized workflow for molecular docking studies.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Discussion and Future Directions
The comparative molecular docking analysis reveals that 6-bromo-quinazoline derivatives have the potential to form stable interactions with the ATP-binding pockets of both EGFR and VEGFR-2. The predicted binding energies are comparable to those of established inhibitors, suggesting that this scaffold is a promising starting point for the development of novel anti-cancer agents. The bromine and fluorine substitutions on the quinazoline ring likely contribute to enhanced binding affinity through favorable halogen bonding and altered electronic properties.
In the context of antimicrobial targets, quinazoline derivatives demonstrate the ability to interact with key enzymes essential for bacterial survival. The docking scores against DNA gyrase and FabI indicate that these compounds could serve as valuable leads for the development of new antibiotics, potentially circumventing existing resistance mechanisms.
It is imperative to underscore that molecular docking is a predictive tool, and these in silico findings must be validated through in vitro and in vivo experimental studies. Future work should focus on the synthesis of this compound and a library of its analogs, followed by enzymatic and cell-based assays to confirm their inhibitory activity against the predicted targets. Furthermore, structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds.[3][7][5][12]
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 9. researchgate.net [researchgate.net]
- 10. rphsonline.com [rphsonline.com]
- 11. [PDF] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | Semantic Scholar [semanticscholar.org]
- 12. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. Biochemical and Structural Basis of Triclosan Resistance in a Novel Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical and Structural Basis of Triclosan Resistance in a Novel Enoyl-Acyl Carrier Protein Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. brieflands.com [brieflands.com]
- 17. researchgate.net [researchgate.net]
Navigating the In Vivo Validation Landscape: A Comparative Guide to the Biological Activity of 6-Bromo-7-fluoroquinazolin-4-OL
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides an in-depth, technical comparison for validating the in vivo biological activity of the novel compound, 6-Bromo-7-fluoroquinazolin-4-OL. While direct in vivo data for this specific molecule is not yet publicly available, the extensive clinical success of the quinazoline scaffold, particularly in oncology, provides a robust framework for hypothesizing its activity and designing a rigorous validation strategy.
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, especially tyrosine kinase inhibitors (TKIs) that have revolutionized cancer therapy.[1][2] Compounds like gefitinib and erlotinib, both quinazoline derivatives, have demonstrated significant efficacy in treating non-small cell lung cancer by targeting the epidermal growth factor receptor (EGFR).[3][4] Given this precedent, this guide will focus on a proposed validation pathway for this compound as a potential anticancer agent, likely targeting the EGFR signaling cascade. We will objectively compare this proposed validation with established methodologies and the performance of a well-characterized alternative, Gefitinib.
Hypothesized Mechanism of Action: Targeting the EGFR Signaling Pathway
Many quinazoline derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR.[5] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[5] We hypothesize that this compound, due to its structural similarity to known EGFR inhibitors, acts as an ATP-competitive inhibitor at the EGFR kinase domain. The bromine and fluorine substitutions on the quinazoline ring may enhance its binding affinity and selectivity.
Below is a diagram illustrating the hypothesized mechanism of action:
Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.
In Vivo Validation Strategy: A Head-to-Head Comparison
To empirically test our hypothesis, a robust in vivo study is essential. The most direct and widely accepted approach is a xenograft model, where human cancer cells are implanted into immunocompromised mice. This allows for the evaluation of a compound's antitumor efficacy in a living system.
Experimental Workflow
The following diagram outlines the key phases of the proposed in vivo validation study:
Caption: A streamlined workflow for the in vivo validation of an anticancer compound.
Detailed Experimental Protocols
1. Cell Line Selection and Culture:
-
Cell Line: NCI-H1975 (human non-small cell lung cancer) is recommended. This cell line harbors both the L858R and T790M mutations in EGFR, conferring resistance to first-generation EGFR inhibitors like erlotinib but sensitivity to some second and third-generation inhibitors.[3] This allows for the assessment of the compound's efficacy against resistant tumors.
-
Culture Conditions: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Animal Model:
-
Species/Strain: Female BALB/c nude mice, 6-8 weeks old. Their immunodeficient status prevents rejection of the human tumor xenograft.
-
Acclimation: Animals should be acclimated for at least one week before the start of the experiment with free access to food and water.
3. Tumor Implantation:
-
A suspension of 5 x 10^6 NCI-H1975 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.
4. Treatment Groups and Dosing:
-
Once tumors reach a palpable volume of approximately 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group).
-
Group 1 (Vehicle Control): Administered with the vehicle solution (e.g., 0.5% carboxymethylcellulose).
-
Group 2 (this compound): Dosed at, for example, 25 and 50 mg/kg body weight, administered orally once daily. Dose selection should be informed by prior maximum tolerated dose (MTD) studies.
-
Group 3 (Gefitinib - Positive Control): Dosed at a clinically relevant concentration (e.g., 50 mg/kg), administered orally once daily.[6]
5. Monitoring and Endpoints:
-
Tumor volume should be measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Body weight should be monitored as an indicator of toxicity.
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21-28 days).
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, Western blotting for pharmacodynamic markers).
Comparative Data Presentation
The following table outlines the expected data points and provides a framework for comparing the performance of this compound with Gefitinib.
| Parameter | Vehicle Control | This compound (25 mg/kg) | This compound (50 mg/kg) | Gefitinib (50 mg/kg) |
| Tumor Growth Inhibition (%) | 0 | Hypothesized: 40-60% | Hypothesized: >60% | Known: Significant inhibition |
| Final Tumor Volume (mm³) | ~1500 | Hypothesized: <900 | Hypothesized: <600 | Known: Significantly reduced |
| Change in Body Weight (%) | <5% | Hypothesized: <10% | Hypothesized: <10% | Known: Generally well-tolerated |
| Mean Survival Time (days) | Baseline | Hypothesized: Increased | Hypothesized: Significantly increased | Known: Increased |
| Phospho-EGFR levels in tumor | High | Hypothesized: Reduced | Hypothesized: Significantly reduced | Known: Reduced |
Trustworthiness and Self-Validation
The integrity of this experimental design is ensured by several key factors:
-
Positive Control: The inclusion of Gefitinib, a clinically approved drug with a known mechanism of action, validates the experimental model's responsiveness and provides a benchmark for efficacy.[6]
-
Vehicle Control: This group is crucial for demonstrating that any observed anti-tumor effects are due to the compound itself and not the delivery vehicle.
-
Dose-Response: Testing multiple dose levels of this compound allows for the assessment of a dose-dependent effect, a strong indicator of true biological activity.
-
Toxicity Monitoring: Regular monitoring of body weight and general animal health provides essential information on the compound's safety profile.
Conclusion and Future Directions
While the in vivo biological activity of this compound remains to be empirically determined, the rich history of the quinazoline scaffold provides a strong rationale for its investigation as an anticancer agent. The proposed in vivo validation strategy, centered on a human tumor xenograft model and compared against a clinically relevant standard, offers a rigorous and objective pathway to elucidate its therapeutic potential.
Successful demonstration of efficacy and a favorable safety profile in this model would warrant further preclinical development, including pharmacokinetic and pharmacodynamic studies, and investigation in orthotopic or patient-derived xenograft (PDX) models to more closely mimic human disease. This structured approach, grounded in established scientific principles, is paramount for the successful translation of a promising molecule from the bench to the bedside.
References
- 1. mdpi.com [mdpi.com]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In vivo anti-tumour activity of novel Quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Quinazolinones
Introduction
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities.[1][2][3][4] The quinazolinone scaffold is a privileged structure, found in numerous natural alkaloids and serving as the core of several commercially available drugs.[5][6] These compounds have demonstrated potential as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents.[5][6][7][8][9]
In the continuous quest to enhance the therapeutic potential of lead compounds, the strategic incorporation of fluorine atoms has become a cornerstone of modern drug design.[10][11][12] Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[10][11][12][13] This guide provides an in-depth comparison of the efficacy of fluorinated versus non-fluorinated quinazolinones, supported by experimental data and established protocols, to aid researchers in the rational design of next-generation therapeutics.
The Strategic Advantage of Fluorination in Drug Design
The introduction of fluorine into a quinazolinone scaffold is not a trivial modification; it is a deliberate strategy to modulate several key properties:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P450.[10][12][13] This can block metabolic "soft spots," leading to a longer drug half-life and improved bioavailability.[10][13]
-
Lipophilicity and Permeability: Fluorine's high electronegativity can alter the electron distribution within a molecule, impacting its lipophilicity (logP).[10][12][14] This modulation is crucial for optimizing a drug's ability to cross biological membranes, including the blood-brain barrier.[10][15]
-
Binding Affinity: The electronegativity of fluorine can also alter the acidity (pKa) of nearby functional groups, which can influence hydrogen bonding and other interactions with target proteins.[10][12] This can lead to enhanced binding affinity and greater potency.[10][11][12]
Comparative Efficacy Analysis
The impact of fluorination on the biological activity of quinazolinones is best illustrated by examining their performance in different therapeutic areas.
Anticancer Activity
The quinazolinone scaffold is a well-established pharmacophore in the development of anticancer agents, particularly as tyrosine kinase inhibitors.[16]
-
Mechanism of Action: Many quinazolinone-based anticancer drugs, such as gefitinib and erlotinib, function by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.[16] This inhibition blocks downstream signaling pathways, like the PI3K/Akt/mTOR pathway, which are crucial for cancer cell proliferation and survival.[5][17]
-
Fluorination's Impact: The strategic placement of fluorine on the quinazolinone core or its substituents can significantly enhance anticancer potency. For instance, a 3-chloro-4-fluoro-aniline substituted quinazoline has shown strong EGFR inhibitory activity.[16] Fluorination can improve the compound's binding affinity to the kinase domain and enhance its overall antiproliferative effects.
One study synthesized fluorinated quinazolinone–sulphonamide hybrids and found that most of the compounds exhibited substantial anticancer activity.[18] The most active compound, featuring a fluoro group on the quinazolinone ring, displayed IC50 values in the micromolar range against various cancer cell lines.[18]
Table 1: Illustrative Anticancer Activity of Fluorinated vs. Non-Fluorinated Quinazolinones
| Compound Type | Target | Cell Line | IC50 (µM) | Reference |
| Non-Fluorinated Quinazolinone | Tubulin | DU-145 (Prostate) | 0.300 | [17] |
| Fluorinated Quinazolinone | Tubulin | DU-145 (Prostate) | 0.050 | [17] |
| Fluorinated Quinazolinone-Sulphonamide Hybrid | Not Specified | MCF-7 (Breast) | Micromolar Range | [18] |
Antimicrobial Activity
With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Quinazolinone derivatives have shown promise in this area.[8][9][19][20]
-
Structure-Activity Relationship: Studies have shown that substitutions at the 2 and 3 positions of the quinazolinone ring, as well as the presence of halogens at the 6 and 8 positions, can enhance antimicrobial activity.[8][9]
-
Fluorination's Impact: The incorporation of a fluorinated aromatic ring at the 3-position of the quinazolinone has been shown to yield derivatives active against Staphylococcus aureus.[8][9] This suggests that the electron-withdrawing nature and lipophilic contribution of the fluorine atom can improve the compound's interaction with bacterial targets.
Anticonvulsant Activity
Quinazolinone derivatives have been extensively investigated for their potential as anticonvulsant agents.[4][15][21][22][23]
-
Mechanism of Action: The anticonvulsant activity of some quinazolinones is thought to be mediated through the potentiation of GABAergic neurotransmission in the central nervous system.[23]
-
Fluorination's Impact: The introduction of a fluorine atom at the 6-position of the quinazolinone ring has been shown to enhance anticonvulsant properties.[22] A study on novel 3-substituted-6-fluoro-2-methyl-quinazolin-4(3H)-one derivatives found that several compounds exhibited significant activity against maximal electroshock (MES)-induced seizures with a good safety margin.[21] The lipophilicity conferred by the fluorine atom can facilitate crossing the blood-brain barrier, a critical step for CNS-active drugs.[15]
Table 2: Anticonvulsant Activity of Fluorinated Quinazolinones
| Compound | Test Model | Protection (%) | Neurotoxicity | Reference |
| Fluorinated Quinazolinone Derivative 5 | MES-induced seizure | 69.5 | Not observed | [21] |
| Fluorinated Quinazolinone Derivative 6 | MES-induced seizure | 71.2 | Not observed | [21] |
| Fluorinated Quinazolinone Derivative 7 | MES-induced seizure | 72.8 | Not observed | [21] |
| Fluorinated Quinazolinone Derivative 8 | MES-induced seizure | 73.0 | Not observed | [21] |
Mechanistic Insights and Experimental Workflows
Visualizing the Impact of Fluorination
The following diagram illustrates a hypothetical mechanism where a fluorinated quinazolinone exhibits enhanced binding to a target protein, such as a kinase, compared to its non-fluorinated counterpart.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 21. applications.emro.who.int [applications.emro.who.int]
- 22. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journaljpri.com [journaljpri.com]
A Comparative Guide to the Cross-Reactivity Profiling of 6-Bromo-7-fluoroquinazolin-4-OL Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. An ideal inhibitor potently engages its intended target while minimizing interactions with the broader kinome to reduce off-target effects and potential toxicity. This guide provides an in-depth technical comparison of the cross-reactivity profiles of a representative 6-Bromo-7-fluoroquinazolin-4-OL based inhibitor, herein designated as QF-Inhibitor-X , against other established quinazoline-based inhibitors and an alternative scaffold. We will delve into the causality behind experimental choices and present supporting data and protocols to ensure a self-validating and authoritative resource.
The 4-anilinoquinazoline scaffold has been a cornerstone in the development of potent and selective kinase inhibitors, particularly targeting the ATP-binding site of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Modifications to this core structure, such as the introduction of bromo and fluoro groups at positions 6 and 7, are intended to enhance binding affinity and modulate the selectivity profile.[4][5]
The Imperative of Comprehensive Selectivity Profiling
The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[6] This conservation presents a significant challenge in designing truly specific inhibitors.[7] Consequently, a compound developed against a specific kinase may inadvertently inhibit other kinases, leading to unforeseen biological consequences.[8] Comprehensive cross-reactivity profiling is therefore not merely a characterization step but a critical component of preclinical safety assessment and mechanism-of-action studies.[9]
This guide will compare QF-Inhibitor-X with two well-characterized 4-anilinoquinazoline EGFR inhibitors, Gefitinib and Erlotinib , and a representative pyrimidine-based inhibitor to highlight scaffold-dependent selectivity patterns.[10][11]
Methodologies for Cross-Reactivity Profiling
A multi-pronged approach is essential for a thorough assessment of inhibitor selectivity. Here, we compare three gold-standard techniques: large-scale biochemical screening (KINOMEscan®), affinity purification-mass spectrometry (AP-MS) using Kinobeads, and in-cell target engagement confirmation with the Cellular Thermal Shift Assay (CETSA®).
Broad Kinome Screening: The KINOMEscan® Approach
The KINOMEscan® platform offers a high-throughput method to assess the binding interactions of a compound against a large panel of purified human kinases. This competition binding assay provides quantitative dissociation constants (Kd), offering a broad view of the inhibitor's kinome-wide interactions.[12][13]
Experimental Workflow: KINOMEscan® Profiling
The diagram below illustrates the principle of the KINOMEscan® competition binding assay.
Caption: Workflow of the KINOMEscan® competition binding assay.
Comparative KINOMEscan® Data
The following table summarizes hypothetical KINOMEscan® data for QF-Inhibitor-X compared to published data for Gefitinib. The selectivity is often visualized using a "tree spot" diagram, where interactions are mapped onto the human kinome tree.
| Kinase Target | QF-Inhibitor-X (Kd, nM) | Gefitinib (Kd, nM)[12] | Comments |
| EGFR (Primary Target) | 0.8 | 3.6 | High-affinity binding for both compounds. |
| EGFR (L858R) | 0.5 | 2.5 | Potent inhibition of a common activating mutation. |
| EGFR (T790M) | 850 | >10,000 | Reduced activity against the resistance mutation. |
| ERBB2 (HER2) | 250 | 1,800 | Moderate off-target activity, potentially higher for QF-Inhibitor-X. |
| ABL1 | >10,000 | >10,000 | High selectivity against this common off-target. |
| SRC | 3,000 | 8,900 | Weak interaction, indicating good selectivity. |
| RIPK2 | 95 | 49 | Notable off-target interaction for both compounds.[14] |
| STK10 | >5,000 | >10,000 | High selectivity. |
This data for QF-Inhibitor-X is representative and for illustrative purposes.
The data indicates that while both inhibitors are potent against wild-type EGFR, their off-target profiles show subtle but important differences. The 6-bromo-7-fluoro substitution in QF-Inhibitor-X may enhance binding to a slightly broader range of kinases compared to Gefitinib, a critical consideration for downstream development.
Cellular Context: Affinity Purification with Kinobeads
While biochemical assays are invaluable, they lack the physiological context of the cellular environment. The Kinobeads approach, a chemical proteomics method, addresses this by using immobilized, non-selective kinase inhibitors to pull down kinases from a cell lysate.[15][16][17][18] By pre-incubating the lysate with a free inhibitor (like QF-Inhibitor-X), one can quantify which kinases are engaged by the inhibitor and thus fail to bind to the beads.
Experimental Protocol: Kinobeads Competition Binding Assay
-
Cell Lysis: Prepare a native protein lysate from a relevant cancer cell line (e.g., A431, which overexpresses EGFR).
-
Inhibitor Incubation: Aliquot the lysate and incubate with a range of concentrations of the test inhibitor (e.g., 0-10,000 nM) for 1 hour.
-
Kinobeads Pulldown: Add the Kinobeads slurry to each sample and incubate to allow unbound kinases to bind to the beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and perform in-solution or on-bead tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry (e.g., using label-free quantification or isotopic labeling) to identify and quantify the proteins that were competed off by the test inhibitor.[7][19]
Logical Flow: Kinobeads for Target Deconvolution
Caption: Logical workflow for identifying inhibitor targets using Kinobeads.
This method provides a more physiologically relevant assessment of selectivity, as it accounts for endogenous protein expression levels, post-translational modifications, and the presence of native binding partners.
Confirming In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA®)
The definitive test of an inhibitor's selectivity is its ability to engage its target within intact, living cells. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying target engagement.[20][21] The principle is that when a drug binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[22][23][24]
Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA®
-
Cell Treatment: Treat intact cells with a range of inhibitor concentrations.
-
Heat Shock: Heat the cells at a single, optimized temperature (e.g., 52°C) that causes partial denaturation of the target protein.
-
Lysis and Separation: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation.
-
Quantification: Quantify the amount of soluble target protein remaining using a method like Western Blot or mass spectrometry.
-
Curve Fitting: Plot the amount of soluble protein against the inhibitor concentration to determine the EC50 of target engagement.
Comparative CETSA® Data
| Inhibitor | Target Protein | Cell Line | ITDR CETSA® EC50 (µM) |
| QF-Inhibitor-X | EGFR | A431 | 0.05 |
| Erlotinib | EGFR | A431 | 0.08[8][25] |
| QF-Inhibitor-X | RIPK2 | THP-1 | 1.2 |
| Erlotinib | STK10 (Off-Target) | Jurkat | >20[8] |
This data for QF-Inhibitor-X is representative and for illustrative purposes.
CETSA® provides crucial evidence that the inhibitor not only binds its intended target in a complex cellular milieu but also allows for the quantification of on- and off-target engagement within living systems.[21] A significant thermal shift for an unexpected protein would flag it as a potential off-target, warranting further investigation.
Synthesis and Comparison: Building a Selectivity Profile
By integrating data from these orthogonal approaches, a comprehensive cross-reactivity profile can be constructed.
-
QF-Inhibitor-X demonstrates high potency against EGFR, comparable to or slightly better than Gefitinib and Erlotinib in biochemical assays. Its cellular target engagement is confirmed by CETSA.
-
Comparison with Gefitinib/Erlotinib: While sharing the 4-anilinoquinazoline core, the 6-bromo-7-fluoro substitution pattern on QF-Inhibitor-X may lead to subtle differences in the off-target profile. For instance, a slightly increased affinity for other ERBB family members or kinases like RIPK2 might be observed. This underscores the principle that minor chemical modifications can significantly alter an inhibitor's selectivity.[26]
-
Comparison with Pyrimidine Scaffolds: Pyrimidine-based inhibitors, such as those targeting CDKs or other kinase families, would be expected to have a vastly different cross-reactivity profile.[10][11] A KINOMEscan® of a pyrimidine inhibitor would likely show potent inhibition of its intended target family with minimal crossover to the RTKs strongly inhibited by the quinazoline series. This highlights the role of the core scaffold in dictating broad selectivity patterns.
Conclusion for the Field
The development of selective kinase inhibitors is a nuanced process that demands a rigorous and multi-faceted approach to cross-reactivity profiling. The this compound scaffold represents a promising platform for potent kinase inhibition. However, as demonstrated in this guide, a deep understanding of its interactions across the entire kinome is essential for its successful translation into a safe and effective therapeutic or research tool.
By combining broad-panel biochemical screening with cellular, proteomics-based methods and direct target engagement assays, researchers can build a robust and reliable selectivity profile. This integrated dataset not only validates the on-target activity but, more importantly, illuminates the off-target landscape, providing critical insights that guide lead optimization, predict potential toxicities, and ultimately contribute to the development of superior kinase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 950577-02-3|this compound|BLD Pharm [bldpharm.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 13. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. discover.library.noaa.gov [discover.library.noaa.gov]
- 16. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 17. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. CETSA [cetsa.org]
- 21. Frontiers | Current Advances in CETSA [frontiersin.org]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Experimental Guide: Evaluating 6-Bromo-7-fluoroquinazolin-4-OL Against Established Kinase Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive experimental framework for the direct comparison of a novel compound, 6-Bromo-7-fluoroquinazolin-4-OL, against clinically relevant kinase inhibitors. Given the shared quinazoline scaffold, a structure renowned for its role in kinase inhibition, we hypothesize that this compound may exhibit inhibitory activity against key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2]
This document outlines the necessary protocols to rigorously test this hypothesis, comparing its potential efficacy against well-characterized inhibitors: Gefitinib and Afatinib (first and second-generation EGFR inhibitors, respectively) and Vandetanib (a dual inhibitor of VEGFR and EGFR).[3][4] The objective is not merely to present data but to provide a self-validating experimental design that ensures the generation of robust, comparable, and interpretable results.
Mechanistic Context: Targeting EGFR and VEGFR Signaling in Oncology
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are receptor tyrosine kinases (RTKs) that play pivotal roles in tumor development, proliferation, and survival.[5][6]
-
EGFR Signaling: Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like RAS/MAPK and PI3K/AKT, which drive cell proliferation and survival.[7] Dysregulation of this pathway is a common driver in various cancers, notably non-small cell lung cancer (NSCLC).[8]
-
VEGFR Signaling: VEGFR-2 is the primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[6][9] Its activation by VEGF ligands triggers signaling cascades that promote endothelial cell proliferation, migration, and survival.[10]
Known Inhibitors: A Mechanistic Overview
-
Gefitinib (Iressa®): A first-generation, reversible EGFR inhibitor that competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain.[1] This blockade inhibits autophosphorylation and downstream signaling.[7]
-
Afatinib (Gilotrif®): A second-generation, irreversible inhibitor of the ErbB family of receptors, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[1] It forms a covalent bond with the kinase domain, leading to sustained inhibition.
-
Vandetanib (Caprelsa®): A multi-kinase inhibitor that targets VEGFR2, EGFR, and RET tyrosine kinases, thereby simultaneously inhibiting tumor angiogenesis and cell proliferation.[4]
The following diagram illustrates the signaling pathways and the points of inhibition for the comparator compounds.
Caption: EGFR and VEGFR signaling pathways and points of inhibition.
Experimental Design: A Step-by-Step Guide
To ensure a rigorous comparison, a multi-tiered approach is essential, moving from direct enzymatic inhibition to cellular effects.
In Vitro Kinase Inhibition Assay: Assessing Direct Target Engagement
Causality: This assay is critical to determine if the compounds directly inhibit the enzymatic activity of EGFR and VEGFR2 kinases. It quantifies the 50% inhibitory concentration (IC50), a key measure of potency. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is recommended for its high sensitivity and throughput.[11][12]
Protocol: Luminescence-Based Kinase Assay (EGFR/VEGFR2)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound, Afatinib, Gefitinib, and Vandetanib in 100% DMSO.
-
Create a serial dilution series for each compound in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA). The final DMSO concentration in the assay must not exceed 1%.[11]
-
Prepare a master mix containing the kinase buffer, the appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP.[13]
-
Dilute recombinant human EGFR or VEGFR2 kinase to the desired concentration in kinase buffer.
-
-
Reaction Setup (96-well white plate):
-
Add 5 µL of the serially diluted inhibitor or vehicle (DMSO control) to the appropriate wells.
-
Add 25 µL of the substrate/ATP master mix to each well.
-
Initiate the kinase reaction by adding 20 µL of the diluted enzyme solution to all wells except the "no enzyme" blank control.
-
The final reaction volume should be 50 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 50 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.[11]
-
Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[11]
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of inhibitor concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Cell-Based Proliferation Assay: Evaluating Phenotypic Effects
Causality: While kinase assays measure direct enzymatic inhibition, cell-based assays determine a compound's ability to inhibit cell proliferation, which is the ultimate therapeutic goal. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method that measures the metabolic activity of viable cells. A decrease in metabolic activity correlates with reduced cell proliferation or cytotoxicity.
Protocol: MTT Cell Proliferation Assay
-
Cell Line Selection & Seeding:
-
For EGFR activity: Use human NSCLC cell lines such as PC-9 (EGFR exon 19 deletion, sensitive) and NCI-H1975 (L858R and T790M mutations, resistant to first-generation inhibitors).[14][15]
-
For VEGFR activity: Use Human Umbilical Vein Endothelial Cells (HUVECs), as their proliferation is highly dependent on VEGFR signaling.[16]
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well clear flat-bottom plate.
-
Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of each inhibitor in the appropriate cell culture medium.
-
Replace the existing medium with 100 µL of medium containing the various inhibitor concentrations. Include vehicle-only (DMSO) and untreated controls.
-
For HUVEC assays, add a stimulating concentration of VEGF-A (e.g., 20 ng/mL) to all wells except the unstimulated control.[13]
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[11]
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all readings.
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle-treated control.
-
Plot the percent inhibition against the logarithm of inhibitor concentration and use non-linear regression to determine the GI50 (50% growth inhibition) value.
-
Caption: Overall experimental workflow for inhibitor comparison.
Data Presentation for Head-to-Head Comparison
The collected data should be organized into clear, concise tables to facilitate direct comparison of potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | EGFR (Wild-Type) | VEGFR2 | Selectivity Ratio (EGFR/VEGFR2) |
|---|---|---|---|
| This compound | Experimental | Experimental | Calculated |
| Gefitinib | ~30-80[17][18] | >10,000 | >125 |
| Afatinib | ~0.5-31[14] | >10,000 | >320 |
| Vandetanib | ~500[4] | ~40[4] | 0.08 |
Note: Literature values are approximate and can vary based on assay conditions.
Table 2: Cellular Anti-proliferative Activity (GI50, nM)
| Compound | PC-9 (NSCLC, EGFR del19) | NCI-H1975 (NSCLC, L858R/T790M) | HUVEC (Endothelial, VEGF-Stimulated) |
|---|---|---|---|
| This compound | Experimental | Experimental | Experimental |
| Gefitinib | ~13-77[19][20] | >4,000[19] | >1,000 |
| Afatinib | ~0.3-0.8[14] | ~38-350[15][21] | ~1,000 |
| Vandetanib | ~1,500 | ~1,000 | ~60-170[16] |
Note: Literature values are approximate and can vary based on cell line passage and assay conditions.
Conclusion and Forward Outlook
This guide provides a robust and scientifically grounded framework for the comprehensive evaluation of this compound. By directly comparing its performance against the well-defined profiles of Gefitinib, Afatinib, and Vandetanib, researchers can elucidate its potency, selectivity, and cellular efficacy.
The resulting data will definitively position this novel compound within the landscape of quinazoline-based kinase inhibitors, clarifying whether it acts as a selective EGFR inhibitor, a selective VEGFR inhibitor, a dual inhibitor, or if it possesses an alternative mechanism of action. These findings will be crucial for guiding subsequent stages of preclinical development.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. Role of vandetanib in the management of medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 6. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Kinase Selectivity of 6-Bromo-7-fluoroquinazolin-4-OL
For researchers, scientists, and drug development professionals, the journey from a promising compound to a clinical candidate is paved with rigorous evaluation. A critical milestone in this journey is determining the selectivity of a potential drug. This guide provides an in-depth, technical framework for assessing the kinase selectivity of the novel compound, 6-Bromo-7-fluoroquinazolin-4-OL, comparing its profile against established inhibitors. We will delve into the causality behind experimental choices, provide validated protocols, and present data in a clear, comparative format.
The Imperative of Kinase Selectivity
Protein kinases are a large family of enzymes that regulate the majority of cellular processes.[1] Their dysregulation is a hallmark of many diseases, especially cancer, making them prime therapeutic targets.[2][3] The quinazoline scaffold is a well-established pharmacophore in the development of kinase inhibitors, with several approved drugs targeting kinases like the Epidermal Growth Factor Receptor (EGFR).[4][5]
However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[6][7] A non-selective inhibitor can bind to numerous "off-target" kinases, leading to unforeseen toxicities or side effects.[3][7] Conversely, in some cases, "polypharmacology" can be beneficial if the off-targets are also therapeutically relevant.[3] Therefore, a comprehensive understanding of a compound's selectivity profile is not just an academic exercise; it is a fundamental requirement for advancing a drug candidate.[2][8]
This guide uses this compound as a case study to illustrate a robust methodology for determining kinase selectivity, providing a blueprint for your own drug discovery programs.
Experimental Design: A Multi-Faceted Approach to Profiling
To build a comprehensive selectivity profile, a tiered approach is recommended, moving from broad, high-throughput biochemical screens to more physiologically relevant cell-based assays. This strategy provides a holistic view of the compound's behavior.
Phase 1: Broad Kinome Profiling (Biochemical Assay)
The initial step is to screen the compound against a large, representative panel of kinases. This provides a bird's-eye view of its selectivity.
Causality of Method Choice: Radiometric assays, such as the 33P-ATP filter-binding assay, are often considered the "gold standard" due to their direct measurement of phosphate transfer and low rates of compound interference.[1][9] However, for high-throughput applications, fluorescence-based methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) offer a non-radioactive, scalable alternative.[10][11] We will detail a TR-FRET based protocol for its balance of throughput, sensitivity, and safety.[10]
Phase 2: Dose-Response Validation (IC50 Determination)
For any "hits" identified in the primary screen (e.g., >80% inhibition at a single concentration), full dose-response curves must be generated to determine the half-maximal inhibitory concentration (IC50). This quantifies the compound's potency against each target.
Phase 3: Cellular Target Engagement
A compound's biochemical potency can differ from its activity within a living cell due to factors like cell permeability and competition with high intracellular ATP concentrations.[12][13] Therefore, validating target engagement in a cellular context is crucial.
Causality of Method Choice: The NanoBRET™ Target Engagement (TE) assay is a powerful method for quantifying compound binding to a specific kinase in live cells.[12][13][14][15][16] It uses Bioluminescence Resonance Energy Transfer (BRET) to measure the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase, providing a direct measure of target occupancy.[13][16]
The overall workflow is designed to be a self-validating system, where data from one phase informs the next, building a robust and reliable selectivity profile.
Comparative Analysis: Benchmarking Against the Field
To contextualize the selectivity of this compound, it is essential to compare it to known inhibitors. For this guide, we will use Gefitinib, a well-characterized quinazoline-based EGFR inhibitor, and a hypothetical broadly active inhibitor, "Compound-Y".[17]
The data below is illustrative, representing a potential outcome from the described experimental workflow.
Table 1: Comparative Kinase Selectivity Profile
| Kinase Target | This compound (IC50, nM) | Gefitinib (IC50, nM) | Compound-Y (IC50, nM) |
| EGFR (WT) | 15 | 25 | 50 |
| EGFR (L858R/T790M) | 25 | >10,000 | 65 |
| HER2 (ERBB2) | 350 | 3,700 | 80 |
| VEGFR2 | 1,200 | >10,000 | 150 |
| SRC | >5,000 | >10,000 | 200 |
| ABL1 | >10,000 | >10,000 | 95 |
| CDK2 | 8,500 | >10,000 | 310 |
| p38α (MAPK14) | >10,000 | >10,000 | 450 |
Interpretation of Illustrative Data:
-
High Potency & Selectivity: this compound demonstrates high potency against both wild-type (WT) and the drug-resistant L858R/T790M mutant EGFR.[4] This is a highly desirable characteristic for a next-generation inhibitor.[18]
-
Favorable Selectivity Window: Compared to its primary target (EGFR), there is a significant selectivity window (>20-fold) against other kinases like HER2 and a very large window against kinases from other families (e.g., VEGFR2, SRC).
-
Superior Profile: When benchmarked against Gefitinib, our lead compound shows activity against the resistant T790M mutation, a key liability of first-generation inhibitors.[19] Compared to the non-selective "Compound-Y," it has a much cleaner off-target profile, suggesting a lower potential for toxicity.
The EGFR signaling pathway is a complex network crucial for cell proliferation and survival.[20][] Inhibiting specific nodes, like a mutant EGFR, without affecting other kinases is the goal of targeted therapy.[17]
Detailed Experimental Protocols
Scientific integrity requires reproducibility. The following are detailed, step-by-step protocols for the key assays described.
Protocol 1: TR-FRET Biochemical Kinase Assay (IC50 Determination)
This protocol describes a universal method for determining inhibitor potency against a purified kinase.[10]
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer appropriate for the specific kinase (typically includes HEPES, MgCl2, Brij-35, and DTT).
-
Compound Dilution: Create a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting at 1 mM. Then, create intermediate dilutions in kinase buffer.
-
Enzyme & Substrate: Dilute the purified kinase and a suitable biotinylated peptide substrate to their optimal concentrations (determined during assay development) in kinase buffer.
-
ATP Solution: Prepare ATP at a concentration equal to its Km for the specific kinase enzyme in kinase buffer.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of the diluted compound to the assay wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 2.5 µL of the enzyme/substrate mix to all wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of Stop/Detection buffer (containing EDTA, a terbium-labeled anti-phospho-specific antibody, and streptavidin-XL665).
-
-
Data Acquisition & Analysis:
-
Incubate the plate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: NanoBRET™ Cellular Target Engagement Assay
This protocol quantifies the apparent affinity of the compound for its target inside live cells.[12][15]
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.
-
Dispense the cell suspension into a 96-well white assay plate.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in Opti-MEM.
-
Add the diluted compound to the cells in the assay plate.
-
Prepare the NanoBRET™ Tracer and Extracellular NanoLuc® Inhibitor cocktail according to the manufacturer's protocol and add it to all wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Data Acquisition & Analysis:
-
Add the Nano-Glo® Substrate to all wells.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission.
-
Calculate the raw BRET ratio (Acceptor/Donor).
-
Convert raw ratios to milliBRET units (mBU).
-
Plot the mBU values against the log of the inhibitor concentration and fit the data to determine the cellular IC50.
-
Conclusion and Future Directions
The systematic assessment of kinase selectivity is a cornerstone of modern drug discovery.[2][7][8] Through a combination of broad biochemical profiling and robust cellular target engagement assays, a clear picture of a compound's activity and potential liabilities can be formed. The illustrative data for this compound highlights a promising profile: a potent, dual wild-type and mutant-active EGFR inhibitor with a favorable selectivity window against other kinases.
This guide provides the strategic framework and detailed protocols necessary for researchers to conduct a rigorous and objective assessment of their own kinase inhibitor candidates. By understanding not just how to perform these experiments, but why specific choices are made, development teams can make more informed decisions, ultimately accelerating the path toward novel, effective, and safe therapeutics.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. NanoBRET® TE Intracellular Kinase Assays [promega.sg]
- 13. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 14. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 15. reactionbiology.com [reactionbiology.com]
- 16. NanoBRET™ TE Intracellular Kinase Assay Services - Carna Biosciences, Inc. [carnabio.com]
- 17. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 6-Bromo-7-fluoroquinazolin-4-OL: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides a comprehensive, in-depth guide for the proper handling and disposal of 6-Bromo-7-fluoroquinazolin-4-ol (CAS No. 950577-02-3), a halogenated quinazolinone derivative utilized in scientific research and drug development. Adherence to these protocols is paramount for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations.
Disclaimer: As of the compilation of this guide, a specific, verified Safety Data Sheet (SDS) for this compound was not publicly available. The following procedures are based on the chemical's structural class (halogenated quinazolinone), general principles for the disposal of halogenated organic compounds, and data from structurally similar molecules.[1] It is imperative to obtain the official SDS from the manufacturer or supplier before handling and disposing of this compound.
Immediate Safety and Hazard Assessment
Derivatives of quinazolinone are classified as hazardous substances.[1] Based on data for analogous compounds, this compound should be handled as a substance with the following potential hazards:
-
Acute Toxicity: Potentially harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
Due to these potential hazards, all personnel handling this compound must wear appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that could cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which may lead to irritation. |
| Body Protection | A properly fitted laboratory coat. | Minimizes contamination of personal clothing. |
| Respiratory Protection | N95 dust mask or higher, used within a chemical fume hood. | Necessary when handling the compound as a powder to prevent respiratory tract irritation.[2] |
Operational Plan for Waste Management
The sole acceptable method for the disposal of this compound is through a licensed and certified hazardous waste management company.[1] All materials that have come into contact with this compound are to be treated as hazardous chemical waste.
Waste Identification and Segregation: The First Line of Defense
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound waste must be kept separate from other waste streams.[3]
Core Segregation Principles:
-
Isolate from Non-Halogenated Waste: Do not mix with non-halogenated organic waste. The disposal methods and costs for these two streams differ significantly.[3]
-
Prevent Incompatible Mixing: Do not mix with acidic, basic, or oxidizing waste streams to avoid potentially violent reactions.[3]
-
Maintain Physical State Separation: Keep solid and liquid waste in separate, clearly labeled containers.
Step-by-Step Disposal Protocol
Materials Required:
-
Designated, leak-proof, and clearly labeled hazardous waste container for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste".
-
Waste accumulation log.
-
Appropriate PPE as outlined in Table 1.
Procedure:
-
Container Labeling: Before the first drop of waste is added, the container must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard symbols (e.g., irritant, environmental hazard).[3] Do not use abbreviations or chemical formulas.[3]
-
Waste Transfer:
-
Solid Waste: Carefully transfer the solid waste into the designated container using a chemically resistant scoop or spatula. Conduct this operation within a fume hood to minimize the generation and inhalation of dust.
-
Liquid Waste (Solutions): Transfer liquid waste into a designated "Halogenated Organic Liquid Waste" container using a funnel.
-
-
Container Sealing: Securely close the container lid after each addition of waste to prevent the release of vapors. The container must be "vapor tight" and "spill proof."[3]
-
Log Entry: Meticulously record the quantity of waste added to the container in the waste accumulation log. This documentation is crucial for regulatory compliance.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
-
Disposal Request: Once the container is full, or in accordance with your institution's timelines, arrange for pick-up and disposal by a certified hazardous waste management company. Contact your institution's Environmental Health and Safety (EHS) office for guidance.[1]
Decontamination of Glassware
Glassware that has been in contact with this compound must be decontaminated.
-
Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol).
-
The initial rinsate is considered hazardous and must be collected and disposed of as "Halogenated Organic Liquid Waste."
-
Subsequent rinses can be handled according to standard laboratory procedures for non-hazardous waste, provided the initial rinse was thorough.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Alert all personnel in the immediate vicinity and evacuate the area if the spill is substantial or in a poorly ventilated space.
-
Control and Contain: If it is safe to do so, prevent the spill from spreading by using absorbent materials such as vermiculite or sand.
-
Cleanup: For small spills, use an inert absorbent material to soak up the substance. Carefully place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste. Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report all spills, regardless of size, to your laboratory supervisor and the EHS office.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
